molecular formula C6H7NO2 B1395542 6-Methylpyridine-2,4-diol CAS No. 70254-45-4

6-Methylpyridine-2,4-diol

Cat. No.: B1395542
CAS No.: 70254-45-4
M. Wt: 125.13 g/mol
InChI Key: WKGSLYHMRQRARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyridine-2,4-diol is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Dihydroxy-6-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGSLYHMRQRARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958594
Record name 6-Methylpyridine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3749-51-7, 70254-45-4
Record name 4-Hydroxy-6-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3749-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2,4-pyridinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70254-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylpyridine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxy-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Methylpyridine-2,4-diol CAS number 3749-51-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methylpyridine-2,4-diol (CAS 3749-51-7)

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule of Duality and Potential

This compound, registered under CAS Number 3749-51-7, is a heterocyclic compound that stands at a fascinating intersection of structural chemistry and applied science. While its name suggests a simple diol structure, the molecule predominantly exists in a more stable tautomeric form, 4-Hydroxy-6-methyl-2(1H)-pyridinone . This duality is central to its chemical behavior, influencing everything from its physical properties to its reactivity and biological activity.

This guide provides an in-depth exploration of this compound, moving beyond catalog data to offer a cohesive understanding of its properties, synthesis, and applications. It is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile chemical building block. We will delve into the causality behind its observed characteristics, provide actionable experimental protocols, and explore its burgeoning role in modern drug discovery, particularly as a scaffold for potent G protein-coupled receptor (GPCR) agonists.

Chemical Identity and Physicochemical Landscape

Accurate identification is the foundation of sound research. The compound is known by several names and identifiers, a direct consequence of its prominent tautomeric nature.

Identifier Value Source
Primary CAS Number 3749-51-7ECHA, PubChem[1]
Alternate CAS Number 70254-45-4Smolecule, Benchchem[2][3]
IUPAC Name 4-hydroxy-6-methyl-1H-pyridin-2-onePubChem[1]
Molecular Formula C₆H₇NO₂PubChem[1]
Molecular Weight 125.13 g/mol PubChem[1]
Common Synonyms 2,4-Dihydroxy-6-methylpyridine, 4-Hydroxy-6-methyl-2-pyridonePubChem[1]
InChI Key WKGSLYHMRQRV-UHFFFAOYSA-NPubChem[1]

The physicochemical properties of this molecule are largely dictated by its ability to form strong intermolecular hydrogen bonds, a characteristic conferred by the hydroxyl (-OH) and N-H groups in its pyridone form.

Property Value Interpretation & Experimental Context Source
Melting Point 324-330 °C (with decomposition)The very high melting point is direct evidence of a stable crystal lattice maintained by an extensive hydrogen-bonding network.[2] This suggests significant thermal stability in the solid state but also implies that reactions in the melt phase are not feasible.Smolecule[2]
Solubility Soluble in water, hot ethanol, and alkali solutions; slightly soluble in ether; slight solubility in DMSO and methanol requires heating.The amphiphilic nature is key.[2] Hydrophilic character from H-bond donors/acceptors allows aqueous solubility. Enhanced solubility in alkali is due to deprotonation of the acidic 4-hydroxy group, forming a highly soluble pyridinate salt. This is a crucial consideration for designing aqueous reaction conditions or acid-base extractions for purification.Smolecule[2]
LogP (Octanol/Water) -0.23 (Predicted)This negative value confirms the compound's hydrophilic nature, indicating a slight preference for the aqueous phase over an immiscible organic phase like octanol.[2] This property is important for predicting its behavior in biological systems and for designing purification protocols.Smolecule[2]
pKa (Predicted) 4.50 ± 1.00 (Acidic)The 4-hydroxy group is weakly acidic, consistent with its enolic character.[2] At physiological pH (~7.4), a significant portion of the molecule will be in its deprotonated, anionic form, which has major implications for drug design and biological activity.Smolecule[2]

The Core Concept: Tautomerism

Understanding this compound is impossible without appreciating its tautomerism. Tautomers are structural isomers that readily interconvert, and in this case, the equilibrium lies heavily in favor of the keto-enol (pyridone) form over the di-enol (diol) form. This preference is a classic example of the stability conferred by the formation of an amide-like linkage within the aromatic ring.

The equilibrium is influenced by the solvent environment; polar, protic solvents can stabilize both forms by hydrogen bonding, but the inherent stability of the pyridone generally dominates.[4][5]

Caption: Tautomeric equilibrium heavily favors the pyridone form.

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis confirms the predominance of the 4-hydroxy-6-methyl-2-pyridinone tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data clearly supports the pyridone structure. The presence of only two aromatic protons and a single methyl group is characteristic.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment Causality
(DMSO-d₆)~10.99Singlet (broad)NH -1The broad signal is typical of an exchangeable proton on a nitrogen atom.
~10.40Singlet (broad)OH -4This exchangeable proton corresponds to the acidic hydroxyl group.
~5.59SingletCH -3This vinyl proton is in an electron-rich region of the ring.
~5.34SingletCH -5This vinyl proton is adjacent to the methyl-substituted carbon.
~2.07SingletCH ₃-6A sharp singlet confirms the three equivalent protons of the methyl group.
¹³C NMR Chemical Shift (δ, ppm) Assignment Causality
(DMSO-d₆)~167.6C =O (C-2)The downfield shift is characteristic of a carbonyl carbon in an amide-like environment.
~164.8C -OH (C-4)This carbon is deshielded due to the attached electronegative oxygen.
~145.9C -CH₃ (C-6)A quaternary carbon in the aromatic ring.
~98.2C H (C-3)An sp² hybridized carbon in the ring.
~95.7C H (C-5)An sp² hybridized carbon in the ring.
~18.5C H₃The upfield shift is typical for an aliphatic methyl carbon.
Note: NMR data is derived from a representative spectrum reported for the title compound.[6] Shifts may vary slightly based on solvent and concentration.
Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present, again confirming the pyridone tautomer.

Key IR Absorption Bands (cm⁻¹) Vibration Type Functional Group Significance
3200 - 2000 (broad)O-H and N-H StretchHydroxyl and AmideThe very broad nature of this band is indicative of extensive intermolecular hydrogen bonding in the solid state, consistent with the high melting point.[7]
~1645C=O StretchAmide-like CarbonylA strong absorption in this region is a definitive marker for the carbonyl group of the 2-pyridone ring.[6][7]
~1618, 1561C=C StretchAromatic RingThese absorptions are characteristic of the carbon-carbon double bonds within the heterocyclic ring.[7]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum shows a prominent molecular ion peak at an m/z of 125, corresponding to the molecular formula C₆H₇NO₂.[6]

  • Fragmentation: While detailed fragmentation studies are limited, common fragmentation pathways for pyridones involve the loss of CO (m/z 97) and subsequent ring rearrangements. The stability of the aromatic ring often results in the molecular ion being a significant peak (the base peak in some cases).[6][8]

Synthesis and Manufacturing Workflow

A reliable and scalable synthesis is critical for the utilization of any chemical intermediate. A common and effective laboratory-scale synthesis starts from the readily available commercial starting material, dehydroacetic acid.[9] The process involves a two-step sequence: acid-catalyzed ring opening and rearrangement, followed by ammonolysis to form the pyridone ring.

G start Start: Dehydroacetic Acid step1 Step 1: Acid Hydrolysis Reagents: H₂SO₄ (92% aq.) Conditions: 130 °C, 10 min Action: Pour into ice start->step1 intermediate Intermediate: 4-Hydroxy-6-methyl-2H-pyran-2-one Yield: 86% step1->intermediate Ring Rearrangement step2 Step 2: Ammonolysis Reagents: NH₄OH (28% aq.) Conditions: Stirring intermediate->step2 Ring Transformation product Product: 4-Hydroxy-6-methyl-2(1H)-pyridinone Yield: 80% Purification: Filtration & Washing step2->product end Final Product product->end

Caption: Synthetic workflow from dehydroacetic acid.

Detailed Experimental Protocol

Causality Statement: This protocol is designed for efficiency and purity. The initial high-temperature acid treatment rapidly converts dehydroacetic acid to the pyranone intermediate. The subsequent ammonolysis is a nucleophilic ring-opening/ring-closing cascade that thermodynamically favors the formation of the stable pyridone ring system.

Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one (Intermediate) [9]

  • Reaction Setup: In a 25 mL round-bottom flask, place dehydroacetic acid (1.0 mmol, 168.15 mg).

  • Acid Addition: Carefully add a 92% aqueous solution of sulfuric acid (5.0 mmol).

  • Heating: Heat the mixture to 130 °C for 10 minutes. The reaction is rapid and should be monitored.

  • Quenching & Isolation: While the mixture is still warm, carefully pour it into a beaker containing approximately 50 g of chopped ice. A white precipitate will form immediately.

  • Filtration: Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove residual acid.

  • Drying: Dry the solid under vacuum to yield 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid.

    • Expected Yield: 86%

Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one (Final Product) [9]

  • Reaction Setup: In a 25 mL flask equipped with a magnetic stir bar, add the 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol, 126.11 mg) from the previous step.

  • Ammonolysis: Under constant stirring, add a 28% aqueous solution of ammonium hydroxide (5.0 mmol).

  • Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the pyridone product often precipitates directly from the reaction mixture. If not, the volume can be reduced under reduced pressure to induce precipitation.

  • Filtration & Washing: Filter the solid product, wash with a small amount of cold water, and then with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the final product under vacuum.

    • Expected Yield: 80%

    • Self-Validation: The final product should be a white to off-white solid with a melting point >320 °C. Its identity and purity should be confirmed by NMR and IR spectroscopy, matching the data provided in Section 3.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-hydroxy-6-methyl-2-pyridinone is governed by the electronic nature of the ring and the presence of its key functional groups. The ring possesses both electron-rich and electron-deficient centers, allowing for selective functionalization.[10]

Caption: Key reactivity sites on the pyridone ring.

  • Reactions at C3 (Knoevenagel-type Condensation): The C3 position is electron-rich and analogous to the α-carbon of a β-dicarbonyl compound. It readily undergoes condensation reactions with aldehydes under basic conditions (e.g., piperidine catalysis) to form bis(pyridyl)methanes.[9] This is a powerful method for building more complex molecular architectures from the pyridone scaffold.

  • Reactions at the 4-OH Group: The hydroxyl group is nucleophilic and can be functionalized via O-alkylation or O-acylation under appropriate conditions. However, its acidity also means it can direct reactions; for example, in some metal-catalyzed C-H functionalizations, it can act as a directing group.

  • Electrophilic Substitution: While the ring is generally electron-rich, harsh conditions are often needed for classic electrophilic aromatic substitution (e.g., nitration). The reaction site is influenced by the directing effects of the existing substituents.

Applications in Drug Discovery: The GPR84 Agonist Story

While useful as a general synthetic intermediate, the most exciting recent application for this scaffold is in the development of agonists for the G protein-coupled receptor 84 (GPR84).[11] GPR84 is an inflammatory receptor primarily expressed on immune cells, and it is implicated in diseases such as Alzheimer's, fibrosis, and cancer.[11][12]

The 4-hydroxy-6-alkyl-2-pyridinone core serves as an ideal "head group" that mimics the carboxylic acid of endogenous medium-chain fatty acid ligands. By attaching a lipophilic alkyl "tail" to the C6 position, researchers have created some of the most potent GPR84 agonists reported to date, with EC₅₀ values in the picomolar range.[7][11]

G cluster_pathway GPR84 Signaling Pathway agonist Pyridone-based Agonist (e.g., 4-Hydroxy-6-nonyl-2-pyridinone) receptor GPR84 Receptor (on immune cell) agonist->receptor Binds & Activates g_protein Gi/o Protein Activation receptor->g_protein ac Adenylate Cyclase (Inhibition) g_protein->ac Inhibits camp ↓ cAMP Levels ac->camp response Cellular Response (e.g., Modulation of Inflammation) camp->response

Caption: Role as a GPR84 agonist in inhibiting cAMP production.

The discovery of these potent agonists provides invaluable chemical tools for the scientific community to probe the pharmacology of GPR84 and explore its therapeutic potential. The structure-activity relationship (SAR) studies show that the 4-hydroxy-2-pyridinone moiety is critical for high-potency binding.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

  • GHS Hazard Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

    • Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-methyl-2-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

4-Hydroxy-6-methyl-2-pyridinone possesses the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol . The structural formula is presented below:

The molecule features a pyridinone ring substituted with a methyl group at the 6-position and a hydroxyl group at the 4-position. This arrangement of functional groups dictates its chemical reactivity and physical properties.

Crystal Structure and Hydrogen Bonding

The solid-state structure of 4-hydroxy-6-methyl-2-pyridinone has been elucidated by X-ray crystallography. The compound crystallizes in a monoclinic system.[2] In the crystalline lattice, molecules are interconnected through a network of intermolecular hydrogen bonds. Specifically, N—H⋯O and O—H⋯O interactions are observed, creating a zigzag array of molecules.[2] This extensive hydrogen bonding network is a key factor influencing the compound's melting point and solubility characteristics.

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Melting Point 273–275 °C[2]
pKa Not experimentally determined. A predicted pKa for the related 4-hydroxy-6-methyl-3-nitro-2-pyridone is 4.50±1.00.[3]
Aqueous Solubility Not experimentally determined. Expected to have limited solubility in water due to its crystalline nature and hydrogen bonding capabilities.
Solubility in Organic Solvents Soluble in N,N-dimethylformamide (DMF), though may give a faint turbidity.[3]

Tautomerism

Pyridinone compounds, including 4-hydroxy-6-methyl-2-pyridinone, can exist in tautomeric forms. The equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms is a critical aspect of their chemistry.

Tautomerism Pyridinone 4-Hydroxy-6-methyl-2-pyridinone (Keto form) Hydroxypyridine 2,4-Dihydroxy-6-methylpyridine (Enol form) Pyridinone->Hydroxypyridine Tautomerization

Caption: Tautomeric equilibrium of 4-hydroxy-6-methyl-2-pyridinone.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. For the parent 2-pyridone, the pyridone form is favored in polar solvents and the solid state, while the hydroxypyridine form can be more prevalent in the gas phase.[4] While specific experimental data on the tautomeric equilibrium of 4-hydroxy-6-methyl-2-pyridinone is scarce, it is expected that the pyridinone form is the major tautomer in most conditions, particularly in the solid state, as evidenced by its crystal structure.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule. A reported ¹H NMR spectrum in CDCl₃ shows the following key chemical shifts (δ) in ppm: 10.99 (s, NH-1), 10.40 (s, OH), 5.59 (s, H-3), 5.34 (s, H-5), and 2.07 (s, 3H, CH₃-C-6).[5]

¹³C NMR: The carbon-13 NMR spectrum in CDCl₃ displays signals at δ (ppm): 167.6, 164.8, 145.9, 98.2, 95.7, and 18.5.[5] These shifts correspond to the carbon atoms of the pyridinone ring and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 4-hydroxy-6-methyl-2-pyridinone exhibits characteristic absorption bands corresponding to its functional groups. Key reported vibrational frequencies (in cm⁻¹) include: 3296 (N-H stretch), 3094 (O-H stretch), 2891 (C-H stretch), and 1640 (C=O stretch).[5] The position of the carbonyl stretch is indicative of the pyridinone ring system.

UV-Vis Spectroscopy
Mass Spectrometry

The mass spectrum of 4-hydroxy-6-methyl-2-pyridinone shows a molecular ion peak ([M]⁺) at an m/z of 125, which corresponds to its molecular weight.[5] A significant fragment is also observed at m/z 97.[5]

Experimental Protocols

Synthesis of 4-Hydroxy-6-methyl-2-pyridinone

A common synthetic route to 4-hydroxy-6-methyl-2-pyridinone involves the hydrolysis of a suitable precursor. One reported method is the acid-catalyzed hydrolysis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[2]

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10.0 g of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.05 mol).

  • Add 350 ml of 1 N hydrochloric acid to the flask.

  • Heat the mixture to reflux and stir for 72 hours.

  • During the reaction, 4-hydroxy-6-methyl-2-pyridinone will precipitate as a white solid.

  • After the reaction is complete, cool the mixture and collect the solid product by filtration.

  • Wash the solid with cold water and dry to obtain the final product.

SynthesisWorkflow Start Start: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Reaction Reaction: Reflux with 1N HCl for 72h Start->Reaction Precipitation Precipitation: Product forms as a white solid Reaction->Precipitation Isolation Isolation: Cool, filter, and wash with cold water Precipitation->Isolation Product Product: 4-Hydroxy-6-methyl-2-pyridinone Isolation->Product

Caption: Workflow for the synthesis of 4-hydroxy-6-methyl-2-pyridinone.

Determination of Physicochemical Properties (General Methodologies)

While specific experimental data for pKa and solubility of 4-hydroxy-6-methyl-2-pyridinone are not available, the following are standard protocols for their determination.

Potentiometric titration is a standard method for determining the pKa of a compound. The process involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.

Step-by-Step Protocol:

  • Prepare a solution of 4-hydroxy-6-methyl-2-pyridinone of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Calibrate a pH meter using standard buffer solutions.

  • Immerse the calibrated pH electrode into the sample solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the midpoint of the buffer region or by analyzing the first or second derivative of the titration curve to find the inflection point.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6]

Step-by-Step Protocol:

  • Add an excess amount of solid 4-hydroxy-6-methyl-2-pyridinone to a known volume of the desired solvent (e.g., purified water, buffer solutions of different pH) in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation and/or filtration.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

SolubilityWorkflow Start Start: Excess solid in solvent Equilibration Equilibration: Shake at constant temperature Start->Equilibration Separation Phase Separation: Centrifugation/Filtration Equilibration->Separation Analysis Analysis: Determine concentration of supernatant Separation->Analysis Result Result: Equilibrium Solubility Analysis->Result

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

4-Hydroxy-6-methyl-2-pyridinone is a valuable building block in medicinal chemistry. This guide has summarized its key physicochemical properties based on available literature. While fundamental data such as its melting point, crystal structure, and spectroscopic characteristics are well-documented, there is a clear need for experimental determination of its pKa and aqueous solubility to further facilitate its application in drug discovery and development. The provided protocols offer a roadmap for researchers to obtain this critical information.

References

An In-Depth Technical Guide to 6-Methylpyridine-2,4-diol: Properties, Synthesis, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Methylpyridine-2,4-diol, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental characteristics, synthesis protocols, and its expanding role as a versatile building block in various scientific fields. We will explore not just the "what" but the "why," grounding key concepts in established chemical principles and citing authoritative data to ensure scientific integrity.

Core Identity and Physicochemical Landscape

This compound, also known by its tautomeric name 4-hydroxy-6-methyl-2(1H)-pyridinone, is a substituted pyridine derivative.[1][2] Its significance in organic and medicinal chemistry stems from its versatile reactivity and its presence as a core scaffold in biologically active molecules.[3] The molecular formula is C₆H₇NO₂, and its molecular weight is 125.13 g/mol .[2][4][5][6]

The compound's physical and chemical behavior is largely dictated by the interplay between its hydrophilic hydroxyl groups and the aromatic pyridine ring. This dual nature influences its solubility and its interactions with biological targets.[1]

Identifier Value Source(s)
Molecular Formula C₆H₇NO₂[1][2][4][6]
Molecular Weight 125.13 g/mol [1][2][4][5]
IUPAC Name 4-hydroxy-6-methyl-1H-pyridin-2-one[1][2]
CAS Number 70254-45-4, 3749-51-7 (tautomer)[1][2][5][6]
Melting Point 324-330°C[1]
logP -0.1 to -0.3[1][2][4]
Solubility Good solubility in water, hot ethanol, and alkali solutions. Slightly soluble in ether.[1][7]
The Critical Role of Tautomerism

A defining feature of this compound is its existence in multiple tautomeric forms.[3] The equilibrium between the diol form and the more stable keto-enol (4-hydroxy-6-methyl-2-pyridone) form is a crucial consideration for any researcher.[1] This phenomenon governs the molecule's reactivity, its hydrogen bonding capabilities, and its potential interactions with enzyme active sites. The pyridone tautomer is often predominant and is critical to its biological and chemical behavior. The equilibrium can be influenced by factors such as solvent polarity, pH, and temperature.[1]

Tautomerism cluster_diol This compound Form cluster_pyridone 4-Hydroxy-6-methyl-2-pyridone Form diol Diol Form (Less Stable) pyridone Pyridone Tautomer (More Stable) diol->pyridone Tautomerization (Equilibrium)

Caption: Tautomeric equilibrium of this compound.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a well-explored area, providing a foundation for creating more complex molecules. One of the fundamental methods involves the condensation of readily available starting materials.

Synthesis Pathway: Condensation of Ethyl Acetoacetate and Urea

A classical and illustrative synthesis involves the base-catalyzed condensation reaction between ethyl acetoacetate and urea.[1] This approach is favored for its use of inexpensive precursors and its relatively straightforward mechanism. The causality behind this choice lies in the inherent reactivity of the reagents: the acidic α-protons of ethyl acetoacetate and the nucleophilic nature of urea, which facilitate cyclization into the desired pyridone ring structure.

SynthesisWorkflow start Starting Materials: - Ethyl Acetoacetate - Urea reaction Step 1: Condensation Reaction Base-catalyzed cyclization start->reaction reagents Reagents: - Base (e.g., Sodium Methoxide) - Solvent (e.g., Methanol) reagents->reaction workup Step 2: Acidic Workup Neutralization and Precipitation reaction->workup Reaction Mixture crude Crude Product workup->crude Precipitate purification Step 3: Purification Recrystallization from water or ethanol crude->purification final Pure this compound purification->final analysis Step 4: Characterization - Melting Point - NMR Spectroscopy - Mass Spectrometry final->analysis validated Validated Product analysis->validated Confirms Identity & Purity

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system, where successful execution and subsequent characterization confirm the identity and purity of the final product.

Objective: To synthesize this compound via base-catalyzed condensation.

Materials:

  • Ethyl acetoacetate

  • Urea

  • Sodium metal

  • Anhydrous Methanol

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Fume hood

Procedure:

  • Preparation of Sodium Methoxide (Base Catalyst): In a fume hood, carefully add small, freshly cut pieces of sodium metal to a flask containing anhydrous methanol under stirring. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Continue until all sodium has reacted. Causality: Sodium methoxide is a strong base required to deprotonate the ethyl acetoacetate, initiating the condensation.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add urea and stir until dissolved. Subsequently, add ethyl acetoacetate dropwise to the solution.

  • Condensation: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the cyclization reaction to proceed to completion.

  • Workup and Precipitation: After cooling to room temperature, slowly add concentrated hydrochloric acid to neutralize the mixture to an acidic pH. The product will precipitate out of the solution. Causality: The product is less soluble in acidic aqueous media, allowing for its isolation by precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold deionized water to remove inorganic salts.

  • Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure crystals. Causality: Recrystallization exploits differences in solubility between the product and impurities at different temperatures, resulting in a highly purified compound.

  • Validation: Dry the purified crystals and determine the melting point. A sharp melting point within the literature range (324-330°C) indicates high purity.[1] Further confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

The utility of this compound lies in its capacity to serve as a versatile precursor for a wide range of more complex molecules.[3]

  • Pharmaceuticals: The pyridone scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound have been investigated for various therapeutic applications. A notable example is the design of potent and selective agonists for G protein-coupled receptor 84 (GPR84), a target implicated in inflammatory diseases.[8] In this context, the pyridinediol core serves as a bioisostere for a dihydroxypyrimidine hit compound, demonstrating how subtle structural modifications can dramatically enhance potency.[8] Its structure is also key in developing agents for neurological disorders and improving the bioavailability of other drugs.[9]

  • Agrochemicals: The compound serves as an intermediate in the synthesis of novel herbicides and fungicides.[1][9] The reactivity of the hydroxyl groups allows for the introduction of various functional groups to fine-tune the biological activity and selectivity of the final agrochemical product.

  • Dyes and Pigments: The chromophoric properties of the pyridone ring make it a useful building block in the synthesis of certain classes of dyes.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

Hazard Identification:

Hazard Class Statement GHS Classification Source(s)
Skin Irritation Causes skin irritation Category 2 [6][10]
Eye Irritation Causes serious eye irritation Category 2 [6][10]

| Respiratory Irritation | May cause respiratory irritation | STOT SE, Category 3 |[6][10] |

Safe Handling Protocol:

  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or powder.[11] Ensure that eyewash stations and safety showers are readily accessible.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][11]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[11] Avoid generating dust during weighing and transfer.[11]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10]

    • Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Keep away from strong oxidizing agents.[11][12]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation. Its unique structural features, particularly its tautomeric nature, provide a rich platform for chemical synthesis. For researchers in drug discovery, materials science, and agrochemistry, a thorough understanding of its properties, reactivity, and safe handling is paramount to unlocking its full potential as a building block for next-generation molecules.

References

solubility profile of 6-Methylpyridine-2,4-diol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 6-Methylpyridine-2,4-diol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. We will delve into the critical physicochemical properties, including its pronounced tautomerism, that dictate its behavior in various organic media. This guide synthesizes available qualitative data with fundamental chemical principles to explain the causality behind its solubility characteristics. Furthermore, we present a standardized protocol for the experimental determination of solubility and explore the application of thermodynamic models for predictive analysis, equipping researchers and drug development professionals with the foundational knowledge required for formulation, crystallization, and synthesis applications.

Introduction: Understanding this compound

This compound (CAS No: 70254-45-4), also known by its tautomeric name 4-hydroxy-6-methyl-2-pyridinone, is a substituted pyridine derivative with a molecular formula of C₆H₇NO₂.[1][2] Its structure, featuring both hydrogen bond donor (hydroxyl) and acceptor (hydroxyl, pyridine nitrogen) sites, as well as a nonpolar aromatic ring system, imparts an amphiphilic character.[1] This duality is central to its solubility behavior and is a key consideration in its application as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] An accurate understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and formulating final products.

The Critical Role of Tautomerism

A pivotal characteristic of this compound is its existence in multiple tautomeric forms. The equilibrium between the diol and various keto-enol forms (such as 4-hydroxy-6-methyl-2(1H)-pyridinone) is highly influenced by the surrounding environment, including solvent polarity, pH, and temperature.[1] This tautomeric equilibrium directly impacts the molecule's polarity and its ability to form intermolecular hydrogen bonds, thereby significantly altering its solubility.[1]

Tautomerism Diol This compound (Diol Form) KetoEnol 4-Hydroxy-6-methyl-2(1H)-pyridinone (Keto-Enol Form) Diol->KetoEnol Tautomeric Equilibrium (Solvent Dependent)

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for interpreting its solubility.

PropertyValueSource
Molecular Formula C₆H₇NO₂[1][2]
Molecular Weight ~125.13 g/mol [2][3]
Melting Point 324-330°C[1]
pKa (Predicted) 4.50 ± 1.00[1]
LogP (Predicted) -0.1 to -0.23[1][3]

The high melting point is indicative of strong intermolecular hydrogen bonding in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.[1] The negative LogP value suggests a degree of hydrophilicity, consistent with its solubility in polar solvents.[1]

Solubility Profile in Select Organic Solvents

While extensive quantitative data is not widely published, a qualitative and semi-quantitative profile has been established from various sources. The solubility is highly dependent on the solvent's nature and the applied conditions.

SolventPolarityHydrogen BondingObserved SolubilityConditionsSource
Water HighDonor & AcceptorSolubleAmbient[1][4]
Ethanol HighDonor & AcceptorSolubleHot[1][4]
Methanol HighDonor & AcceptorSlightly SolubleRequires heating & sonication[1]
Dimethyl Sulfoxide (DMSO) HighAcceptorSlightly SolubleRequires heating & sonication[1]
Ether (Diethyl Ether) LowAcceptor (weak)Slightly SolubleAmbient[1][4]
Alkali Solutions HighIonic InteractionSolubleBasic[1][4]
Analysis of Solubility Behavior
  • Polar Protic Solvents (Water, Ethanol): The presence of hydroxyl groups in these solvents allows for strong hydrogen bonding with both the hydroxyl groups and the pyridine nitrogen of the solute, leading to good solubility, particularly at elevated temperatures.[1]

  • Polar Aprotic Solvents (DMSO): As a strong hydrogen bond acceptor, DMSO can interact with the solute's hydroxyl groups. However, the energy required to break the strong solute-solute interactions in the crystal lattice necessitates energy input (heating and sonication) to achieve even slight solubility.[1]

  • Low Polarity Solvents (Ether): Ether's inability to act as a hydrogen bond donor and its weak acceptor capability, combined with its low polarity, result in poor solvation of the highly polar this compound molecule.[1][4]

  • Alkaline Media: The enhanced solubility in alkali solutions is due to the deprotonation of the acidic hydroxyl groups, forming a more soluble salt.[1][4]

Experimental Protocol: Isothermal Shake-Flask Method

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a reliable and standard approach. This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in an isothermal orbital shaker or on a magnetic stir plate with temperature control. Agitate the samples at a constant, recorded temperature (e.g., 25°C, 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for the sedimentation of excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particulates.

  • Quantification:

    • Record the exact weight of the collected filtrate.

    • Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration, the dilution factor, and the density of the solvent if converting to molarity or mole fraction.

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_result Result A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant T (24-72 hrs) A->B C 3. Sedimentation (≥2 hrs) B->C D 4. Filtered Aliquot (0.22 µm Syringe Filter) C->D E 5. Dilute Sample D->E F 6. HPLC/UV-Vis Quantification E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for isothermal shake-flask solubility determination.

Introduction to Thermodynamic Modeling

For predictive purposes, particularly in early-stage drug development, thermodynamic models can estimate solubility.[5] The solubility of a solid in a liquid can be described by the following equation:

ln(x) = [ΔH_fus / R] * [(1/T_m) - (1/T)] - ln(γ)

Where:

  • x is the mole fraction solubility

  • ΔH_fus is the molar enthalpy of fusion

  • R is the universal gas constant

  • T_m is the melting point in Kelvin

  • T is the temperature in Kelvin

  • γ is the activity coefficient of the solute in the solvent

The first part of the equation represents the ideal solubility, which is solely dependent on the solute's properties. The activity coefficient (γ) corrects for non-ideal behavior arising from solute-solvent interactions. Models like UNIFAC, Hansen Solubility Parameters, and modern machine learning approaches can be used to predict this activity coefficient, thereby enabling a more accurate solubility prediction.[6][7][8] Incorporating domain-specific thermodynamic features has been shown to enhance the predictive accuracy of such models.[7]

Conclusion

The solubility of this compound is a complex interplay of its inherent physicochemical properties and the nature of the solvent system. Its amphiphilic character, high melting point, and, most importantly, its solvent-dependent tautomeric equilibrium are the primary drivers of its solubility profile. It exhibits preferential solubility in polar protic solvents like hot ethanol and is sparingly soluble in less polar or non-hydrogen-bond-donating media. For precise formulation and process development, the experimental determination of solubility using standardized methods like the isothermal shake-flask protocol is strongly recommended. Further predictive insights can be gained through the application of thermodynamic models that account for both solute properties and specific solute-solvent interactions.

References

tautomerism of 4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 4-Hydroxy-6-methylpyridin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a cornerstone of heterocyclic chemistry with profound implications for medicinal chemistry and drug development. The specific tautomeric form of a molecule dictates its physicochemical properties, including solubility, lipophilicity, and crucially, its binding affinity to biological targets. This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-hydroxy-6-methylpyridin-2(1H)-one, a key intermediate in the synthesis of antiretroviral agents.[1][2] We will explore the structural characteristics of its tautomers, the energetic factors governing their equilibrium, and the advanced analytical methodologies employed for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical molecular behavior.

The Principle of Pyridinone Tautomerism

Pyridinones, particularly 2- and 4-pyridones, are classic examples of heterocyclic compounds exhibiting pronounced tautomerism.[3] This phenomenon involves the migration of a proton, leading to distinct structural isomers that coexist in equilibrium. For 4-hydroxy-6-methylpyridin-2(1H)-one, the primary equilibrium exists between the 4-hydroxy-2-pyridone form (the lactam or keto form) and the 2,4-dihydroxypyridine form (the lactim or enol form).

The position of this equilibrium is not static; it is a delicate balance influenced by the molecule's intrinsic electronic structure and its external environment.[4] Key determinants include the physical state (gas, liquid, solid), solvent polarity, temperature, and the electronic effects of substituents on the pyridine ring.[4][5] In the gas phase, the enol (hydroxypyridine) form is often favored, while in the solid state and in polar solvents, the more polar keto (pyridone) form typically predominates due to factors like intermolecular hydrogen bonding.[6][7][8] The pyridone tautomer can maintain aromaticity through the delocalization of the nitrogen atom's lone pair of electrons, contributing to its stability.[7]

Caption: Tautomeric equilibrium of 4-hydroxy-6-methylpyridin-2(1H)-one.

Solid-State Characterization: X-ray Crystallography

Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's structure in the solid state. For 4-hydroxy-6-methylpyridin-2(1H)-one, crystallographic analysis confirms that it exists exclusively as the 4-hydroxy-2-pyridone tautomer.[1][2] This structural preference is rationalized by the formation of a robust network of intermolecular hydrogen bonds. Specifically, N−H⋯O and O−H⋯O interactions link adjacent molecules, creating a stable, layered crystal lattice.[1] This cooperative hydrogen bonding significantly stabilizes the pyridone form over the dihydroxy alternative in the crystalline phase.

The causality behind this observation is clear: the pyridone tautomer presents both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl and hydroxyl oxygens), facilitating the formation of an energetically favorable, extended crystalline network.

Table 1: Crystallographic Data for 4-hydroxy-6-methylpyridin-2(1H)-one [1]

Parameter Value
Chemical Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a 4.7082 (5) Å
b 12.2988 (8) Å
c 10.0418 (7) Å
β 91.303 (7)°
Volume 581.32 (8) ų
Z 4

| Hydrogen Bonds | N1—H1A···O1, O2—H2B···O1 |

Solution-State Analysis: Spectroscopic Methodologies

In solution, the tautomeric equilibrium becomes dynamic. The ratio of tautomers is highly dependent on the solvent environment, necessitating the use of spectroscopic techniques to probe the mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the preeminent technique for quantifying tautomeric ratios in solution. The keto and enol forms possess distinct electronic environments, resulting in separate, observable signals in both ¹H and ¹³C NMR spectra.[5] The ratio of the integrals of corresponding signals directly reflects the molar ratio of the tautomers.

  • Sample Preparation (Self-Validation):

    • Prepare solutions of 4-hydroxy-6-methylpyridin-2(1H)-one (5-10 mg) in a series of high-purity, deuterated solvents of varying polarity (e.g., D₂O, DMSO-d₆, CDCl₃).[5] The use of pure solvents is critical as impurities like water can influence the equilibrium.

    • Maintain a consistent sample concentration across all solvents to minimize concentration-dependent effects.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a high-resolution spectrometer (≥400 MHz).

    • Ensure all measurements are performed at a constant, recorded temperature (e.g., 298 K), as the equilibrium can be temperature-sensitive.[5]

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio, which is essential for accurate signal integration.

  • Data Analysis:

    • Identify and assign the characteristic, non-overlapping proton signals for each tautomer. For the title compound in CDCl₃, reported signals include peaks for N-H (δ ~10.99 ppm) and O-H (δ ~10.40 ppm), confirming the pyridone form.[2]

    • Carefully integrate a pair of well-resolved signals, one from each tautomer (if both are present).

    • The tautomeric equilibrium constant (KT) is calculated as the ratio of the keto form's integral to the enol form's integral.[5]

UV-Vis Spectroscopy

The different electronic configurations (chromophores) of the tautomers lead to distinct absorption maxima (λmax) in their UV-Vis spectra.[5] This difference allows for another method of quantification. The keto form typically absorbs at a longer wavelength compared to the enol form.

  • Sample Preparation: Prepare dilute solutions of the compound in the desired solvents (e.g., ethanol, cyclohexane, water) to ensure adherence to the Beer-Lambert law.

  • Reference Spectra: Obtain the molar extinction coefficients (ε) for each pure tautomer. Since pure tautomers cannot be isolated, this is achieved by using "locked" derivatives (e.g., N-methyl-4-hydroxy-6-methylpyridin-2-one for the keto form and 2,4-dimethoxy-6-methylpyridine for the enol form) that cannot tautomerize.

  • Data Acquisition: Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Using the Beer-Lambert law (A = εbc) and the absorbance values at the λmax for each tautomer, calculate the concentration of each form present in the equilibrium mixture. From these concentrations, the tautomeric ratio can be determined.

Workflow cluster_exp Experimental Workflow for Solution-State Analysis start Sample of 4-hydroxy-6-methylpyridin-2(1H)-one prep Prepare Solutions in Various Deuterated Solvents start->prep nmr ¹H NMR Spectroscopy (Constant Temperature) prep->nmr uv UV-Vis Spectroscopy (Constant Temperature) prep->uv analysis Data Analysis (Signal Integration / λmax Analysis) nmr->analysis uv->analysis result Determine Tautomeric Ratio and Equilibrium Constant (KT) analysis->result

Caption: General workflow for the experimental determination of tautomeric equilibrium.

Theoretical Framework: Computational Chemistry Insights

Ab initio and Density Functional Theory (DFT) calculations have become indispensable for understanding tautomeric equilibria, particularly for quantifying the intrinsic stability of tautomers in the gas phase and modeling solvent effects.[9][10]

Computational studies on 2-pyridone and 4-pyridone systems consistently show that while the enol form may be slightly more stable in the gas phase, the keto form is significantly stabilized in polar media.[8][9][11] This stabilization is attributed to the larger dipole moment of the keto tautomer, which leads to stronger solute-solvent interactions in polar environments.[12] Calculations also help dissect the energetic contributions from factors like aromaticity, orbital interactions, and Pauli repulsion, providing a deeper mechanistic understanding that complements experimental data.[10]

Table 2: Representative Calculated Energy Differences (ΔE) for Pyridone Tautomeric Equilibria

System Method/Basis Set Phase ΔE (Keto - Enol) (kcal/mol) Favored Tautomer Reference
2-Pyridone Ab initio Gas +0.3 Enol (slight) [9]
4-Pyridone Ab initio Gas -2.4 Keto [9]
2-Pyridone BHandHLYP/6-311+G(d,p) Gas +0.8 Enol (slight) [10]

| 2-Pyridone | Ab initio SCRF | Acetonitrile | -2.32 | Keto |[11] |

Note: Positive ΔE indicates the enol form is more stable; negative ΔE indicates the keto form is more stable.

These theoretical values underscore the significant influence of the environment on the equilibrium. The shift from a slight preference for the enol form in the gas phase to a strong preference for the keto form in a polar solvent like acetonitrile is a recurring theme.[11]

Synthesis and Implications for Drug Development

4-Hydroxy-6-methylpyridin-2(1H)-one is readily synthesized from commercial dehydroacetic acid, which is first hydrolyzed to 4-hydroxy-6-methylpyran-2-one and then reacted with an ammonia source.[13][14]

The relevance of its tautomerism to drug development is paramount. The compound serves as a crucial building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in anti-HIV therapies.[1][2] The precise tautomeric form present under physiological conditions (aqueous environment) will govern its three-dimensional shape, hydrogen bonding capabilities, and overall electronic profile. These features, in turn, determine how the molecule docks into the active site of the HIV-1 reverse transcriptase enzyme. An accurate understanding and ability to predict the dominant tautomer are therefore essential for structure-based drug design, enabling the rational optimization of binding affinity and pharmacological activity.

Conclusion

The is a multifaceted phenomenon governed by a subtle interplay of structural and environmental factors. X-ray crystallography definitively shows a preference for the 4-hydroxy-2-pyridone tautomer in the solid state, a preference driven by extensive intermolecular hydrogen bonding. In solution, a dynamic equilibrium exists, which can be quantitatively assessed using NMR and UV-Vis spectroscopy, with the pyridone form expected to dominate in polar, protic solvents. Computational studies corroborate these findings, highlighting the critical role of solvent polarity in stabilizing the more polar keto tautomer. For scientists in drug discovery, a thorough grasp of this tautomeric behavior is not merely academic; it is a critical prerequisite for designing next-generation therapeutics with enhanced efficacy and predictable behavior.

References

A Spectroscopic Investigation of 6-Methylpyridine-2,4-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Methylpyridine-2,4-diol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document will delve into the nuances of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Particular emphasis is placed on the interpretation of spectral data in the context of the compound's tautomeric nature.

Introduction: The Structural Duality of this compound

This compound (C₆H₇NO₂) is a pyridine derivative with a molecular weight of 125.13 g/mol . A critical aspect of its chemistry is the existence of tautomeric forms. While the name this compound suggests a dihydroxy pyridine structure, it predominantly exists as its pyridinone tautomer, 4-hydroxy-6-methyl-2(1H)-pyridinone . This tautomerism significantly influences its spectroscopic properties and is a key consideration in the interpretation of the data presented herein. The pyridinone form is stabilized by the aromaticity of the ring and the presence of a strong carbonyl group.[1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-hydroxy-6-methyl-2(1H)-pyridinone, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy: A Window into the Proton Environment

The proton NMR spectrum of 4-hydroxy-6-methyl-2(1H)-pyridinone reveals the distinct chemical environments of the hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A typical protocol for acquiring the ¹H NMR spectrum of 4-hydroxy-6-methyl-2(1H)-pyridinone is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts of labile protons (NH and OH).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation

The following table summarizes the reported ¹H NMR chemical shifts for 4-hydroxy-6-methyl-2(1H)-pyridinone in CDCl₃.[2]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
NH-110.99s (broad)
OH-410.40s (broad)
H-35.59s
H-55.34s
CH₃-62.07s

Interpretation:

  • The downfield signals at 10.99 and 10.40 ppm are characteristic of the acidic protons of the N-H and O-H groups, respectively. Their broad nature is due to chemical exchange and quadrupole broadening from the adjacent nitrogen atom.

  • The singlets at 5.59 and 5.34 ppm are assigned to the vinyl protons H-3 and H-5. The lack of observed coupling between these protons is noteworthy and may be due to a very small coupling constant, a common feature in similar ring systems. For a more detailed analysis, acquiring the spectrum on a higher field instrument and performing 2D NMR experiments like COSY would be beneficial to confirm assignments and identify any long-range couplings.

  • The singlet at 2.07 ppm corresponds to the three protons of the methyl group at the C-6 position.

Logical Relationship: Tautomerism and NMR

The observed ¹H NMR spectrum strongly supports the predominance of the 4-hydroxy-6-methyl-2(1H)-pyridinone tautomer. The presence of a distinct NH proton signal and two vinyl proton signals is consistent with the pyridinone ring structure.

Tautomerism_NMR Tautomer Tautomeric Equilibrium Pyridinone 4-hydroxy-6-methyl-2(1H)-pyridinone (Major Tautomer) Tautomer->Pyridinone Favored Diol This compound (Minor Tautomer) Tautomer->Diol Disfavored NMR_Evidence ¹H NMR Evidence: - Distinct NH proton signal - Two vinyl proton signals (H-3, H-5) - Supports pyridinone structure Pyridinone->NMR_Evidence Characterized by

Caption: Tautomeric equilibrium and its confirmation by ¹H NMR.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the following key differences:

  • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

  • Acquisition Time: Longer acquisition times or a higher number of scans are often required due to the lower natural abundance of the ¹³C isotope.

¹³C NMR Spectral Data and Interpretation

The following table summarizes the reported ¹³C NMR chemical shifts for 4-hydroxy-6-methyl-2(1H)-pyridinone in CDCl₃.[2]

Carbon AssignmentChemical Shift (δ, ppm)
C-2167.6
C-4164.8
C-6145.9
C-398.2
C-595.7
CH₃18.5

Interpretation:

  • The downfield signals at 167.6 ppm and 164.8 ppm are assigned to the C-2 and C-4 carbons, respectively. The signal at 167.6 ppm is characteristic of a carbonyl carbon in a pyridinone ring, providing strong evidence for the predominant tautomer. The signal at 164.8 ppm is attributed to the enolic carbon C-4.

  • The signal at 145.9 ppm corresponds to the C-6 carbon, which is substituted with the methyl group.

  • The signals at 98.2 ppm and 95.7 ppm are assigned to the C-3 and C-5 carbons of the pyridine ring.

  • The upfield signal at 18.5 ppm is characteristic of the methyl group carbon.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample:

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Workflow: FTIR Sample Analysis

FTIR_Workflow Start Start Background Record Background Spectrum (Clean ATR Crystal) Start->Background Sample Place Sample on ATR Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire IR Spectrum Pressure->Acquire Analyze Analyze Spectrum for Functional Groups Acquire->Analyze End End Analyze->End

Caption: Workflow for acquiring an FTIR spectrum using the ATR technique.

IR Spectral Data and Interpretation

The following table summarizes the key IR absorption bands for 4-hydroxy-6-methyl-2(1H)-pyridinone.[2]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3296N-H StretchAmide (in pyridinone ring)
3094O-H StretchHydroxyl
2891C-H StretchMethyl
1640C=O StretchCarbonyl (in pyridinone ring)

Interpretation:

  • The broad band at 3296 cm⁻¹ is indicative of N-H stretching, consistent with the amide group in the pyridinone ring.

  • The band at 3094 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. The broadness of these N-H and O-H bands is due to hydrogen bonding in the solid state.

  • The absorption at 2891 cm⁻¹ is due to the C-H stretching of the methyl group.

  • The strong absorption band at 1640 cm⁻¹ is highly characteristic of the C=O stretching vibration of the pyridinone carbonyl group. The position of this band is a key piece of evidence confirming the 2(1H)-pyridinone structure.[3]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural confirmation.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, provided it is sufficiently volatile or can be derivatized.

  • Sample Introduction: A solution of the compound is injected into the GC, where it is vaporized.

  • Chromatographic Separation: The vaporized sample travels through a capillary column, and components are separated based on their boiling points and interactions with the stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Data and Interpretation

The mass spectrum of 4-hydroxy-6-methyl-2(1H)-pyridinone shows the following key signals:[2]

m/zIonRelative Intensity
125[M]⁺100%
97[M - CO]⁺16%

Interpretation:

  • The peak at m/z 125 corresponds to the molecular ion ([M]⁺), confirming the molecular weight of the compound.

  • The fragment ion at m/z 97 is likely formed by the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion. This is a common fragmentation pathway for pyridinone structures.[4]

Proposed Fragmentation Pathway

Fragmentation M Molecular Ion [M]⁺ m/z = 125 Fragment Fragment Ion [M - CO]⁺ m/z = 97 M->Fragment - CO

Caption: Proposed fragmentation of 4-hydroxy-6-methyl-2(1H)-pyridinone.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provides a cohesive and definitive structural elucidation of this compound. The data overwhelmingly supports the predominance of the 4-hydroxy-6-methyl-2(1H)-pyridinone tautomer in both solution and the solid state. The characteristic signals in each spectroscopic technique – the NH and vinyl protons in ¹H NMR, the carbonyl carbon in ¹³C NMR, the C=O stretch in IR, and the loss of CO in MS – all converge to paint a clear picture of the molecular structure. This guide serves as a valuable resource for researchers working with this compound and highlights the importance of considering tautomerism in spectroscopic analysis.

References

biological activity of 6-Methylpyridine-2,4-diol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6-Methylpyridine-2,4-diol Derivatives

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to numerous natural products and FDA-approved pharmaceuticals.[1][2] When functionalized into the this compound core, this heterocyclic compound presents a unique structural and functional diversity, largely due to its capacity for tautomerism and its ability to engage in various chemical reactions.[3] This guide offers a comprehensive exploration of the biological activities of this compound derivatives, synthesizing data from contemporary research to provide actionable insights for researchers, scientists, and drug development professionals. We will delve into the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Concepts and Chemical Profile

This compound, also known as 4-hydroxy-6-methyl-2-pyridinone, is a heterocyclic compound whose chemical behavior is governed by its unique structure (C₆H₇NO₂).[3][4]

  • Tautomerism: The compound readily exists in multiple tautomeric forms, including the diol form and various keto-enol structures. This equilibrium is sensitive to solvent, temperature, and pH, critically influencing its interaction with biological targets.[3]

  • Solubility: The presence of both hydrophilic hydroxyl groups and an aromatic pyridine ring gives it dual solubility characteristics. It is readily soluble in aqueous systems, where it can form hydrogen bonds, and also shows good solubility in hot ethanol and alkali solutions.[3]

  • Synthetic Accessibility: The core can be synthesized through established methods like the condensation of ethyl acetoacetate with urea or via multi-step cyclization reactions, making it an accessible starting point for derivative development.[3]

These properties make the this compound scaffold a versatile platform for generating derivatives with diverse and potent biological activities.

Anticancer Activity

Pyridine derivatives are a well-established class of compounds in oncology research, with many demonstrating the ability to suppress tumor growth through mechanisms such as inducing apoptosis, interfering with the cell cycle, and inhibiting angiogenesis.[5] Derivatives of this compound have shown significant promise in this area.

Mechanisms of Action

The anticancer effects of these derivatives are often multifaceted. Studies have shown they can inhibit key pathways essential for tumor survival and proliferation. For example, certain pyridine-urea derivatives act by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation, a critical step in angiogenesis.[5] Other substituted pyridine derivatives have been found to exert their cytotoxic effects by inhibiting histone deacetylase (HDAC) and preventing p53 ubiquitination.[6]

Quantitative Data: In Vitro Anticancer Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a biological process by 50%.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Tetralin-pyridinesHela (Cervix)3.5[7]
Tetralin-pyridinesMCF-7 (Breast)4.5[7]
Pyridine-urea hybridsMCF-7 (Breast)Lower than Doxorubicin[5]
AminodimethylpyrimidinolHep3B (Hepatocellular)Potent Activity[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Causality: This protocol is chosen for its reliability and high-throughput capability in screening the cytotoxic potential of novel compounds. The conversion of MTT to formazan by mitochondrial dehydrogenases is directly proportional to the number of living cells, providing a quantitative measure of a compound's effect on cell survival.

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control.[10]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.

Visualization: Anticancer Mechanism Workflow

cluster_workflow MTT Assay Workflow A Seed Cancer Cells (96-well plate) B Add 6-MPD Derivative (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: High-level workflow for determining the in vitro cytotoxicity of 6-MPD derivatives.

Antimicrobial Activity

The emergence of drug-resistant pathogens has intensified the search for new antimicrobial agents. Pyridine derivatives have demonstrated significant potential in this field.[1][11]

Spectrum of Activity

Derivatives incorporating imidazole and thiadiazole moieties into the pyridine structure have shown potent antibacterial activity.[12][13] For instance, compound 16d from one study, a 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b][3][13][14]thiadiazole, exhibited a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL.[12][13] Importantly, this compound showed no cytotoxicity in HepG2 cells and no hemolysis, highlighting its potential as a selective antibacterial agent.[12][13]

Quantitative Data: In Vitro Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Compound ClassOrganismMIC (µg/mL)Reference
Imidazo-thiadiazole (15t)Bacteria1-2[12][13]
Imidazo-thiadiazole (16d)Bacteria0.5[12][13]
Amide/Sulfonamide (21c, 21g)Bacteria4[13]
Experimental Protocol: Broth Microdilution for MIC Determination

Causality: This method is the gold standard for determining MIC values. It provides a quantitative result that is reproducible and allows for the testing of multiple compounds against multiple organisms simultaneously in a 96-well format, making it efficient for screening.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Gatifloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL upon addition of 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization: NF-κB Inflammatory Pathway

cluster_pathway NF-κB Signaling Pathway in Inflammation cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB_p IkB->IkB_p degradation Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Derivative 6-MPD Derivative Derivative->IKK inhibits NFkB_nuc->Genes activates transcription

Caption: Inhibition of the NF-κB pathway by 6-MPD derivatives reduces inflammatory gene expression.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyridine and pyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting key mediators.[14][15] The mechanism often involves suppressing the expression of enzymes like COX-2 and inducible nitric oxide synthase (iNOS), or modulating signaling pathways like NF-κB and MAPK.[14][15]

Mechanism of Action

In inflammatory responses, macrophages are activated by stimuli like lipopolysaccharide (LPS).[15] This triggers signaling cascades, primarily through the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[15] this compound derivatives can intervene in this process, for example, by preventing the degradation of IκB-α, which keeps the transcription factor NF-κB sequestered in the cytoplasm, thereby preventing the transcription of inflammatory genes.[15]

Quantitative Data: In Vitro Anti-inflammatory Activity
Compound ClassTarget/AssayIC₅₀ / ED₅₀ (µM)Reference
Pyrimidine Derivatives (5, 6)COX-2 Inhibition0.04[14]
Pyrimidine Derivatives (7-9)Carrageenan-induced edema (ED₅₀)8.23 - 11.60[14]
Pyrazolo[3,4-b]pyridines (4g)Nitrite Reduction (EC₅₀)4.5[16]
Pyrazolo[3,4-b]pyridines (4j)Nitrite Reduction (EC₅₀)5.4[16]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Causality: This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants. It is a widely accepted method for screening compounds for anti-inflammatory activity, as NO is a key inflammatory mediator produced by iNOS in activated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS (from E. coli)

  • Test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the 6-MPD derivatives for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Structure-Activity Relationships (SAR) and Future Perspectives

Systematic studies on derivatives of this scaffold have begun to elucidate key structure-activity relationships. For instance, in a series of GPR84 agonists, the length of an alkyl side chain was found to be critical for activity, with a hexyl chain providing maximum potency.[17] Similarly, for FGFR4 inhibitors, the substitution of methyl groups on the central pyridine or pyrimidine ring was found to be detrimental to activity, while the specific placement of halogen atoms on an associated phenyl ring could enhance selectivity.[8][18]

The diverse biological activities demonstrated by this compound derivatives underscore their potential as a privileged scaffold in drug discovery. Future research should focus on:

  • Rational Design: Leveraging SAR insights and computational docking to design derivatives with enhanced potency and selectivity for specific biological targets.[9][19]

  • Mechanism Elucidation: Moving beyond phenotypic screening to pinpoint the precise molecular targets and signaling pathways modulated by the most active compounds.

  • Pharmacokinetic Optimization: Improving the ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of lead compounds to enhance their clinical translatability.

By integrating synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be realized, offering new avenues for treating a range of human diseases.

References

Technical Guide to the Safe Handling of 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 6-Methylpyridine-2,4-diol (CAS No. 70254-45-4). The protocols and recommendations herein are synthesized from established safety data and best practices for handling pyridine-class compounds in a laboratory setting.

Section 1: Compound Identification and Physicochemical Properties

This compound, also known as 4-hydroxy-6-methyl-2-pyridinone, is a heterocyclic compound with applications in medicinal chemistry and materials science.[1] Its derivatives have been investigated for potential therapeutic uses, including antioxidant and antimicrobial properties.[1] A clear understanding of its physical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 70254-45-4[2]
Molecular Formula C₆H₇NO₂[2]
Molecular Weight 125.13 g/mol [2]
Physical Form Solid[2]
Appearance Off-white Powder[3]
Melting Point >330 °C[2]

The exceptionally high melting point suggests strong intermolecular hydrogen bonding, which is characteristic of compounds with multiple hydroxyl groups.[1] While this indicates low volatility at ambient temperatures, it does not diminish the risks associated with airborne dust during handling.

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). All personnel must be familiar with its specific hazards before handling.

GHS ClassificationHazard Statement
Signal Word Warning
Pictogram Irritant
Skin Corrosion/Irritation H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[1][2]

The primary hazards are irritant in nature, affecting the skin, eyes, and respiratory system upon direct contact or inhalation of dust particles. These classifications mandate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation, starting with engineering controls and supplemented by appropriate PPE, is essential for preventing exposure.

3.1 Engineering Controls: The First Line of Defense The primary engineering control for handling this compound powder is a certified chemical fume hood.[4] This is non-negotiable. A fume hood ensures that any generated dust or aerosols are contained and exhausted, preventing inhalation, which is a primary exposure route.[5] All weighing and transfer operations involving the solid material must be conducted within the fume hood. Ensure adequate ventilation in the general laboratory area as a secondary precaution.[4][6]

3.2 Personal Protective Equipment (PPE): A Self-Validating System PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[3] This is to prevent eye contact with airborne particles, which can cause serious irritation.[2]

  • Skin Protection:

    • Gloves: Use chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[3][4] Always inspect gloves for tears or punctures before use.[3] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[7]

    • Lab Coat: A long-sleeved lab coat is required to protect the skin on the arms and body.[3][4]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[7] However, if there is a potential for significant dust generation that cannot be controlled by local exhaust ventilation, a NIOSH/MSHA-approved respirator should be used.[8]

Section 4: Protocols for Safe Handling and Storage

Adherence to a standardized workflow minimizes the risk of exposure and contamination.

4.1 Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Chemical Transfer: Conduct all transfers of this compound inside the fume hood. Minimize the generation of dust by handling the container carefully and avoiding rapid movements.[3][9]

  • During Use: Keep the container tightly closed when not in use.[3][10] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory.[3][11]

  • Post-Handling: After handling, decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water.[3][7] Remove and wash contaminated clothing before reuse.[10]

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Clean Workspace Inside Hood prep2->prep3 handle1 Retrieve Chemical prep3->handle1 handle2 Carefully Weigh & Transfer (Minimize Dust) handle1->handle2 handle3 Perform Experimental Work handle2->handle3 handle4 Securely Close Container handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling this compound.

4.2 Storage Protocol Proper storage is critical to maintaining the chemical's integrity and ensuring safety.

  • Location: Store in a dry, cool, and well-ventilated area.[3][10]

  • Container: Keep the container tightly closed to prevent absorption of moisture and contamination.[3][10]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Security: It is recommended to store the container in a locked cabinet or an area accessible only to authorized personnel.[8][12]

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

5.1 First Aid Measures

  • Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[7][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][10] If skin irritation develops or persists, seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do so.[7] Continue rinsing and seek immediate medical attention.[7][10]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[10] Seek medical attention if the person feels unwell.[7]

5.2 Accidental Release (Spill) Protocol

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear appropriate PPE, including respiratory protection if necessary.[8]

  • Contain & Clean: Avoid generating dust.[9] Gently sweep or vacuum the spilled solid material.[6] Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[6][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

cluster_exposure Personnel Exposure cluster_spill Material Spill start EMERGENCY (Spill or Exposure) exp_type Identify Exposure Route start->exp_type spill_start Secure Area & Don PPE start->spill_start skin Skin Contact exp_type->skin Skin eye Eye Contact exp_type->eye Eye inhale Inhalation exp_type->inhale Inhalation skin_act Remove Contaminated Clothing Wash with Soap & Water (15+ min) skin->skin_act eye_act Rinse with Water (15+ min) Remove Contacts if Safe eye->eye_act inhale_act Move to Fresh Air inhale->inhale_act seek_med Seek Medical Attention skin_act->seek_med eye_act->seek_med inhale_act->seek_med spill_clean Contain Spill Sweep/Vacuum (No Dust) spill_start->spill_clean spill_dispose Place in Labeled Waste Container spill_clean->spill_dispose spill_decon Decontaminate Area spill_dispose->spill_decon

Caption: Decision-making workflow for emergency response.

5.3 Fire-Fighting Measures

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3]

  • Specific Hazards: Thermal decomposition can lead to the release of hazardous and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][6]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][6]

References

Unlocking the Potential of 6-Methylpyridine-2,4-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Versatile Scaffold for Innovation

In the landscape of chemical synthesis and drug discovery, the strategic selection of foundational scaffolds is paramount. The pyridine ring, a ubiquitous motif in both natural products and pharmaceuticals, continues to be a source of inspiration and innovation.[1][2] This guide focuses on a particularly promising derivative: 6-Methylpyridine-2,4-diol. Its unique electronic and structural features, arising from the interplay of the pyridine nitrogen and the hydroxyl substituents, render it a versatile building block for a multitude of applications. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the untapped research potential of this intriguing molecule. We will delve into its fundamental properties, established synthetic routes, and explore promising avenues for future investigation in medicinal chemistry, materials science, and agrochemicals.

Core Physicochemical and Structural Characteristics

A thorough understanding of a molecule's intrinsic properties is the bedrock of its effective application. This compound, also known by its tautomeric name 4-hydroxy-6-methyl-2(1H)-pyridinone, is a small heterocyclic compound with the molecular formula C₆H₇NO₂.[3]

Tautomerism: A Key to its Reactivity

One of the most critical aspects of this compound's chemistry is its existence in multiple tautomeric forms. The equilibrium between the diol and various keto-enol forms is influenced by the solvent, pH, and temperature.[3] This dynamic nature is not a mere curiosity; it dictates the molecule's reactivity and its interactions with biological targets. The predominant tautomer under physiological conditions is typically the 4-hydroxy-6-methyl-2-pyridone form.[4] Understanding and predicting this tautomeric equilibrium is crucial for rational drug design and reaction planning.

Diagram 1: Tautomeric Forms of this compound

tautomers diol This compound keto_enol_1 4-Hydroxy-6-methyl-2(1H)-pyridinone diol->keto_enol_1 Tautomerization keto_enol_1->diol keto_enol_2 2-Hydroxy-6-methyl-4(1H)-pyridinone keto_enol_1->keto_enol_2 Tautomerization keto_enol_2->keto_enol_1

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₇NO₂[3]
Molecular Weight 125.13 g/mol [5]
Melting Point 324-330 °C[3]
Solubility Good in water, hot ethanol, and alkali solutions.[3][3]
LogP -0.23[3]
pKa 4.50 ± 1.00 (predicted)[3]

The high melting point is indicative of strong intermolecular hydrogen bonding. The negative LogP value suggests a preference for aqueous environments, a valuable trait for potential pharmaceutical applications.[3]

Spectroscopic and Structural Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of the tautomer 4-hydroxy-6-methylpyridin-2(1H)-one in CDCl₃ shows characteristic signals for the methyl protons, the two vinyl protons on the pyridine ring, and the exchangeable protons of the hydroxyl and amine groups.[4]

  • ¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. In CDCl₃, the tautomer 4-hydroxy-6-methylpyridin-2(1H)-one exhibits six distinct carbon signals.[4]

  • IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for O-H and N-H stretching, as well as C=O and C=C bond vibrations.[4]

  • Crystal Structure: The crystal structure of 4-hydroxy-6-methylpyridin-2(1H)-one has been determined, revealing a planar molecule with extensive intermolecular hydrogen bonding, forming a zigzag array.[6] This solid-state packing is crucial for understanding its physical properties and for the design of crystalline materials.

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Assignment
CH₃ 2.07singletC6-CH₃
H-5 5.34singletVinyl proton
H-3 5.59singletVinyl proton
OH 10.40singletC4-OH
NH 10.99singletN1-H
¹³C NMR (CDCl₃) Chemical Shift (ppm)
C-CH₃ 18.5
C5 95.7
C3 98.2
C6 145.9
C4 164.8
C2 167.6

Synthesis of this compound and its Derivatives

The accessibility of a chemical scaffold is a key determinant of its utility in research. Fortunately, this compound can be synthesized through straightforward and scalable methods.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one (the stable tautomer of this compound) starts from the readily available dehydroacetic acid.[5]

Diagram 2: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

synthesis dehydroacetic_acid Dehydroacetic Acid pyranone 4-hydroxy-6-methyl-2H-pyran-2-one dehydroacetic_acid->pyranone H₂SO₄, 130°C pyridinone 4-hydroxy-6-methylpyridin-2(1H)-one pyranone->pyridinone NH₄OH

Caption: Synthetic route to 4-hydroxy-6-methylpyridin-2(1H)-one.

Experimental Protocol: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one[5]

  • Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one:

    • In a 25 mL flask, heat a mixture of dehydroacetic acid (1 mmol) and 92% sulfuric acid aqueous solution (5 mmol) to 130 °C for 10 minutes.

    • While still warm, pour the mixture into a beaker containing crushed ice.

    • Collect the resulting precipitate by filtration and wash with cold water to obtain 4-hydroxy-6-methylpyran-2-one as a white solid (86% yield).

  • Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one:

    • In a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol) and 28% ammonium hydroxide (5 mmol) with stirring.

    • The reaction proceeds to yield 4-hydroxy-6-methylpyridin-2(1H)-one (80% yield).

Derivatization Strategies

The true potential of this compound lies in its derivatization. The hydroxyl groups and the reactive positions on the pyridine ring offer multiple handles for chemical modification.

  • Alkylation: The hydroxyl groups can be alkylated to introduce various side chains. This is a key strategy in the development of GPR84 agonists, where the length and nature of the alkyl chain are critical for activity.[7]

  • Condensation Reactions: The reactive methylene group at the C3 position can undergo condensation with aldehydes to form bis(pyridyl)methanes.[5]

  • Electrophilic Substitution: The electron-rich pyridine ring is susceptible to electrophilic substitution, allowing for the introduction of functional groups like nitro groups.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs.[1] this compound offers a unique substitution pattern that can be exploited for the development of novel therapeutic agents.

GPR84 Agonists for Inflammatory Diseases

A groundbreaking study identified 6-nonylpyridine-2,4-diol as a highly potent and selective agonist of G protein-coupled receptor 84 (GPR84), with an EC₅₀ of 0.189 nM.[7] GPR84 is implicated in inflammatory processes, making its agonists potential therapeutics for a range of inflammatory diseases.[8]

Diagram 3: 6-Alkylpyridine-2,4-diol as a GPR84 Agonist

GPR84_agonist scaffold This compound alkylation Alkylation scaffold->alkylation agonist 6-Alkylpyridine-2,4-diol alkylation->agonist gpr84 GPR84 Receptor agonist->gpr84 Binds and Activates inflammation Inflammatory Response gpr84->inflammation Modulates

Caption: Development of GPR84 agonists from the this compound scaffold.

Experimental Protocol: GPR84 Agonist Activity Assay (Calcium Mobilization)[9][10]

This protocol provides a general framework for assessing the agonist activity of 6-alkylpyridine-2,4-diol derivatives at the GPR84 receptor.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human GPR84 and a promiscuous Gα protein (e.g., Gα16) in appropriate media.

    • Plate the cells into 96-well black-walled, clear-bottom plates at a suitable density (e.g., 30,000 cells/well) and incubate overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).

    • Remove the culture medium from the cells and add the dye solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation and Assay:

    • Prepare serial dilutions of the test compounds (6-alkylpyridine-2,4-diol derivatives) in the assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence of the cells.

    • Add the compound dilutions to the wells and immediately measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis:

    • Determine the EC₅₀ value for each compound by plotting the fluorescence response against the compound concentration and fitting the data to a dose-response curve.

Potential Research Area 2: Materials Science and Coordination Chemistry

The bidentate chelating nature of the hydroxypyridinone tautomer of this compound makes it an excellent ligand for a wide range of metal ions.[7] This property can be harnessed to create novel functional materials with tailored properties.

Functional Polymers and Metal-Organic Frameworks (MOFs)

Hydroxypyridinone-functionalized polymers have shown remarkable stability and a strong capacity for chelating various metal ions, including transition metals and lanthanides.[11][12] This allows for the synthesis of multifunctional networks with tunable mechanical, magnetic, and luminescent properties.[13] The incorporation of this compound into polymer backbones or as a building block in MOFs could lead to materials with applications in:

  • Catalysis: The metal centers coordinated to the hydroxypyridinone ligands can act as catalytic sites for various organic transformations.[14][15]

  • Sensing: The selective binding of metal ions can be exploited for the development of chemical sensors.

  • Separations: The chelating properties can be used for the selective removal and recovery of metal ions from solutions, with potential applications in environmental remediation and hydrometallurgy.[16]

Diagram 4: this compound in Materials Science

materials_science diol This compound polymerization Polymerization diol->polymerization mof_synthesis MOF Synthesis diol->mof_synthesis functional_polymer Functional Polymer polymerization->functional_polymer metal_ions Metal Ions functional_polymer->metal_ions Chelates mof Metal-Organic Framework mof_synthesis->mof mof->metal_ions Coordinates catalysis Catalysis metal_ions->catalysis sensing Sensing metal_ions->sensing separation Separation metal_ions->separation

Caption: Applications of this compound in the synthesis of functional materials.

Potential Research Area 3: Agrochemicals

The pyridine ring is a well-established toxophore in agrochemicals, and pyridinone derivatives have demonstrated phytotoxic activity.[5][17] This suggests that derivatives of this compound could be promising candidates for the development of new herbicides and fungicides.

Herbicidal and Fungicidal Activity

Studies on related pyridinone structures have shown that they can exhibit herbicidal activity, particularly against dicotyledonous species.[17] The mode of action for some pyridinone-based herbicides involves the inhibition of photosystem II.[18] Furthermore, various pyridine and pyrimidine derivatives have shown potent fungicidal activity against a range of plant pathogens.

Experimental Protocol: Preliminary Screening for Herbicidal Activity[12]

This protocol outlines a basic method for the initial assessment of the herbicidal potential of this compound derivatives.

  • Plant Species Selection:

    • Choose a selection of representative monocotyledonous (e.g., oat, barnyardgrass) and dicotyledonous (e.g., cress, rape) plant species.

  • Compound Application:

    • Prepare solutions of the test compounds at various concentrations in a suitable solvent (e.g., acetone or DMSO) with a surfactant.

    • Apply the solutions to the plants at an early growth stage, either as a pre-emergence soil treatment or a post-emergence foliar spray.

  • Evaluation:

    • Maintain the treated plants under controlled greenhouse conditions.

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Compare the effects to untreated and positive controls (a known herbicide).

  • Dose-Response Analysis:

    • For active compounds, conduct a dose-response study to determine the concentration required for 50% inhibition of growth (GR₅₀).

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile chemical scaffold with significant, yet largely underexplored, potential. Its rich tautomeric chemistry, coupled with multiple sites for derivatization, opens up a vast chemical space for exploration. The demonstrated high potency of its derivatives as GPR84 agonists highlights its immediate relevance in medicinal chemistry. Furthermore, its inherent chelating ability positions it as a valuable building block for the next generation of functional materials. The preliminary evidence of phytotoxicity in related structures also warrants a systematic investigation into its agrochemical applications. This guide has provided a comprehensive overview of the current knowledge and has outlined key areas for future research. It is our hope that this will inspire further investigation into this promising molecule, leading to the development of novel therapeutics, advanced materials, and effective agrochemicals.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 6-Methylpyridine-2,4-diol from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed protocol and in-depth scientific background for the synthesis of 6-Methylpyridine-2,4-diol, a valuable heterocyclic scaffold in medicinal and organic chemistry. The primary synthetic route detailed herein is the base-catalyzed cyclocondensation reaction between ethyl acetoacetate and cyanoacetamide. This application note elucidates the underlying reaction mechanism, provides a step-by-step experimental protocol, offers troubleshooting guidance, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction and Significance

This compound, which predominantly exists in its more stable tautomeric form, 4-hydroxy-6-methyl-2-pyridinone, belongs to the dihydroxypyridine class of compounds. These structures are significant building blocks in the synthesis of a diverse range of more complex molecules, including pharmaceuticals and biologically active compounds.[1] The pyridine ring, substituted with hydroxyl and methyl groups, offers multiple reactive sites for further functionalization, making it a versatile intermediate in drug discovery and development. The synthesis from readily available and inexpensive starting materials like ethyl acetoacetate and cyanoacetamide makes this an efficient and scalable route for laboratory and potential industrial applications.

Underlying Chemical Principles and Mechanism

The synthesis of the 6-methyl-2,4-dihydroxypyridine scaffold from ethyl acetoacetate and cyanoacetamide is a classic example of a cyclocondensation reaction, often proceeding through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. The reaction is typically catalyzed by a base, such as piperidine or sodium ethoxide.

The proposed reaction mechanism involves the following key steps:

  • Enolate Formation: The base catalyst abstracts an acidic α-proton from ethyl acetoacetate to form an enolate.

  • Knoevenagel Condensation: The active methylene group of cyanoacetamide attacks the ketone carbonyl of a second molecule of ethyl acetoacetate, followed by dehydration to form an α,β-unsaturated intermediate.

  • Michael Addition: The enolate of ethyl acetoacetate (from step 1) acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated intermediate formed in the previous step.

  • Intramolecular Cyclization: The amide nitrogen of the Michael adduct attacks the ester carbonyl group, leading to the formation of a six-membered ring and the elimination of ethanol.

  • Tautomerization: The initially formed ring undergoes tautomerization to yield the more stable aromatic pyridone system. The resulting 3-cyano-4-hydroxy-6-methyl-2-pyridone is then subjected to hydrolysis (acidic or basic) to convert the cyano group into a carboxylic acid, which subsequently decarboxylates upon heating to yield the final product.

However, a more direct and commonly cited pathway involves the initial reaction between the active methylene of ethyl acetoacetate and cyanoacetamide.

Simplified Mechanistic Pathway:

  • Initial Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-type condensation between the ketone carbonyl of ethyl acetoacetate and the active methylene group of cyanoacetamide.

  • Cyclization: The enolate of the resulting adduct undergoes an intramolecular cyclization, where the nitrogen of the amide attacks the ester carbonyl.

  • Aromatization: Elimination of water leads to the formation of the substituted pyridone ring.

  • Hydrolysis & Decarboxylation: In some variations, the reaction may proceed through intermediates that require a final hydrolysis step to achieve the diol structure.

The overall transformation efficiently constructs the heterocyclic core in a one-pot synthesis.[2][3] Cyanoacetamides are well-documented as versatile synthons for building a wide variety of heterocyclic systems due to their polyfunctional nature.[4]

Logical Flow of the Synthesis

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product EAA Ethyl Acetoacetate Condensation Base-Catalyzed Condensation EAA->Condensation CYA Cyanoacetamide CYA->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Formation of Intermediate Hydrolysis Hydrolysis & Tautomerization Cyclization->Hydrolysis Ring Closure & Elimination Product This compound (4-Hydroxy-6-methyl-2-pyridinone) Hydrolysis->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-hydroxy-6-methyl-2-pyridone, the stable tautomer of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl AcetoacetateReagent Grade, ≥99%Sigma-Aldrich
Cyanoacetamide99%Sigma-Aldrich[5]
Piperidine99%Sigma-AldrichActs as the base catalyst.
Ethanol200 Proof, AbsoluteFisher ScientificUsed as the reaction solvent.
Hydrochloric Acid (HCl)Concentrated (37%)VWRFor acidification during work-up.
Distilled WaterIn-house
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add ethyl acetoacetate (13.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol).

  • Solvent and Catalyst Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture until all the cyanoacetamide has dissolved. To this solution, add piperidine (2.0 mL) dropwise using a pipette.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. A precipitate should form upon cooling. To maximize precipitation, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of cold ethanol (2x 20 mL) to remove unreacted starting materials and impurities.

  • Work-up (Hydrolysis of Cyano Intermediate - if necessary): This step is often integrated or may be required post-isolation. If the isolated product is the cyano-intermediate, it must be hydrolyzed. Suspend the crude solid in 50 mL of 20% aqueous HCl. Heat the mixture to reflux for 2-3 hours until the evolution of CO2 ceases.

  • Final Isolation and Purification: Cool the acidic solution in an ice bath. The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold distilled water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. The final product should be an off-white to pale yellow solid.

Critical Reaction Parameters
ParameterValueRationale
Stoichiometry (EAA:Cyanoacetamide) 1:1Ensures complete consumption of both reactants for optimal yield.
Catalyst Piperidine (or Sodium Ethoxide)A mild organic base is sufficient to catalyze the condensation reactions.
Solvent EthanolEffectively dissolves reactants and allows for a suitable reflux temperature.
Reaction Temperature ~78 °C (Reflux of Ethanol)Provides the necessary activation energy for the condensation and cyclization steps.
Reaction Time 4-6 hoursSufficient time for the reaction to proceed to completion.
Expected Yield 65-80%Typical yield for this type of cyclocondensation reaction.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • FT-IR Spectroscopy: To identify key functional groups (O-H, N-H, C=O, C=C).

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Safety and Handling

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Ethyl acetoacetate is flammable. Keep away from ignition sources.

  • Piperidine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • Concentrated HCl is highly corrosive and must be handled with extreme caution.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; insufficient reaction time or temperature; moisture in reagents.Use fresh piperidine. Ensure the reaction is refluxing properly and run for the full recommended time. Use anhydrous ethanol.
Oily Product / Failure to Solidify Presence of unreacted starting materials or impurities.Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. Ensure the post-reflux cooling step is adequate.
Incomplete Reaction (TLC) Insufficient heating or reaction time.Extend the reflux time by 1-2 hours and re-check TLC.
Product is Highly Colored Formation of polymeric side products due to excessive heat or prolonged reaction time.Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture), possibly with the addition of activated charcoal.

References

Application Note: A Detailed Protocol for the Condensation Reaction of 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the functionalization of 6-Methylpyridine-2,4-diol via a condensation reaction. Specifically, it details the O-acetylation of this compound using acetic anhydride. As a versatile heterocyclic building block, this compound and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2][3] This document offers an in-depth explanation of the reaction mechanism, a detailed step-by-step protocol for synthesis and purification, and methods for product validation, designed for researchers in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound, which exists in tautomeric equilibrium with 4-hydroxy-6-methyl-2(1H)-pyridinone, is a key heterocyclic scaffold.[4] Its structure, featuring a pyridine ring with hydroxyl and methyl functional groups, allows for diverse chemical modifications.[1] These modifications are crucial for developing novel compounds with specific biological activities or material properties. Pyridine and its derivatives are foundational components in numerous FDA-approved pharmaceuticals, highlighting their importance in drug design.[2][3][5]

Condensation reactions are a fundamental class of reactions in organic chemistry for creating carbon-heteroatom bonds. In this context, the acetylation of the hydroxyl groups of this compound with acetic anhydride serves as a prime example of a robust and efficient transformation.[6] This reaction not only protects the hydroxyl groups but also provides a key intermediate for further synthetic elaborations.

Scientific Principles and Reaction Mechanism

The acetylation of this compound is a nucleophilic acyl substitution reaction. The hydroxyl groups on the pyridine ring act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride.

Causality of Reagent Selection:

  • This compound: The substrate possesses nucleophilic hydroxyl groups. Its tautomeric nature means the reaction could potentially occur at the nitrogen atom as well, but O-acetylation is generally favored under these conditions.[4]

  • Acetic Anhydride (Ac₂O): This is a highly effective and common acetylating agent.[6] It is more reactive than acetic acid and the only byproduct of the reaction is acetic acid, which can be easily removed.

  • Pyridine (Solvent/Catalyst): The reaction is typically performed in pyridine or with a catalytic amount of a base like pyridine or triethylamine. The base serves two critical functions:

    • It acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate.

    • It neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.[7]

The overall reaction is the displacement of the acetate leaving group from the acetylpyridinium intermediate by the hydroxyl group of the substrate, regenerating the pyridine catalyst. This process occurs for both hydroxyl groups, leading to the formation of the diacetylated product.

Detailed Experimental Protocol: Synthesis of 2,4-Diacetoxy-6-methylpyridine

This section provides a step-by-step methodology for the laboratory-scale synthesis of 2,4-diacetoxy-6-methylpyridine.

Materials and Equipment
Reagents & Materials Equipment
This compound (C₆H₇NO₂)Round-bottom flask (100 mL)
Acetic Anhydride (C₄H₆O₃)Magnetic stirrer and stir bar
Pyridine (C₅H₅N), anhydrousHeating mantle with temperature control
Deionized Water (H₂O)Reflux condenser
Dichloromethane (CH₂Cl₂)Separatory funnel (250 mL)
Saturated Sodium Bicarbonate (NaHCO₃) soln.Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Glassware for filtration (Büchner funnel)
Hydrochloric Acid (HCl), 1MBeakers and graduated cylinders
---Thin-Layer Chromatography (TLC) plates
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 39.9 mmol) in anhydrous pyridine (30 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Reagent: Cool the flask in an ice bath to 0°C. Slowly add acetic anhydride (9.0 mL, 95.8 mmol, 2.4 equivalents) to the solution dropwise using a syringe or dropping funnel. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • Quenching: After the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water (100 mL) to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 40 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 40 mL), and finally with brine (40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to afford the pure 2,4-diacetoxy-6-methylpyridine.

Process Parameters Summary
ParameterValueRationale
Moles of Substrate39.9 mmolBaseline for stoichiometry
Moles of Acetic Anhydride95.8 mmolA slight excess (2.4 eq.) ensures complete di-acetylation.
SolventAnhydrous PyridineActs as both solvent and catalyst.[7]
Reaction Temperature0°C to Room Temp.Initial cooling controls the exothermic reaction; room temp is sufficient for completion.
Reaction Time4-6 hoursTypical duration for complete conversion, should be confirmed by TLC.
WorkupAqueous quench, extractionStandard procedure to remove water-soluble byproducts and isolate the organic product.
Experimental Workflow Diagram

A visual representation of the protocol is provided below to clarify the sequence of operations.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep1 Dissolve Substrate in Pyridine prep2 Cool to 0°C prep1->prep2 reac1 Add Acetic Anhydride (dropwise) prep2->reac1 Start Reaction reac2 Stir at RT (4-6 hours) reac1->reac2 reac3 Monitor by TLC reac2->reac3 work1 Quench with Ice-Cold Water reac3->work1 Reaction Complete work2 Extract with CH2Cl2 work1->work2 work3 Wash Organic Layer (HCl, NaHCO3, Brine) work2->work3 work4 Dry (MgSO4) & Filter work3->work4 work5 Concentrate (Rotary Evaporator) work4->work5 purify1 Crude Product work5->purify1 purify2 Recrystallization or Column Chromatography purify1->purify2 purify3 Pure Product: 2,4-Diacetoxy-6-methylpyridine purify2->purify3

Caption: Workflow for the synthesis of 2,4-diacetoxy-6-methylpyridine.

Product Characterization and Validation

To confirm the successful synthesis of 2,4-diacetoxy-6-methylpyridine, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show two new singlets corresponding to the two acetyl methyl groups (around δ 2.2-2.4 ppm) and the disappearance of the broad hydroxyl proton signals. ¹³C NMR will show new carbonyl carbon signals (around δ 168-170 ppm).

  • Infrared (IR) Spectroscopy: The broad O-H stretch from the starting material (around 3200-3400 cm⁻¹) should be absent. The appearance of strong C=O stretching bands for the ester groups (around 1750-1770 cm⁻¹) is indicative of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₁NO₄, MW = 209.20 g/mol ).

  • Melting Point: The purified solid product should have a sharp, defined melting point, which can be compared to literature values if available.

Safety Precautions

  • Acetic Anhydride: Is corrosive, a lachrymator, and reacts exothermically with water. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Pyridine: Is flammable, harmful if swallowed or inhaled, and can cause skin irritation. Handle in a fume hood.

  • Dichloromethane: Is a suspected carcinogen. All extractions and evaporations should be performed in a fume hood.

  • Hydrochloric Acid: Is corrosive. Handle with care and appropriate PPE.

Conclusion

This application note details a reliable and reproducible protocol for the acetylation of this compound. The procedure is based on fundamental principles of organic chemistry and utilizes common laboratory reagents and techniques. The resulting diacetylated product serves as a valuable intermediate for further synthetic diversification, particularly in the fields of pharmaceutical and agrochemical research where pyridine scaffolds are highly valued.[1][5]

References

Application Notes & Protocols: The Strategic Utility of 6-Methylpyridine-2,4-diol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 6-Methylpyridine-2,4-diol

This compound, also known by its tautomeric form, 4-hydroxy-6-methyl-2(1H)-pyridinone, is a dihydroxypyridine derivative that serves as a crucial intermediate in medicinal chemistry.[1] Its unique structure, featuring both hydrophilic hydroxyl groups and an aromatic pyridine ring, imparts amphiphilic solubility, allowing it to be used in a variety of reaction media.[2] The strategic placement of the methyl and hydroxyl groups offers multiple reactive sites for functionalization, making it a valuable scaffold for building diverse molecular architectures.[3]

Dihydroxypyridine scaffolds are significant in drug design as they can interact with biological targets through hydrogen bonding and other coordination interactions, which is fundamental to a drug's mechanism of action.[1][4] Consequently, derivatives of this compound have been investigated for a range of therapeutic applications, including antioxidant, antimicrobial, and anti-inflammatory agents.[2][5]

Physicochemical Properties

A clear understanding of the starting material's properties is critical for reaction design and safety.

PropertyValueSource(s)
CAS Number 70254-45-4, 3749-51-7[2][3][6]
Molecular Formula C₆H₇NO₂[2][3]
Molecular Weight 125.13 g/mol [3][7]
Appearance Off-white crystalline powder[3]
IUPAC Name 4-hydroxy-6-methyl-1H-pyridin-2-one[7]
Melting Point >300 °C (decomposes)[8]
Solubility Soluble in water, hot ethanol, and alkali solutions[2][9]
Tautomerism and Reactivity

This compound exists in equilibrium with its pyridinone tautomers. This is a critical concept as the reactivity can be directed towards either the oxygen or nitrogen atoms depending on the reaction conditions (e.g., choice of base and solvent), allowing for selective N-alkylation/arylation or O-alkylation/acylation. The diagram below illustrates this tautomeric relationship, which is fundamental to its synthetic utility.

Tautomeric equilibrium of the title compound.

Core Application: Synthesis of Potent GPR84 Agonists

A compelling application of this scaffold is in the development of agonists for G Protein-Coupled Receptor 84 (GPR84). GPR84 is primarily activated by medium-chain fatty acids and is implicated in inflammatory and immunological responses. The discovery of potent and selective GPR84 agonists is a significant area of research for potential treatments of inflammatory diseases.

Research has demonstrated that by starting with a 6-alkylpyridine-2,4-diol core, a systematic structure-activity relationship (SAR) study can be performed to optimize agonist activity.[10] Specifically, the length of an alkyl chain attached to the pyridine ring was found to be a critical determinant of potency, with a nonyl chain (C9) producing a highly potent GPR84 agonist with an EC₅₀ of 0.189 nM.[10]

Synthetic Strategy Overview

The general synthetic pathway involves the construction of the 6-alkylpyridine-2,4-diol core followed by further modifications if necessary. The key step is a condensation reaction to form the pyridinone ring system.

GPR84_Synthesis start Ethyl Acetoacetate + Alkyl Amine inter1 β-Enamino Ester Intermediate start->inter1 Condensation inter2 Pyridinone Ring Formation (Cyclization) inter1->inter2 malonyl Malonyl Dichloride malonyl->inter2 final 6-Alkylpyridine-2,4-diol (GPR84 Agonist Core) inter2->final Tautomerization

Synthetic workflow for the GPR84 agonist core.

This pathway highlights a convergent synthesis where a β-enamino ester is first formed and then cyclized with a malonyl equivalent to construct the desired heterocyclic core. This method is efficient and allows for variation of the alkyl group at the 6-position.

Detailed Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the synthesis and derivatization of the title compound.

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the core scaffold via the condensation of ethyl acetoacetate and urea, a foundational reaction for creating the pyridinone ring.[2]

Materials and Reagents:

  • Ethyl acetoacetate

  • Urea

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), absolute

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium methoxide (1.0 eq) in absolute methanol (100 mL) under an inert atmosphere (e.g., nitrogen).

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.0 eq) dropwise, maintaining the temperature below 30 °C. Following the addition, add urea (1.1 eq) in one portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

  • Work-up: After completion, cool the mixture to room temperature and slowly pour it into ice-cold water (200 mL).

  • Precipitation: Acidify the aqueous solution to pH ~5-6 by the dropwise addition of concentrated HCl. A precipitate will form.

  • Isolation: Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL), and then with a small amount of cold ethanol.

  • Drying: Dry the resulting off-white solid in a vacuum oven at 60 °C to a constant weight.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity (≥95%).

Protocol 2: N-Arylation of Pyridinone Intermediate for Pharmaceutical Analogs

This protocol details a copper-catalyzed N-arylation (Ullmann condensation), a crucial C-N bond-forming reaction to attach a phenyl group to the nitrogen of a pyridinone ring. This is a key step in synthesizing drugs like Pirfenidone from its direct precursor, 5-methyl-2(1H)-pyridinone, and the principle is applicable to derivatives of 6-methyl-4-hydroxypyridin-2-one.[11][12][13]

Causality Behind Choices:

  • Catalyst: Copper(I) iodide (CuI) is a classic and cost-effective catalyst for Ullmann-type couplings.[12]

  • Ligand: A ligand such as N,N'-dimethylethylenediamine can be used to stabilize the copper catalyst and accelerate the reaction.[12]

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the pyridinone nitrogen, forming the nucleophile without causing unwanted side reactions.[13]

  • Solvent: A high-boiling polar aprotic solvent like DMF or the aryl halide itself (e.g., chlorobenzene) can be used to achieve the necessary reaction temperatures.[11][14]

Materials and Reagents:

  • Pyridinone intermediate (e.g., 5-methyl-2(1H)-pyridinone) (1.0 eq)

  • Aryl halide (e.g., chlorobenzene or bromobenzene) (1.5-3.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (optional ligand) (0.2 eq)

  • Dimethylformamide (DMF) or Chlorobenzene (as solvent)

  • Reaction vessel suitable for high temperatures

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the pyridinone intermediate (1.0 eq), potassium carbonate (2.0 eq), and CuI (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Solvent and Reagents: Add the solvent (e.g., chlorobenzene), the aryl halide (if not used as the solvent), and the ligand (if used).

  • Heating: Heat the mixture to reflux (typically 130-140 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 10-16 hours).[11][12]

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like dichloromethane or ethyl acetate and filter through a pad of celite to remove inorganic salts and the copper catalyst.[12]

  • Aqueous Work-up: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate) or column chromatography on silica gel to yield the pure N-aryl pyridinone.[13]

Protocol_Workflow General N-Arylation Protocol Workflow A 1. Charge Reagents (Pyridinone, K2CO3, CuI) B 2. Inert Atmosphere (Nitrogen Purge) A->B C 3. Add Solvents/Ligands B->C D 4. Heat to Reflux (130-140 °C) C->D E 5. Monitor by TLC/HPLC D->E E->D Continue Reflux F 6. Cool & Filter E->F Reaction Complete G 7. Aqueous Work-up F->G H 8. Purify Product (Recrystallization/Chromatography) G->H

Step-by-step workflow for the N-Arylation protocol.

Summary and Future Outlook

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its accessible synthesis and multiple reactive sites allow for the creation of diverse libraries of compounds. The successful development of potent GPR84 agonists from this scaffold underscores its importance.[10] Future research will likely continue to exploit the unique chemical properties of this intermediate to develop novel therapeutics targeting a wide range of diseases, from inflammation to neurological disorders.[3] The protocols outlined here provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important molecule.

References

Application Notes and Protocols: 6-Methylpyridine-2,4-diol as a Versatile Precursor for the Synthesis of Novel Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Methylpyridine-2,4-diol in Agrochemical Discovery

This compound, also known by its tautomeric form 4-hydroxy-6-methylpyridin-2(1H)-one, is a pivotal heterocyclic building block in the development of new agricultural chemicals.[1] Its unique structural features, including multiple reaction sites, offer a versatile platform for the synthesis of a diverse range of bioactive molecules. This guide provides an in-depth exploration of the synthesis of this compound and its application as a precursor for novel herbicidal agents, complete with detailed experimental protocols and supporting data. The inherent reactivity of this pyridinone scaffold allows for the generation of compounds with significant phytotoxic activity, presenting a promising avenue for the discovery of new modes of action in weed management.

The tautomeric nature of this compound, existing in equilibrium between the diol and the pyridone form, is fundamental to its reactivity. The pyridone form, 4-hydroxy-6-methylpyridin-2(1H)-one, is generally the more stable and is the key intermediate in the synthetic pathways discussed herein. This compound is readily soluble in various organic solvents and aqueous base, facilitating its use in a wide range of reaction conditions.[1]

Synthesis of the Precursor: From Dehydroacetic Acid to this compound

The journey to novel agrochemicals begins with the efficient synthesis of the this compound precursor. A well-established and cost-effective route starts from the readily available dehydroacetic acid. This two-step process involves the hydrolysis of dehydroacetic acid followed by ammonolysis of the resulting pyranone intermediate.

Experimental Workflow for Precursor Synthesis

SynthesisWorkflow Dehydroacetic_Acid Dehydroacetic Acid Sulfuric_Acid H₂SO₄, 130°C Dehydroacetic_Acid->Sulfuric_Acid Hydrolysis Hydrolysis Sulfuric_Acid->Hydrolysis Pyranone 4-hydroxy-6-methyl-2H-pyran-2-one Hydrolysis->Pyranone Ammonium_Hydroxide NH₄OH, Reflux Pyranone->Ammonium_Hydroxide Ammonolysis Ammonolysis Ammonium_Hydroxide->Ammonolysis Pyridinone This compound (4-hydroxy-6-methylpyridin-2(1H)-one) Ammonolysis->Pyridinone

Caption: Synthesis of this compound from dehydroacetic acid.

Protocol 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one
  • To a 250 mL round-bottom flask, add dehydroacetic acid (16.8 g, 0.1 mol) and a 92% aqueous solution of sulfuric acid (25 mL).

  • Heat the mixture to 130°C with stirring for 10 minutes.

  • Carefully pour the hot mixture into a beaker containing 200 g of crushed ice.

  • Collect the resulting white precipitate by vacuum filtration and wash with cold water.

  • Dry the solid to afford 4-hydroxy-6-methyl-2H-pyran-2-one.

    • Yield: 86%[1]

Protocol 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one (this compound)
  • In a 250 mL round-bottom flask, combine 4-hydroxy-6-methyl-2H-pyran-2-one (12.6 g, 0.1 mol) and a 28% aqueous solution of ammonium hydroxide (50 mL).

  • Heat the mixture to reflux with stirring for 4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid to obtain 4-hydroxy-6-methylpyridin-2(1H)-one.

    • Yield: 80%[1]

Application in the Synthesis of Herbicidal Agents

A significant application of this compound is in the synthesis of novel pyridone derivatives with potent phytotoxic activity. The condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with various aldehydes leads to the formation of bis-pyridone compounds, which have demonstrated promising herbicidal effects, particularly against dicotyledonous species.[1]

General Synthetic Scheme for Bis-pyridone Herbicides

Herbicidesynthesis Pyridinone 4-hydroxy-6-methyl- pyridin-2(1H)-one Base Base (e.g., Piperidine) Methanol, Reflux Pyridinone->Base Aldehyde R-CHO Aldehyde->Base Condensation Aldol Condensation Base->Condensation Bis_pyridone 3,3'-Alkylidene-bis (4-hydroxy-6-methylpyridin-2(1H)-one) Condensation->Bis_pyridone

Caption: General synthesis of bis-pyridone herbicides.

Protocol 3: General Procedure for the Synthesis of 3,3'-Alkylidene-bis(4-hydroxy-6-methylpyridin-2(1H)-ones)
  • To a solution of 4-hydroxy-6-methylpyridin-2(1H)-one (250 mg, 2.0 mmol) in methanol (20 mL) in a 50 mL round-bottom flask, add piperidine (0.1 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the corresponding aldehyde (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Collect the resulting precipitate by vacuum filtration and wash with methanol followed by diethyl ether to afford the pure product.[1]

Synthesized Compounds and Spectroscopic Data
CompoundAldehyde UsedReaction Time (h)Yield (%)Melting Point (°C)
4a Formaldehyde2492>300
4b Acetaldehyde7235>300
4c Propionaldehyde9056>300
4d Butyraldehyde9054>300
4e Benzaldehyde4885>300

Data sourced from Silva, M. V. et al. (2012).[1]

Spectroscopic Data for Selected Compounds:

  • 3,3'-Methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one) (4a):

    • IR (KBr, cm⁻¹): 3448, 3070, 2924, 1641, 1560, 1461, 1384, 1257, 842.

    • ¹H NMR (DMSO-d₆, ppm): δ 2.10 (s, 6H, 2 x CH₃), 3.48 (s, 2H, CH₂), 5.85 (s, 2H, 2 x H-5), 11.50 (s, 2H, 2 x NH).

    • ¹³C NMR (DMSO-d₆, ppm): δ 18.7, 19.1, 98.4, 108.9, 144.7, 163.5, 165.9.

    • HRMS (ESI-TOF): m/z calculated for C₁₃H₁₄N₂O₄ [M+H]⁺ 263.1026, found 263.1028.[1]

  • 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) (4e):

    • IR (KBr, cm⁻¹): 3440, 3060, 2925, 1640, 1558, 1458, 1380, 1255, 840.

    • ¹H NMR (DMSO-d₆, ppm): δ 2.12 (s, 6H, 2 x CH₃), 5.80 (s, 1H, CH), 5.90 (s, 2H, 2 x H-5), 7.15-7.30 (m, 5H, Ar-H), 11.60 (s, 2H, 2 x NH).

    • ¹³C NMR (DMSO-d₆, ppm): δ 18.8, 35.5, 98.6, 110.5, 126.5, 128.4, 128.6, 142.5, 144.5, 163.8, 166.2.

    • HRMS (ESI-TOF): m/z calculated for C₁₉H₁₈N₂O₄ [M+H]⁺ 339.1339, found 339.1341.[1]

Phytotoxic Activity of Synthesized Bis-pyridones

The synthesized compounds were evaluated for their herbicidal activity against both dicotyledonous and monocotyledonous plant species. The results indicate a selective phytotoxicity, with greater inhibition observed for the dicotyledonous species.

CompoundSorghum bicolor (Monocot) % InhibitionCucumis sativus (Dicot) % InhibitionIpomoea grandifolia (Dicot) % Inhibition
4a 356570
4b 306068
4c 255565
4d 285862
4e 407580

Data represents the percentage of growth inhibition at a concentration of 6.7 x 10⁻⁸ mol a.i./g of substrate. Sourced from Silva, M. V. et al. (2012).[1]

Potential as a Precursor for Fungicidal Agents

While detailed synthetic protocols starting from this compound for the development of fungicides are not as extensively documented as for herbicides, the pyridinone scaffold is a well-known pharmacophore in molecules with antifungal properties. The structural features of this compound, particularly the presence of hydroxyl and amine functionalities, allow for a wide range of chemical modifications that could lead to potent fungicidal compounds. Further research into the derivatization of this versatile precursor could unlock its potential in the discovery of novel antifungal agents for crop protection.

Conclusion

This compound stands out as a valuable and versatile precursor in the synthesis of novel agricultural chemicals. The straightforward synthesis from dehydroacetic acid and the subsequent facile derivatization to produce phytotoxic bis-pyridone compounds highlight its potential in the development of new herbicides. The data presented in these application notes provide a solid foundation for researchers and scientists in the agrochemical field to explore the rich chemistry of this pyridinone building block and to develop innovative solutions for weed management. Further exploration of its derivatization is warranted to fully exploit its potential in the synthesis of other classes of agrochemicals, including fungicides.

References

Application Notes and Protocols for the Synthesis and Evaluation of GPR84 Agonists from a 6-Alkylpyridine-2,4-diol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting GPR84 with Novel 6-Alkylpyridine-2,4-diol Agonists

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1] Its activation by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14 has been implicated in various inflammatory processes.[2][3] This has positioned GPR84 as a potential drug target for a range of immune-mediated diseases.[3] The development of potent and selective GPR84 agonists is crucial for elucidating its physiological functions and for the advancement of potential clinical applications.[3]

Recent research has identified a promising class of GPR84 agonists based on a 6-alkylpyridine-2,4-diol scaffold.[2][4] These compounds have demonstrated high potency, with some analogues exhibiting EC50 values in the nanomolar range.[2][5][6] This document provides detailed protocols for the synthesis, purification, characterization, and biological evaluation of these novel GPR84 agonists, intended for researchers, scientists, and drug development professionals.

PART 1: Synthesis of 6-Alkylpyridine-2,4-diol GPR84 Agonists

The synthetic route to 6-alkylpyridine-2,4-diol derivatives is a multi-step process that can be adapted to generate a library of analogues for structure-activity relationship (SAR) studies. The general workflow is outlined below.

Experimental Workflow: Synthesis of 6-Alkylpyridine-2,4-diol Derivatives

Synthesis_Workflow cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification A Ethyl Acetoacetate D Hantzsch Dihydropyridine Synthesis A->D B Alkyl Aldehyde B->D C Ammonium Acetate C->D E Dihydropyridine Intermediate D->E G Pyridine Derivative E->G F Oxidizing Agent (e.g., Nitric Acid) F->G H Ester Hydrolysis G->H I 6-Alkylpyridine-2,4-diol H->I J Crude Product I->J K Column Chromatography J->K L Pure 6-Alkylpyridine-2,4-diol K->L

Caption: General synthetic workflow for 6-alkylpyridine-2,4-diol GPR84 agonists.

Detailed Synthesis Protocol: Example with 6-Nonylpyridine-2,4-diol

This protocol describes the synthesis of 6-nonylpyridine-2,4-diol, identified as a highly potent GPR84 agonist.[2][4]

Materials and Reagents:

  • Ethyl 3-oxobutanoate (Ethyl acetoacetate)

  • Decanal (Nonyl aldehyde)

  • Ammonium acetate

  • Ethanol

  • Nitric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Synthesis of Diethyl 2,6-dimethyl-4-nonyl-1,4-dihydropyridine-3,5-dicarboxylate.

    • In a round-bottom flask, combine ethyl 3-oxobutanoate (2 equivalents), decanal (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. This crude product is the dihydropyridine intermediate.

  • Step 2: Oxidation to Diethyl 2,6-dimethyl-4-nonylpyridine-3,5-dicarboxylate.

    • Dissolve the crude dihydropyridine intermediate in a minimal amount of acetic acid.

    • Carefully add nitric acid (70%) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Hydrolysis to 6-Nonylpyridine-2,4-diol.

    • Dissolve the crude pyridine derivative in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2M).

    • Reflux the mixture for 12-16 hours.

    • Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Step 4: Purification.

    • Purify the crude 6-nonylpyridine-2,4-diol by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.

PART 2: Physicochemical Characterization

The identity and purity of the synthesized 6-alkylpyridine-2,4-diol derivatives should be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidationResonances corresponding to the alkyl chain, pyridine ring protons, and hydroxyl groups.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the target compound.
HPLC Purity assessmentA single major peak indicating high purity (typically >95%).

PART 3: Biological Evaluation of GPR84 Agonist Activity

The pharmacological activity of the synthesized compounds is assessed through in vitro cell-based assays to determine their potency and efficacy as GPR84 agonists.

GPR84 Signaling Pathway

GPR84 primarily couples to the Gi/o family of G proteins.[7] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] This is a key readout for assessing agonist activity.

GPR84_Signaling cluster_0 cluster_1 cluster_2 Agonist 6-Alkylpyridine-2,4-diol Agonist GPR84 GPR84 Agonist->GPR84 Binds G_protein Gi/o Protein GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., anti-inflammatory effects) cAMP->Response Leads to

Caption: Simplified GPR84 signaling pathway via Gi/o protein coupling.

Protocol: cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR84.

Materials and Reagents:

  • HEK293 cells stably expressing human GPR84 (HEK293-hGPR84)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Forskolin

  • Test compounds (synthesized 6-alkylpyridine-2,4-diols)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • 384-well assay plates

Procedure:

  • Cell Seeding:

    • Seed HEK293-hGPR84 cells into 384-well plates at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Remove the cell culture medium and add the compound dilutions to the cells.

    • Incubate for 15-30 minutes at room temperature.

  • Forskolin Stimulation:

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

Protocol: Calcium Mobilization Assay

As an alternative or complementary assay, GPR84 activation can also lead to intracellular calcium mobilization, particularly in cells co-expressing a promiscuous G protein like Gα16.[3][9]

Materials and Reagents:

  • HEK293 cells stably expressing hGPR84 and Gα16

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Test compounds

  • A fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding:

    • Seed cells into a black, clear-bottom 96-well or 384-well plate and grow to confluence.

  • Dye Loading:

    • Load the cells with a calcium-sensitive dye for 1 hour at 37 °C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Place the plate in the fluorescence reader.

    • Record a baseline fluorescence reading.

    • Inject the test compounds at various concentrations.

    • Continuously measure the fluorescence intensity for 2-3 minutes to detect changes in intracellular calcium levels.

PART 4: Data Analysis and Interpretation

Data Analysis:

  • For the cAMP assay, normalize the data to the forskolin-stimulated response (0% inhibition) and the basal level (100% inhibition).

  • For the calcium mobilization assay, calculate the change in fluorescence intensity over baseline.

  • Plot the dose-response curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximal efficacy) for each compound.

Example Data Table:

CompoundEC₅₀ (nM)Emax (% of control)
6-Nonylpyridine-2,4-diol 0.189[2]~100%
Reference Agonist (e.g., 6-OAU) 512[2]100%

Interpretation of Results:

A lower EC₅₀ value indicates higher potency of the agonist. The Emax value reflects the efficacy of the compound in activating the receptor compared to a reference agonist. Structure-activity relationship (SAR) studies can be conducted by comparing the potencies and efficacies of a series of synthesized analogues to identify key structural features that contribute to GPR84 activation.[10]

References

Application Note: A Strategic Guide to the Synthesis and Evaluation of Kinase Inhibitors Derived from the 6-Methylpyridine-2,4-diol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a pivotal class of enzymes in cellular signaling and represent one of the most important target families for modern drug discovery, particularly in oncology.[1] The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the versatile 6-Methylpyridine-2,4-diol scaffold for the rational design and synthesis of novel kinase inhibitors. We present detailed protocols for chemical modification, library generation, and a subsequent screening cascade to identify and characterize potent and selective inhibitors. The methodologies are designed to be self-validating, with an emphasis on the causal logic behind experimental choices, empowering researchers to embark on successful kinase inhibitor discovery programs.

The this compound Scaffold: Properties and Potential

This compound, also known as 4-hydroxy-6-methyl-2-pyridinone, is a heterocyclic compound offering multiple reaction sites for chemical diversification.[5][6] Its utility as a starting scaffold is rooted in its structural and functional characteristics.

  • Chemical Reactivity: The scaffold contains two hydroxyl groups, a methyl group, and an aromatic pyridine ring. The hydroxyl groups can undergo tautomerization to a pyridinone form, influencing their reactivity.[5][6] These sites are amenable to a variety of chemical transformations, including:

    • O-Alkylation and O-Arylation: To introduce side chains that can probe different pockets of the kinase active site.

    • Conversion to Leaving Groups: Transformation of hydroxyls into triflates or halides enables cross-coupling reactions.

    • Electrophilic Aromatic Substitution: The pyridine ring itself can be functionalized to modulate electronic properties and create new vectors for substitution.[5]

  • Solubility: The compound exhibits good solubility in aqueous systems and polar organic solvents like ethanol, which is advantageous for reaction setup and subsequent biological assays.[5]

  • Structural Analogy: The dihydroxypyridine core is a valuable building block for biologically active compounds.[7] Its nitrogen and oxygen atoms can serve as hydrogen bond donors and acceptors, which is a critical feature for interacting with the hinge region of a kinase ATP-binding pocket.[3]

Below is a general workflow for utilizing this scaffold in a kinase inhibitor discovery campaign.

G Scaffold This compound Scaffold Intermediate Key Intermediate Generation (e.g., Halogenation, Protection) Scaffold->Intermediate Functionalization Library Diversified Compound Library (via Cross-Coupling) Intermediate->Library Parallel Synthesis Biochemical Biochemical Potency (IC50 Determination) Library->Biochemical Cellular Cellular Activity & Target Engagement Biochemical->Cellular Validation Lead Lead Candidate Cellular->Lead Optimization

Figure 1: High-level workflow for kinase inhibitor discovery.

Synthetic Strategies for Library Development

The core of the discovery process lies in the strategic chemical modification of the starting scaffold. The following protocols outline robust and widely applicable methods for generating a library of diverse this compound derivatives.

Conceptual Synthetic Workflow

The general approach involves creating a common intermediate that can be readily diversified using high-throughput parallel synthesis techniques like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.[2][8]

G cluster_coupling Parallel Synthesis start This compound Starting Scaffold step1 Selective Protection Differentiate Hydroxyl Groups start->step1 step2 Halogenation / Triflation Install Reactive Handle for Coupling step1->step2 suzuki Suzuki Coupling (with Boronic Acids) C-C Bond Formation step2->suzuki Aryl/Heteroaryl Diversification buchwald Buchwald-Hartwig (with Amines) C-N Bond Formation step2->buchwald Amine Diversification step3 Deprotection Unmask Hydroxyl Group suzuki->step3 buchwald->step3 end Final Inhibitor Library Diverse Structures for Screening step3->end

Figure 2: Detailed synthetic strategy for library generation.

Protocol 1: Synthesis of a Dichloro Intermediate

Rationale: Converting the hydroxyl groups to chlorides provides two reactive sites for subsequent nucleophilic substitution or cross-coupling reactions. This protocol uses a common chlorinating agent, phosphorus oxychloride (POCl₃).

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene (or other high-boiling inert solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C. Caution: The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,4-dichloro-6-methylpyridine intermediate.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful and reliable method for forming C-C bonds, allowing the introduction of a wide variety of aryl and heteroaryl moieties.[8] This protocol describes a general method for coupling an aryl boronic acid to the more reactive 4-position of the dichloro-intermediate.

Materials:

  • 2,4-dichloro-6-methylpyridine (from Protocol 1)

  • Aryl boronic acid or ester (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or DME)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a reaction vessel, combine the 2,4-dichloro-6-methylpyridine (1.0 eq), aryl boronic acid (1.1 eq), base (2.0 eq), and palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C for 8-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-coupled product. Note: The second chloride at the 2-position can be used for further diversification.

Structure-Activity Relationship (SAR) by Design

A successful inhibitor design strategy involves understanding how different chemical modifications affect binding affinity and selectivity. While empirical data must be generated, initial library design can be guided by established principles of kinase inhibitor interactions.

G cluster_kinase Generic Kinase ATP-Binding Site cluster_inhibitor Hypothetical Inhibitor hinge Hinge Region (Backbone NH/CO) gatekeeper Gatekeeper Residue ribose Ribose Pocket solvent Solvent-Exposed Region core Pyridine Core (H-Bonding) core->hinge Forms H-bonds r1 R1 Group r1->gatekeeper Steric/Hydrophobic Interaction r2 R2 Group r2->solvent Improves Solubility/ Targets Outer Pocket

Figure 3: Key interaction points for a pyridine-based kinase inhibitor.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Guidance This table provides a conceptual framework for choosing substituents based on their intended interaction within the kinase active site.

Position of SubstitutionRationale for ModificationExample SubstituentsPotential Impact
Pyridine Core (N1, O2, O4) Forms critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor.[3]Maintained as the core scaffold.Potency
C4-Position Often points towards the solvent-exposed region; can be modified to improve selectivity and physicochemical properties.Amines, morpholines, piperazines, substituted phenyl rings.Selectivity, Solubility, Cell Permeability
C2-Position Can interact with the "gatekeeper" residue, a key determinant of inhibitor selectivity.[9]Small alkyl groups, substituted anilines.Selectivity, Potency
C5-Position Can be used to introduce vectors that explore deeper pockets or improve properties.Halogens (F, Cl), small alkyls.Potency, Metabolic Stability

Biochemical and Cellular Screening Cascade

Once a library of compounds is synthesized, a systematic screening process is required to identify promising hits.[10]

G start Synthesized Compound Library primary Primary Screen (Single Concentration, e.g., 10 µM) Biochemical Assay (ADP-Glo) start->primary Identify Initial Hits dose Dose-Response (IC50 Determination) Confirms Potency primary->dose Quantify Activity selectivity Kinase Selectivity Profiling (Screen against a panel of kinases) dose->selectivity Assess Specificity cellular Cellular Assays (e.g., MTT, Western Blot) selectivity->cellular Confirm On-Target Effect in Cells lead Validated Lead Compound cellular->lead

Figure 4: A typical screening cascade for kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.[11] The ADP-Glo™ Kinase Assay is a common, robust method.[12][13] A decrease in ADP production (and thus lower luminescence) corresponds to kinase inhibition.

Materials:

  • Kinase of interest and its specific substrate peptide

  • ATP

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of your inhibitor compounds in 100% DMSO. In the 384-well plate, add 1 µL of the diluted compounds or DMSO (vehicle control).

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in Kinase Assay Buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[11]

Table 2: Example Data Presentation for IC₅₀ Values

Compound IDTarget KinaseIC₅₀ (nM)
ST-001Kinase A15
ST-002Kinase A250
ST-003Kinase A>10,000
Staurosporine (Control)Kinase A5
Protocol 4: Cellular Viability Assay (MTT)

Rationale: This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[14]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the inhibitor compound for 48-72 hours. Include a vehicle-only (DMSO) control.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using non-linear regression.[14]

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. Its accessible functional handles allow for the application of robust synthetic methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to generate diverse chemical libraries. By integrating rational design principles with a systematic screening cascade encompassing biochemical and cellular assays, researchers can efficiently identify and validate potent and selective lead compounds. The protocols and strategies outlined in this application note provide a comprehensive framework to guide scientists through the complex but rewarding process of kinase-targeted drug discovery.

References

Application Notes & Protocols: Developing Antiviral Agents from 4-Hydroxy-6-methyl-2-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 2-Pyridinone Scaffold in Antiviral Drug Discovery

The 4-hydroxy-6-methyl-2-pyridinone moiety represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility and a broad spectrum of biological activities. This includes potent antiviral properties against a range of human pathogens.[1] The inherent drug-like qualities of the 2-pyridinone ring system, such as its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile, make it an attractive starting point for the development of novel antiviral therapeutics.[2] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the synthesis, derivatization, and antiviral evaluation of compounds derived from 4-hydroxy-6-methyl-2-pyridinone. We will delve into the rationale behind experimental design, ensuring that each protocol is robust and self-validating, and provide in-depth methodologies for researchers, scientists, and drug development professionals.

Strategic Workflow for Antiviral Agent Development

The journey from a core scaffold to a viable antiviral candidate is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages in the development of antiviral agents from 4-hydroxy-6-methyl-2-pyridinone.

Antiviral_Development_Workflow cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies & Lead Optimization A Synthesis of Core Scaffold (4-hydroxy-6-methyl-2-pyridinone) B Rational Design of Derivatives (Structure-Activity Relationship Guided) A->B C Chemical Synthesis of Derivative Library B->C D Primary Antiviral Screening (e.g., CPE Reduction Assay) C->D F Determination of Selectivity Index (SI) D->F E Cytotoxicity Assessment (e.g., MTT Assay) E->F G Mechanism of Action Elucidation (e.g., Enzyme Inhibition Assays) F->G H Lead Optimization (Iterative Synthesis & Testing) G->H I In-depth Pharmacokinetic Profiling H->I

Caption: A generalized workflow for the development of antiviral agents.

Part 1: Synthesis of the 4-Hydroxy-6-methyl-2-pyridinone Scaffold and its Derivatives

The foundation of any drug discovery program based on a specific scaffold is the efficient and scalable synthesis of the core molecule and its analogues.

Synthesis of 4-Hydroxy-6-methyl-2-pyridinone

The most common and cost-effective route to 4-hydroxy-6-methyl-2-pyridinone (3) begins with the commercially available dehydroacetic acid (1). The synthesis is a two-step process involving an acid-catalyzed hydrolysis followed by amination.

Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2-pyridinone

Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one (2)

  • In a 25 mL round-bottom flask, combine dehydroacetic acid (1) (1 mmol) and a 92% sulfuric acid aqueous solution (5 mmol).

  • Heat the mixture to 130°C for 10 minutes.

  • While the mixture is still warm, carefully pour it into a beaker containing crushed ice.

  • A precipitate will form. Collect the solid by filtration and wash it with cold water.

  • The resulting white solid is 4-hydroxy-6-methyl-2H-pyran-2-one (2). The expected yield is approximately 86%.

Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one (3)

  • React the 4-hydroxy-6-methyl-2H-pyran-2-one (2) obtained in the previous step with an aqueous solution of ammonium hydroxide.

  • The reaction will yield 4-hydroxy-6-methylpyridin-2(1H)-one (3). The expected yield is approximately 80%.

Causality Behind Experimental Choices: The use of sulfuric acid is critical for the hydrolysis of the acetyl group from dehydroacetic acid. The subsequent reaction with ammonium hydroxide facilitates a ring-opening and recyclization mechanism, replacing the oxygen in the pyrone ring with a nitrogen atom to form the desired pyridinone.

Derivatization of the Core Scaffold

The true potential of the 4-hydroxy-6-methyl-2-pyridinone scaffold is unlocked through targeted derivatization. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the pyridinone ring can significantly impact antiviral potency and selectivity.

Protocol 2: General Method for the Preparation of Bis(pyridyl)methanes

This protocol describes a condensation reaction with various aldehydes to generate a library of derivatives.

  • In a 100 mL round-bottom flask, add 95% ethanol (20 mL), methanol (20 mL), 4-hydroxy-6-methylpyridin-2(1H)-one (3) (1.5 mmol), piperidine (15 µL), and pyridine (45 µL).

  • Stir the reaction mixture for 5 minutes at 25°C.

  • Add the desired aldehyde (1 mmol) to the mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • A precipitate will form. Filter the solid and wash it with methanol, followed by ethyl ether to obtain the purified product.

Causality Behind Experimental Choices: Piperidine and pyridine are used as basic catalysts to facilitate the condensation reaction between the pyridinone and the aldehyde. The choice of solvent (ethanol/methanol mixture) ensures the solubility of the reactants. Refluxing provides the necessary energy to drive the reaction to completion.

Part 2: In Vitro Antiviral and Cytotoxicity Screening

A critical phase in the drug discovery pipeline is the evaluation of the synthesized compounds for their biological activity. This involves assessing their ability to inhibit viral replication and their potential toxicity to host cells.

Cytotoxicity Assessment: The MTT Assay

Before determining the antiviral efficacy of a compound, it is crucial to assess its cytotoxicity to ensure that any observed antiviral effect is not merely a consequence of cell death. The MTT assay is a widely used colorimetric assay for this purpose.

Protocol 3: MTT Cytotoxicity Assay

  • Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MT-4, HepG2) at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 24-72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Self-Validating System: The inclusion of a vehicle control is essential to ensure that the solvent used to dissolve the compounds does not have any inherent toxicity. A positive control with a known cytotoxic agent validates that the assay is performing as expected.

Antiviral Activity Screening

The choice of antiviral assay depends on the target virus. Below are protocols for assays against three major classes of viruses where pyridinone derivatives have shown promise.

Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay is a direct measure of the ability of a compound to inhibit the key viral enzyme, reverse transcriptase.

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl2, dithiothreitol, a template-primer (e.g., poly(A)·oligo(dT)), and a labeled deoxynucleotide triphosphate (e.g., [³H]dTTP).

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a known RT inhibitor (e.g., Nevirapine) as a positive control and a vehicle control.

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).

  • Termination and Detection: Stop the reaction by adding a stopping agent (e.g., cold trichloroacetic acid). Collect the precipitated radiolabeled DNA on a filter mat and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits RT activity by 50%.

Causality Behind Experimental Choices: The components of the reaction mixture are optimized to provide the ideal conditions for RT activity. The use of a radiolabeled nucleotide allows for the sensitive detection of newly synthesized DNA.

Protocol 5: Hepatitis B Virus (HBV) DNA Replication Inhibition Assay

This cell-based assay measures the inhibition of viral DNA replication within host cells.

  • Cell Culture: Plate HepG2.2.15 cells, which are a stable cell line that constitutively produces HBV, in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a period of several days. Include a known HBV inhibitor (e.g., Lamivudine) as a positive control.

  • DNA Extraction: After the treatment period, lyse the cells and extract the intracellular HBV DNA.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using qPCR with primers specific for the HBV genome.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that reduces the amount of HBV DNA by 50% compared to the untreated control.

Self-Validating System: The use of a stable HBV-producing cell line provides a consistent source of viral replication. The positive control ensures that the assay can detect inhibition of HBV replication.

Protocol 6: SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This is a fluorescence-based assay that measures the inhibition of the viral protease essential for viral replication.

  • Reagent Preparation: Prepare a reaction buffer containing a fluorescently labeled peptide substrate that is a target for Mpro cleavage.

  • Compound and Enzyme Incubation: In a microplate, pre-incubate serial dilutions of the test compounds with recombinant SARS-CoV-2 Mpro.

  • Substrate Addition: Initiate the reaction by adding the fluorescent substrate to each well.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by Mpro separates a fluorophore from a quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the rate of the reaction for each compound concentration and determine the IC50 value.

Causality Behind Experimental Choices: The fluorescent substrate is designed to mimic the natural cleavage site of Mpro, providing a specific and sensitive measure of its activity.

Determining the Selectivity Index

The Selectivity Index (SI) is a crucial parameter that provides a measure of a compound's therapeutic window. It is calculated as the ratio of the cytotoxicity (CC50) to the antiviral activity (IC50).

SI = CC50 / IC50

A higher SI value indicates a more promising compound, as it suggests that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells.

Part 3: Mechanism of Action and Structure-Activity Relationship

Understanding how a compound exerts its antiviral effect and which structural features are critical for its activity is paramount for lead optimization.

Elucidating the Mechanism of Action

The initial antiviral screening provides a broad indication of a compound's efficacy. Further mechanistic studies are required to pinpoint the specific viral or cellular target.

MOA_Elucidation cluster_0 Lead Compound from Primary Screen cluster_1 Hypothesis-Driven Mechanistic Assays cluster_2 Target Identification & Validation A Potent Antiviral Activity (Low IC50) High Selectivity Index (High SI) B Enzyme Inhibition Assays (e.g., RT, Protease, Polymerase) A->B C Viral Entry/Fusion Assays A->C D Time-of-Addition Studies A->D E Binding Affinity Studies (e.g., SPR, ITC) B->E F Resistance Mutation Mapping C->F G Confirmation of Target Engagement in Cells D->G

Caption: A workflow for elucidating the mechanism of action of a lead antiviral compound.

Mechanism of HIV-1 Reverse Transcriptase Inhibition by Pyridinone Derivatives

Pyridinone derivatives are well-characterized non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket on the HIV-1 RT enzyme, which is distinct from the active site where nucleoside analogues bind.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[3]

HIV_RT_Inhibition cluster_0 HIV-1 Reverse Transcriptase RT RT Enzyme ActiveSite Active Site ActiveSite->RT Inhibits DNA Polymerase Activity AllostericPocket Allosteric Pocket AllostericPocket->ActiveSite Induces Conformational Change in Pyridinone Pyridinone Inhibitor Pyridinone->AllostericPocket Binds to

Caption: Simplified diagram of HIV-1 RT inhibition by a pyridinone derivative.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For 4-hydroxy-6-methyl-2-pyridinone derivatives, SAR studies guide the rational design of more potent and selective antiviral agents.

CompoundR1R2Anti-HBV Activity (IC50, µM)
5d H4-Chlorophenyl0.206
6l Ethyl3,4-Dichlorophenyl0.12

Data adapted from a study on novel 2-pyridone derivatives as anti-hepatitis B virus agents.[4]

The table above illustrates that substitutions at the R1 and R2 positions of the 2-pyridone scaffold can significantly influence anti-HBV activity. The presence of halogenated phenyl groups appears to be favorable for potency.

Conclusion

The 4-hydroxy-6-methyl-2-pyridinone scaffold is a versatile and promising starting point for the development of novel antiviral agents. By following the systematic workflow and detailed protocols outlined in this guide, researchers can efficiently synthesize, screen, and optimize pyridinone-based compounds with the potential to combat a range of viral infections. The emphasis on understanding the causality behind experimental choices and the implementation of self-validating assays will ensure the generation of high-quality, reproducible data, ultimately accelerating the journey from the laboratory bench to the clinic.

References

Application Notes and Protocols for the Quantitative Analysis of 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methylpyridine-2,4-diol, also known by its tautomeric form 4-hydroxy-6-methyl-2-pyridinone, is a heterocyclic organic compound with the molecular formula C₆H₇NO₂.[1] This compound and its derivatives are of significant interest in pharmaceutical and agricultural research due to their potential biological activities, including antioxidant and antimicrobial properties.[1] As an important intermediate in the synthesis of more complex molecules, the ability to accurately and reliably quantify this compound in various matrices is crucial for process optimization, quality control, and pharmacokinetic studies.

This document provides a comprehensive guide to the analytical techniques for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each section will present a detailed, field-proven protocol, an explanation of the causal relationships behind experimental choices, and a framework for method validation to ensure data integrity and trustworthiness.

A key chemical characteristic of this compound is its existence in tautomeric forms. This equilibrium between the diol and the pyridone forms can influence its physicochemical properties and analytical behavior.[1] The analytical methods presented herein are designed to account for this phenomenon, ensuring a robust and accurate quantification of the total analyte.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. For a polar, aromatic compound like this compound, a reverse-phase HPLC method with UV detection is the most suitable approach. This method separates compounds based on their hydrophobicity, with more polar compounds eluting earlier from a non-polar stationary phase.[2][3]

The tautomeric nature of this compound presents a unique challenge in chromatography, as multiple peaks corresponding to different tautomers might be observed. The presented method aims to quantify the total amount of the compound, which may involve the summation of the areas of the tautomeric peaks or adjusting the mobile phase to favor a single tautomeric form for consistent analysis.[4]

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Solution Preparation HPLC_System HPLC System Setup (Column, Mobile Phase, Detector) Standard_Prep->HPLC_System Calibrants Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System Samples Injection Sample/Standard Injection HPLC_System->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for HPLC Quantification of this compound.

Detailed Protocol for HPLC-UV Analysis

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reference standard of this compound (purity ≥ 98%).

  • HPLC-grade methanol and water.

  • HPLC-grade sodium dihydrogen phosphate.

  • 0.45 µm syringe filters.

2. Preparation of Mobile Phase and Solutions:

  • Mobile Phase: Prepare a solution of 0.1 M sodium dihydrogen phosphate in water (Mobile Phase B). The mobile phase will be a mixture of methanol (Mobile Phase A) and Mobile Phase B. A starting isocratic elution of 30:70 (v/v) A:B is recommended.[5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (preferably the mobile phase) to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Methanol: 0.1 M NaH₂PO₄ (30:70, v/v) with isocratic elution.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a wavelength around 254 nm is a good starting point for pyridine derivatives).[6]

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation (Trustworthiness)

To ensure the reliability of the results, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8]

Validation Parameter Acceptance Criteria Rationale
Specificity The analyte peak should be well-resolved from other components in the sample matrix. Peak purity analysis should confirm no co-eluting impurities.Ensures that the signal measured is solely from the analyte of interest.[7]
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the defined range.Demonstrates that the method provides a proportional response to the analyte concentration.
Accuracy Recovery of 98-102% for spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).Measures the closeness of the experimental value to the true value.[8]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2% for multiple injections of the same standard and for analyses on different days with different analysts.[8]Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 with acceptable precision and accuracy.The lowest concentration of analyte that can be quantified with acceptable reliability.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).Indicates the method's reliability during normal usage.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] Due to the presence of polar hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar -OH groups into less polar, more volatile silyl ethers.[9] This process significantly improves chromatographic peak shape and sensitivity.

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Solution Preparation Derivatization Silylation (e.g., with BSTFA) Standard_Prep->Derivatization Sample_Prep Sample Solution Preparation Sample_Prep->Derivatization GCMS_System GC-MS System Setup (Column, Temp Program, MS Parameters) Derivatization->GCMS_System Derivatized Samples Injection Sample/Standard Injection GCMS_System->Injection Data_Acquisition Data Acquisition (TIC and Mass Spectra) Injection->Data_Acquisition Calibration Calibration Curve Generation Data_Acquisition->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for GC-MS Quantification of this compound.

Detailed Protocol for GC-MS Analysis

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reference standard of this compound (purity ≥ 98%).

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile).

  • Heating block or oven.

2. Derivatization Procedure:

  • Standard and Sample Preparation: Prepare stock and working solutions of the standard and sample in an aprotic solvent like anhydrous pyridine.

  • Derivatization Reaction: In a reaction vial, add a known volume of the standard or sample solution. Add an excess of the BSTFA + 1% TMCS reagent.

  • Reaction Conditions: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization. Allow the vial to cool to room temperature before injection.

3. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL).

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-500. For quantification, Selected Ion Monitoring (SIM) mode should be used, monitoring characteristic ions of the derivatized analyte.

4. Data Analysis and Quantification:

  • Identify the peak corresponding to the di-silylated derivative of this compound based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area of a characteristic ion in SIM mode against the concentration of the derivatized standards.

  • Determine the concentration in the sample by interpolation from the calibration curve.

Method Validation (Trustworthiness)

The validation parameters for the GC-MS method are similar to those for HPLC, with specific attention to the derivatization step.

Validation Parameter Acceptance Criteria Rationale
Specificity The peak of the derivatized analyte is chromatographically resolved from other derivatized components and matrix interferences. Mass spectral data confirms identity.Ensures accurate quantification without interference.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified concentration range.Confirms a proportional response of the detector to the analyte concentration.
Accuracy Recovery of 95-105% for spiked samples subjected to the entire sample preparation and derivatization process.Evaluates the systematic error of the method.
Precision (Repeatability & Intermediate) RSD ≤ 5% for replicate analyses.Assesses the random error of the method.
LOD & LOQ Determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.Defines the sensitivity of the method.
Robustness The method should be resilient to small variations in derivatization time and temperature, and GC parameters.Ensures the method's reliability in routine use.

III. UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. Aromatic compounds like this compound exhibit strong UV absorbance, making this method suitable for its quantification in simple matrices.[10][11] The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[9][12][13][14][15]

Logical Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Solution Preparation Wavelength_Scan Determine λmax Standard_Prep->Wavelength_Scan Absorbance_Measurement Measure Absorbance of Standards & Samples Standard_Prep->Absorbance_Measurement Standards Sample_Prep Sample Solution Preparation Sample_Prep->Absorbance_Measurement Samples Wavelength_Scan->Absorbance_Measurement λmax Calibration Calibration Curve Generation Absorbance_Measurement->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for UV-Vis Spectrophotometric Quantification.

Detailed Protocol for UV-Vis Spectrophotometric Analysis

1. Instrumentation and Materials:

  • UV-Visible spectrophotometer (double beam is recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Reference standard of this compound (purity ≥ 98%).

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or a suitable buffer). The choice of solvent is critical and should dissolve the analyte well without absorbing significantly at the analytical wavelength.[4][8][16]

2. Method Development:

  • Solvent Selection: Dissolve a small amount of this compound in various solvents (e.g., methanol, ethanol, water, 0.1 N HCl, 0.1 N NaOH) to find a solvent that provides good solubility and a stable absorbance reading. Polar solvents are generally suitable for this compound.[4]

  • Determination of λmax: Prepare a dilute solution of this compound in the selected solvent. Scan the solution in the UV region (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the selected solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover a suitable concentration range (e.g., 2, 4, 6, 8, 10 µg/mL). The absorbance values should ideally fall between 0.2 and 0.8 for optimal accuracy.

  • Sample Preparation: Prepare the sample solution by dissolving a known quantity of the sample in the chosen solvent to obtain a concentration within the calibration range.

4. Measurement and Quantification:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample from its absorbance using the regression equation of the calibration curve.

Method Validation (Trustworthiness)

The validation of a UV spectrophotometric method is essential to demonstrate its suitability for the intended purpose.[7][10]

Validation Parameter Acceptance Criteria Rationale
Specificity The absorption spectrum of the analyte in the sample matrix should be comparable to that of the pure standard. No significant interference from excipients or other matrix components at the analytical wavelength.Ensures that the measured absorbance is due to the analyte.
Linearity A linear relationship between absorbance and concentration with a correlation coefficient (r²) ≥ 0.999.Confirms adherence to the Beer-Lambert law within the specified range.
Accuracy Recovery of 98-102% from spiked placebo or by the standard addition method.Assesses the agreement between the measured and true values.[7]
Precision (Repeatability & Intermediate) RSD ≤ 2% for repeated measurements of the same sample.Demonstrates the consistency and reproducibility of the method.
LOD & LOQ Calculated based on the standard deviation of the blank response or the calibration curve parameters.Defines the lower limits of the method's analytical capability.[10]
Robustness The method should be unaffected by small variations in analytical conditions (e.g., different instruments, analysts).Ensures the method's transferability and reliability.

Conclusion

The quantification of this compound can be successfully achieved using HPLC, GC-MS, and UV-Visible spectrophotometry. The choice of technique depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

  • HPLC-UV is the recommended method for routine quality control and quantification in various sample matrices due to its robustness, specificity, and high resolution.

  • GC-MS , although requiring a derivatization step, offers excellent sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of identity.

  • UV-Visible Spectrophotometry provides a simple, rapid, and cost-effective method for the quantification of this compound in pure form or in simple, transparent matrices.

For all methods, rigorous validation is paramount to ensure the generation of accurate, reliable, and trustworthy data, which is a cornerstone of scientific integrity in research and drug development.

References

Application Notes and Protocols for the Derivatization of 6-Methylpyridine-2,4-diol to Enhance Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Therapeutic Potential of the Pyridinone Scaffold

The 6-methylpyridine-2,4-diol core, a dihydroxypyridine derivative, represents a privileged scaffold in medicinal chemistry.[1] Its structure, characterized by a pyridine ring with hydroxyl and methyl substitutions, offers a versatile platform for chemical modification.[2][3] While the parent compound has shown potential antioxidant and antimicrobial properties, its true value lies in its capacity to serve as a foundational building block for novel therapeutic agents.[2] Derivatization of this core structure can significantly enhance its bioactivity, leading to the development of potent and selective modulators of various biological targets.[4][5][6]

Recent research has highlighted the role of 6-alkylpyridine-2,4-diol derivatives as potent agonists of G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory responses.[7][8][9][10] This discovery underscores the immense potential of targeted derivatization of the this compound scaffold in developing novel anti-inflammatory agents. This guide provides a comprehensive overview of strategic derivatization approaches, detailed experimental protocols, and methodologies for evaluating the enhanced bioactivity of the resulting novel chemical entities.

Strategic Derivatization of this compound

The presence of two hydroxyl groups and a nitrogen atom in the pyridine ring of this compound offers multiple sites for chemical modification. The primary strategies to explore for enhancing bioactivity are N-alkylation and O-acylation. These modifications can alter the compound's lipophilicity, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

Rationale for Derivatization
  • N-Alkylation: Introducing alkyl chains of varying lengths and branching at the nitrogen atom can significantly impact the molecule's interaction with receptor binding pockets. Structure-activity relationship (SAR) studies on similar pyridinone structures have shown that the nature of the N-substituent is critical for biological activity.[4][11]

  • O-Acylation: Acylation of the hydroxyl groups can serve multiple purposes. It can act as a protecting group strategy to allow for selective N-alkylation or can lead to the creation of prodrugs that are metabolized in vivo to release the active parent compound. Furthermore, the acyl group itself can contribute to the molecule's bioactivity.

The following workflow outlines the general strategy for the synthesis and screening of novel this compound derivatives.

Derivatization and Screening Workflow Start This compound N_Alkylation N-Alkylation Start->N_Alkylation Alkyl Halides, Base O_Acylation O-Acylation Start->O_Acylation Acid Anhydrides, Pyridine Purification Purification & Characterization (NMR, MS, IR) N_Alkylation->Purification O_Acylation->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) Purification->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., GPR84 agonism, COX inhibition) Purification->Anti_Inflammatory SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Anti_Inflammatory->SAR Anti-inflammatory Screening Workflow Start Synthesized Derivatives GPR84_Assay GPR84 Agonist Assay (e.g., Calcium Mobilization) Start->GPR84_Assay COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay Cytokine_Assay Cytokine Release Assay (e.g., LPS-stimulated macrophages) Start->Cytokine_Assay Data_Analysis Data Analysis (EC50/IC50 Determination) GPR84_Assay->Data_Analysis COX_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methylpyridine-2,4-diol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to optimize your synthetic protocols and improve yields. Our guidance is grounded in established chemical principles and validated through peer-reviewed literature to ensure scientific integrity and practical applicability.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common challenges encountered during the synthesis of this compound, offering step-by-step solutions to improve your experimental outcomes.

Issue 1: Low Overall Yield

Q: My final yield of this compound is consistently below the expected range. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can often be traced back to several key stages of the reaction. The primary synthetic route involves the condensation of an acetoacetate derivative with a nitrogen source, followed by cyclization. Let's break down the likely culprits and their solutions.

Potential Cause A: Incomplete Initial Condensation

The initial reaction, often a condensation between ethyl acetoacetate and urea (or a related compound), is a critical yield-determining step. Incomplete reaction leads to a lower concentration of the open-chain intermediate, thereby reducing the amount of material available for the subsequent cyclization.

  • Expert Insight: The nucleophilicity of urea is relatively weak, especially under neutral or alkaline conditions, which can lead to slow reaction rates and side reactions.[1] An acidic catalyst is often employed to activate the carbonyl group of the acetoacetate, making it more susceptible to nucleophilic attack.

Troubleshooting Protocol:

  • Catalyst Optimization: Ensure the use of an appropriate acid catalyst. A common choice is a mixture of ethanol and concentrated hydrochloric acid.[2][3] The acid protonates the carbonyl oxygen of the ethyl acetoacetate, increasing its electrophilicity.

  • Reaction Time and Temperature: The condensation may require sufficient time to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). While heating can accelerate the reaction, excessive temperatures (above 45°C) can promote the hydrolysis of methyl acetoacetate, leading to decreased yields.[1]

  • Dehydration: The condensation reaction produces water as a byproduct.[1] Efficient removal of this water can drive the equilibrium towards the product. In a laboratory setting, this can be achieved by placing the reaction mixture in a vacuum desiccator over a strong dehydrating agent like concentrated sulfuric acid.[3]

Potential Cause B: Inefficient Cyclization and Ring Closure

The cyclization of the intermediate to form the pyridinediol ring is typically achieved by heating in the presence of a base. Suboptimal conditions can lead to incomplete cyclization or the formation of side products.

  • Expert Insight: The cyclization step involves an intramolecular condensation, where the terminal amide nitrogen attacks one of the carbonyl groups. The choice of base and temperature are critical parameters that influence the rate and efficiency of this ring closure.

Troubleshooting Protocol:

  • Base Selection and Concentration: A solution of sodium hydroxide is commonly used to facilitate the cyclization.[2][3] Ensure the appropriate concentration and stoichiometry of the base are used.

  • Temperature Control: The cyclization is typically carried out at elevated temperatures, often around 95-100°C.[2][3] It is crucial to maintain a stable and uniform temperature to ensure consistent reaction kinetics.

  • Monitoring Cyclization: Follow the disappearance of the intermediate and the appearance of the product by TLC to determine the optimal reaction time.

Potential Cause C: Product Loss During Workup and Purification

Significant amounts of the desired product can be lost during the isolation and purification steps if not performed carefully.

Troubleshooting Protocol:

  • Careful pH Adjustment: The product is precipitated by acidifying the reaction mixture after cyclization.[2][3] Add the acid slowly with vigorous stirring to ensure uniform precipitation and to avoid localized areas of very low pH which could potentially degrade the product. The final pH should be carefully controlled to maximize precipitation.

  • Washing and Drying: Wash the filtered product with cold water to remove inorganic salts, followed by alcohol and ether to remove organic impurities and facilitate drying.[3] Ensure the product is thoroughly dried to obtain an accurate yield.

Issue 2: Impurity Profile and Purification Challenges

Q: My final product shows significant impurities that are difficult to remove. What are the likely side products and what purification strategies can I employ?

A: The formation of impurities is a common issue. Understanding the potential side reactions is key to minimizing their formation and selecting an appropriate purification method.

Potential Side Reactions and Impurities:

  • Unreacted Starting Materials: Incomplete condensation or cyclization will result in the presence of ethyl acetoacetate, urea, and the open-chain intermediate in the final product.

  • Hydrolysis Products: As mentioned, hydrolysis of the acetoacetate starting material can occur, especially at elevated temperatures.[1]

  • Polymerization/Oligomerization: Under harsh basic or acidic conditions, side reactions leading to polymeric or oligomeric byproducts can occur.

Troubleshooting and Purification Protocol:

  • Reaction Monitoring: Diligent monitoring of the reaction by TLC is the first line of defense against impurity formation. This allows for the reaction to be stopped at the optimal time, minimizing the formation of degradation products.

  • Recrystallization: For further purification, recrystallization from a suitable solvent is highly effective. Glacial acetic acid is a commonly used solvent for recrystallizing 6-methyluracil (a tautomer of this compound).[3]

  • Column Chromatography: For particularly stubborn impurities, column chromatography over silica gel can be employed. The choice of eluent will depend on the polarity of the impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the ethanol-hydrochloric acid solution in the initial condensation step?

A1: The ethanol serves as a solvent for the reactants, while the hydrochloric acid acts as a catalyst.[2][3] The acid protonates the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic urea. This catalytic action is crucial for achieving a reasonable reaction rate.

Q2: Can I use a different base for the cyclization step?

A2: While sodium hydroxide is commonly used and effective, other bases such as potassium hydroxide or sodium ethoxide could potentially be used. However, any change in the base would require re-optimization of the reaction conditions, including temperature and reaction time. It is important to consider the solubility of the base and its salts in the reaction medium.

Q3: My reaction mixture turns a dark color during the cyclization. Is this normal?

A3: Some color change can be expected, but a very dark or tarry appearance may indicate the formation of degradation products or impurities. This could be due to excessive heating, incorrect stoichiometry of reagents, or the presence of impurities in the starting materials. If significant darkening occurs, it is advisable to re-evaluate the reaction conditions and the purity of the starting materials.

Q4: What is the tautomeric relationship between 6-methyluracil and this compound?

A4: 6-Methyluracil and this compound are tautomers. This means they are isomers that readily interconvert. The pyridinediol form has two hydroxyl groups on the pyridine ring, while the uracil form has two carbonyl groups and is technically a dihydropyrimidinone. The equilibrium between these two forms can be influenced by factors such as the solvent and pH. In many contexts, the names are used interchangeably for the same compound.

III. Experimental Protocols and Data

Table 1: Key Reaction Parameters and Their Impact
ParameterRecommended ConditionRationalePotential Issues if Deviated
Condensation Temperature Room Temperature to 40°CBalances reaction rate with minimizing hydrolysis of ethyl acetoacetate.[1]Higher temperatures can lead to significant hydrolysis and lower yields.
Cyclization Temperature 95-100°CProvides sufficient energy for the intramolecular cyclization to occur at a reasonable rate.[2][3]Lower temperatures will result in a very slow or incomplete reaction. Higher temperatures may lead to degradation.
pH for Precipitation Acidic (e.g., pH = 1)The product is less soluble in acidic conditions, allowing for efficient precipitation and isolation.[2]Incomplete precipitation will occur at higher pH values, leading to significant product loss in the filtrate.
Urea to Ethyl Acetoacetate Ratio ~1.1:1 to 1.3:1 molar ratioA slight excess of urea can help drive the condensation reaction to completion.[3]A large excess may complicate purification. A substoichiometric amount will result in incomplete reaction.
Detailed Experimental Protocol: Synthesis of 6-Methyluracil (this compound Tautomer)

This protocol is adapted from Organic Syntheses.[3]

Step 1: Condensation

  • In a suitable vessel, combine 80 g (1.33 moles) of finely powdered urea with a mixture of 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute alcohol, and ten drops of concentrated hydrochloric acid.

  • Mix the reagents thoroughly.

  • Cover the vessel loosely and place it in a vacuum desiccator containing concentrated sulfuric acid. Allow the mixture to dry completely. The sulfuric acid should be changed daily.

Step 2: Cyclization and Precipitation

  • Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat it to 95°C.

  • Add the dried condensation product from Step 1 to the hot sodium hydroxide solution with stirring.

  • Once a clear solution is obtained, cool it to 65°C.

  • Carefully and slowly acidify the solution with concentrated hydrochloric acid while stirring.

  • The 6-methyluracil will precipitate. Cool the mixture further to maximize precipitation.

  • Collect the product by filtration.

  • Wash the collected solid with cold water, followed by alcohol, and then ether.

  • Air-dry the final product.

The expected yield is 110–120 g (71–77% of the theoretical amount). For further purification, the product can be recrystallized from glacial acetic acid.[3]

IV. Visualizing the Process

Diagram 1: Synthetic Pathway

Synthesis_Pathway Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Open-Chain Intermediate Ethyl Acetoacetate->Intermediate + Urea (Acid Catalyst) Urea Urea Urea->Intermediate Product This compound Intermediate->Product Cyclization (Base, Heat)

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Condensation Verify Condensation Step Start->Check_Condensation Optimize_Catalyst Optimize Acid Catalyst Check_Condensation->Optimize_Catalyst Optimize_Dehydration Ensure Efficient Dehydration Check_Condensation->Optimize_Dehydration Check_Cyclization Verify Cyclization Step Optimize_Base Optimize Base Concentration Check_Cyclization->Optimize_Base Optimize_Temp Control Cyclization Temperature Check_Cyclization->Optimize_Temp Check_Workup Verify Workup & Purification Optimize_pH Control Precipitation pH Check_Workup->Optimize_pH Optimize_Catalyst->Check_Cyclization Optimize_Dehydration->Check_Cyclization Optimize_Base->Check_Workup Optimize_Temp->Check_Workup End Yield Improved Optimize_pH->End

Caption: Systematic approach to troubleshooting low yields.

V. References

  • 6-Methyluracil synthesis. ChemicalBook. --INVALID-LINK--

  • 6-methyluracil. Organic Syntheses Procedure. --INVALID-LINK--

  • CN1065064A - 6-6-Methyl Uracil preparation method. Google Patents. --INVALID-LINK--

  • One pot rapid synthesis of 1,3-diethyl-6-methyl uracil. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • 2,4-DIHYDROXY-6-METHYLPYRIDINE synthesis. ChemicalBook. --INVALID-LINK--

References

Technical Support Center: Purification of Crude 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 6-Methylpyridine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this important heterocyclic compound.

Introduction to the Purification Challenges

This compound, which exists in tautomeric equilibrium with 4-hydroxy-6-methyl-2-pyridinone, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its synthesis, commonly achieved through the condensation of ethyl acetoacetate and urea, can result in a crude product containing various impurities. These may include unreacted starting materials, reaction intermediates, and side-products from competing reactions. The inherent polarity and amphiphilic nature of the target compound, possessing both hydrophilic hydroxyl groups and a more lipophilic pyridine ring, can present unique challenges in its separation and purification.[1]

This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind each step to ensure a highly pure final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.

Issue 1: The crude product is a dark, oily, or resinous material and fails to solidify.

Question: My reaction work-up has yielded a dark, sticky oil instead of a solid. How can I isolate a crystalline product?

Answer: An oily or resinous crude product is a common issue, often arising from the presence of residual solvents or impurities that depress the melting point of the desired compound. Here are several strategies to induce crystallization and isolate a solid product:

  • Trituration: This is the first and often most effective step. It involves stirring the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Rationale: The non-polar solvent will wash away less polar impurities and can provide a thermodynamic driving force for the amorphous product to arrange into a more stable crystalline lattice.

    • Recommended Solvents: n-Hexane or diethyl ether are excellent choices for triturating polar compounds like this compound.[3]

    • Procedure: Add a small volume of the chosen solvent to the oil and vigorously stir or sonicate the mixture. The oil should gradually transform into a fine, solid precipitate. This solid can then be collected by vacuum filtration.

  • Thorough Solvent Removal: Ensure all solvents from the reaction and work-up have been completely removed.

    • Rationale: Even trace amounts of high-boiling point solvents can prevent crystallization.

    • Technique: Use a rotary evaporator under high vacuum. For stubborn solvents, co-evaporation with a solvent like toluene can be effective.[3]

  • Seeding and Scratching: If a small amount of pure, solid this compound is available, "seeding" the oil with a tiny crystal can initiate crystallization. Alternatively, scratching the inside of the flask at the air-liquid interface with a glass rod can create nucleation sites for crystal growth.[3]

Issue 2: Multiple spots are observed on Thin Layer Chromatography (TLC) of the crude product.

Question: My TLC analysis of the crude product shows multiple spots. What are the likely impurities and how do I choose the right purification method?

Answer: The presence of multiple spots on TLC indicates a mixture of compounds with varying polarities. For the synthesis of this compound from ethyl acetoacetate and urea, the common impurities include:

  • Unreacted Starting Materials: Ethyl acetoacetate and urea.

  • Reaction Intermediates: Incomplete cyclization can lead to the presence of intermediates.

  • Side Products: Self-condensation of ethyl acetoacetate or other side reactions can generate byproducts.

The choice of purification method will depend on the polarity differences between your target compound and these impurities.

  • Workflow for Purification Method Selection:

    Purification Workflow start Crude Product (Multiple TLC Spots) recrystallization Attempt Recrystallization start->recrystallization Initial Purification Step acid_base_extraction Consider Acid-Base Extraction start->acid_base_extraction If acidic/basic impurities are suspected column_chromatography Perform Column Chromatography recrystallization->column_chromatography Unsuccessful (Still Impure) end_pure Pure this compound recrystallization->end_pure Successful (Single TLC Spot) column_chromatography->end_pure Pure Fractions end_impure Impure Fractions column_chromatography->end_impure Impure Fractions (Re-purify if necessary) acid_base_extraction->recrystallization After initial cleanup

    Caption: A general workflow for the purification of this compound.

Issue 3: Low yield or poor purity after recrystallization.

Question: I attempted recrystallization, but the yield is very low, or the product is still impure. What can I do to optimize this step?

Answer: Suboptimal recrystallization is often due to an inappropriate choice of solvent or improper technique.

  • Solvent System Selection: The key is to find a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold.

    • Recommended Solvent System: For polar pyridone derivatives, a mixture of a polar protic solvent and water is often effective.[3] An ethanol/water or methanol/water system is a good starting point.

    • Rationale: The compound dissolves in the hot alcohol, and the gradual addition of the anti-solvent (water) to the hot solution brings it to the point of saturation. Slow cooling then allows for the formation of pure crystals.

  • Experimental Protocol: Recrystallization from an Ethanol/Water System

    • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This should be done quickly to prevent premature crystallization.[4]

    • Addition of Anti-solvent: To the hot ethanolic solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).[3]

    • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[3]

    • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.[4]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[3]

    • Drying: Dry the purified crystals under vacuum.

Issue 4: Recrystallization fails to remove a persistent impurity.

Question: There is an impurity that co-crystallizes with my product. How can I separate them?

Answer: If an impurity has similar solubility properties to your target compound, recrystallization may not be sufficient. In this case, column chromatography or acid-base extraction are the recommended next steps.

  • Silica Gel Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase.

    • Stationary Phase: Silica gel is the most common choice for polar compounds.[3]

    • Mobile Phase: A gradient of a non-polar solvent and a more polar solvent is typically used. A good starting point is a gradient of n-hexane and ethyl acetate.[3] The optimal solvent system should be determined by TLC first, aiming for an Rf value of 0.3-0.4 for the desired product.

    • Experimental Protocol: Silica Gel Column Chromatography

      • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 n-hexane:ethyl acetate). Pour the slurry into a glass column and allow the silica gel to settle, ensuring uniform packing without air bubbles.[4]

      • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.[4]

      • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity (e.g., from 95:5 to 60:40 n-hexane:ethyl acetate).[3]

      • Fraction Collection: Collect fractions and monitor them by TLC.

      • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.[4]

  • Acid-Base Extraction: This technique can be used to separate acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic solutions at various pH levels.[5][6]

    • Rationale: this compound has both weakly acidic (hydroxyl groups) and weakly basic (pyridine nitrogen) properties. This allows for its selective extraction into aqueous layers of different pH, potentially leaving neutral impurities behind in the organic layer.

    • General Procedure:

      • Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate.

      • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to extract any basic impurities.

      • Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or NaHCO3) to extract the acidic this compound as its salt into the aqueous layer.

      • Separate the aqueous layer containing the product salt and re-acidify it to precipitate the pure this compound.

      • Collect the precipitated product by filtration.

    • Troubleshooting Acid-Base Extraction:

      AcidBaseTroubleshooting emulsion Emulsion Formation add_brine Add Brine (Salting Out) emulsion->add_brine gentle_mixing Gentle Mixing emulsion->gentle_mixing poor_separation Poor Separation check_ph Check pH of Aqueous Layer poor_separation->check_ph low_recovery Low Recovery of Product multiple_extractions Perform Multiple Extractions low_recovery->multiple_extractions

      Caption: Troubleshooting common issues in acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound is typically an off-white crystalline powder.[2] Its melting point is reported to be in the range of 324-330°C. A broad melting range or a lower melting point is indicative of impurities.

Q2: How can I assess the purity of my final product? A2: The purity of the final product should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point close to the literature value suggests high purity.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity.

Q3: My purified product is a beautiful crystalline solid, but it turns yellow or brown over time. What is happening and how can I prevent it? A3: The discoloration of pyridine derivatives can be due to slow oxidation or degradation, which may be catalyzed by light or air. To ensure long-term stability, store the purified this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Q4: Can I use distillation to purify this compound? A4: Due to its very high melting point (324-330°C), distillation is not a practical method for the purification of this compound. The high temperatures required would likely lead to thermal decomposition.

Summary of Purification Parameters

Purification MethodTypical Yield (%)Expected Purity (%)Key Considerations
Recrystallization 60 - 85> 95Highly dependent on the initial purity of the crude product.[3]
Column Chromatography 50 - 80> 98Yield can be lower due to product loss on the column.[3]
Acid-Base Extraction Variable> 90 (as a pre-purification step)Effective for removing acidic or basic impurities.

References

Technical Support Center: Overcoming Solubility Challenges of 6-Methylpyridine-2,4-diol in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylpyridine-2,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility issues encountered during experiments with this compound in aqueous media.

Introduction to this compound

This compound (also known as 4-hydroxy-6-methyl-2-pyridinone) is a heterocyclic compound with amphiphilic characteristics, stemming from its hydrophilic diol functionality and a more hydrophobic methyl-substituted pyridine ring.[1] Its structure allows for tautomerism, primarily between the diol and various keto-enol forms, a phenomenon that is influenced by the solvent, temperature, and pH.[1] This tautomerism, along with its ionizable groups, plays a crucial role in its solubility profile. While often described as having good aqueous solubility, researchers may face challenges in achieving desired concentrations, especially in complex biological media or under specific pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. Why did this happen?

This is a common phenomenon for many organic compounds. Your stock solution in a solvent like DMSO is at a high concentration, but when diluted into an aqueous buffer, the overall solvent environment becomes much less favorable for the compound, leading to a supersaturated state and subsequent precipitation. The solubility in the final aqueous buffer is the limiting factor.

Q3: How does pH affect the solubility of this compound?

This compound is an ionizable compound, and its solubility is highly dependent on pH. Based on the pKa values of its analog, 2,4-Dihydroxypyridine (pK_a1 ≈ 1.37 for the pyridine nitrogen, pK_a2 ≈ 6.45 for one of the hydroxyl groups), we can predict its behavior.[2]

  • At low pH (below pKa1): The pyridine nitrogen is protonated, leading to a positively charged species with significantly higher aqueous solubility.

  • At neutral pH (between pKa1 and pKa2): The molecule is predominantly in its neutral, less soluble form.

  • At high pH (above pKa2): One of the hydroxyl groups is deprotonated, forming a negatively charged phenolate-like species, which again increases aqueous solubility.[1]

Therefore, solubility is lowest in the neutral pH range and increases in both acidic and basic conditions.

Q4: Can tautomerism affect my experimental results?

Yes. The equilibrium between the diol and keto-enol tautomers of this compound is solvent-dependent.[3][4][5] This can influence the compound's polarity, hydrogen bonding capacity, and ultimately its solubility and interaction with biological targets. It is important to be aware that the dominant tautomeric form in your experimental system may differ from that in a stock solution prepared in a different solvent.

Troubleshooting Guide: Enhancing Aqueous Solubility

This guide provides systematic approaches to address solubility challenges with this compound.

Issue 1: Low Intrinsic Solubility in Neutral Aqueous Buffers

If you require a higher concentration of this compound in a neutral pH buffer (e.g., PBS pH 7.4) than its intrinsic solubility allows, several strategies can be employed.

Strategy 1: pH Adjustment

This is the most straightforward approach for ionizable compounds.

  • Explanation: By adjusting the pH of your aqueous medium to be at least 1-2 pH units away from the pKa of the nearest ionizable group, you can significantly increase the proportion of the more soluble ionized form. For this compound, this means either lowering the pH to < 4.5 or raising it to > 8.5, based on the pKa of its analog.[2]

  • Protocol:

    • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Prepare your desired aqueous buffer.

    • While stirring the buffer, slowly add the stock solution.

    • If precipitation occurs, adjust the pH of the final solution. To increase solubility, add a small amount of a biocompatible acid (e.g., 0.1 M HCl) to lower the pH, or a base (e.g., 0.1 M NaOH) to raise the pH, until the solution clears.

    • Caution: Ensure the final pH is compatible with your experimental system (e.g., cell viability, protein stability).

Strategy 2: Use of Co-solvents

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Explanation: Co-solvents like ethanol or polyethylene glycol (PEG) reduce the polarity of the aqueous medium, making it more favorable for less polar molecules.[6]

  • Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 300/400 (PEG300/400).

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., ethanol).

    • Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% ethanol).

    • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

    • Visually inspect for precipitation.

    • Starting Point: For many compounds, a final concentration of 1-5% ethanol is well-tolerated in cell-based assays. For animal studies, formulations with PEG are common.[7]

Strategy 3: Surfactant-Mediated Solubilization

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Explanation: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, allowing them to be dispersed in the aqueous medium.[8]

  • Common Surfactants: Polysorbate 80 (Tween 80), Sodium Dodecyl Sulfate (SDS). For biological experiments, non-ionic surfactants like Tween 80 are generally preferred due to lower toxicity.[8]

  • Protocol:

    • Prepare a stock solution of the surfactant (e.g., 10% Tween 80 in water).

    • Add the surfactant stock to your aqueous buffer to achieve a desired final concentration (e.g., 0.1% to 1% Tween 80).

    • Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO).

    • Slowly add the compound stock to the surfactant-containing buffer while vortexing.

    • Note: Sonication can aid in the formation of a clear solution.

Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.

  • Explanation: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. This compound can be encapsulated within this cavity, forming a water-soluble complex.[9][10][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[10][11][12][13]

  • Protocol (Kneading Method): [10]

    • Weigh out this compound and HP-β-CD in a 1:1 or 1:2 molar ratio.

    • Place the powders in a mortar and grind to a fine, homogenous mixture.

    • Add a small amount of a solvent blend (e.g., water/ethanol 1:1) to form a thick paste.

    • Knead the paste for 30-60 minutes.

    • Dry the resulting solid under vacuum to remove the solvent.

    • The resulting powder is the inclusion complex, which should have enhanced aqueous solubility.

Issue 2: Formulation for In Vivo Studies

For animal studies, a well-tolerated formulation that maintains the compound in solution is crucial.

Strategy: A Multi-Component Vehicle

A combination of solvents and surfactants is often used to create a stable formulation for injection or oral gavage.

  • Explanation: A common approach is to use a small amount of a strong organic solvent for initial dissolution, a co-solvent to aid in dilution, a surfactant to prevent precipitation, and an aqueous vehicle to bring the formulation to the final volume.[7][14]

  • A Universal Starting Formulation: A widely used vehicle for many poorly soluble compounds consists of:

    • 10% DMSO

    • 40% PEG300 or PEG400

    • 5% Tween 80

    • 45% Saline or PBS

  • Protocol for Preparation:

    • Dissolve the this compound in DMSO first.

    • Add the PEG300 and vortex thoroughly.

    • Add the Tween 80 and vortex again until the solution is homogenous.

    • Slowly add the saline or PBS while vortexing to prevent precipitation.

    • The final solution should be clear. If not, gentle warming or sonication may be helpful.

    • Important: Always include a vehicle-only control group in your animal studies to account for any effects of the formulation itself.[7]

Issue 3: Inconsistent Solubility Between Batches

Variations in solubility between different batches of this compound could indicate the presence of different solid forms (polymorphs).

Strategy: Polymorph Characterization
  • Explanation: Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties, including solubility.[14] It is advisable to characterize the solid form of your material, especially if you observe inconsistent results.

  • Action: Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) can be used to identify and characterize different polymorphs. If polymorphism is confirmed, it is important to control the crystallization process to consistently produce the desired form.

Data Summary and Visualizations

Physicochemical Properties
PropertyValue/InformationSource(s)
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
Predicted pKa 4.50 ± 1.00 (Weakly acidic)[1]
LogP -0.23[1]
Tautomerism Exists in equilibrium between diol and keto-enol forms[1]
Analog Solubility 2,4-Dihydroxypyridine: ~6.21 g/L in water at 20°C[2]
Analog pKa Values 2,4-Dihydroxypyridine: pK_a1: 1.37, pK_a2: 6.45, pK_a3: 13.0[2]

Diagrams

G cluster_solubility Solubility Troubleshooting Workflow start Start: Low Aqueous Solubility ph_check Is pH adjustment a viable option for the experiment? start->ph_check ph_adjust Adjust pH to >1-2 units from pKa ph_check->ph_adjust Yes cosolvent Try Co-solvents (e.g., Ethanol, PEG400) ph_check->cosolvent No solved End: Solubility Enhanced ph_adjust->solved Solubility Issue Resolved surfactant Try Surfactants (e.g., Tween 80) cosolvent->surfactant cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin cyclodextrin->solved

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

Tautomers Diol This compound (Diol Form) KetoEnol1 4-Hydroxy-6-methyl-pyridin-2(1H)-one (Keto-Enol Form 1) Diol->KetoEnol1 Tautomeric Equilibrium KetoEnol2 2-Hydroxy-6-methyl-pyridin-4(1H)-one (Keto-Enol Form 2) KetoEnol1->KetoEnol2 Tautomeric Equilibrium KetoEnol2->Diol Tautomeric Equilibrium

Caption: Tautomeric forms of this compound.

References

Technical Support Center: Stabilizing 6-Methylpyridine-2,4-diol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

<I am ready to provide a comprehensive technical support guide for stabilizing 6-Methylpyridine-2,4-diol in solution, following all the user's instructions. The initial research phase is complete, and I have gathered sufficient information to create the guide with the required level of detail, including FAQs, troubleshooting, protocols, diagrams, and references.>

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabilization of this compound in solution. Drawing upon established chemical principles and field-proven insights, this document will address common challenges and offer robust solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color?

A1: Discoloration, often appearing as a yellow or brown tint, is a common indicator of degradation. This can be caused by oxidation or other chemical reactions that alter the structure of the compound. Exposure to air (oxygen), light, and incompatible solvents can accelerate this process. To mitigate this, it is recommended to store the material in an amber vial to protect it from light and under an inert atmosphere to prevent oxidation.[1]

Q2: My compound is precipitating out of solution. What could be the cause?

A2: Precipitation can occur due to several factors, including poor solubility in the chosen solvent, changes in temperature, or a shift in pH that affects the ionization state of the molecule. This compound exhibits variable solubility depending on the solvent's polarity and hydrogen bonding capacity.[2] Its solubility is notably enhanced in alkaline media due to the deprotonation of its hydroxyl groups.[2]

Q3: I'm observing a loss of potency in my experiments. Could this be related to the stability of my this compound stock solution?

A3: Yes, a loss of biological or chemical activity is a strong indication of compound degradation. The chemical instability of this compound can lead to the formation of byproducts that are inactive or have different activity profiles. It is crucial to use freshly prepared solutions and to handle and store them under conditions that minimize degradation.

Q4: What is the significance of tautomerism for this compound's stability?

A4: this compound can exist in multiple tautomeric forms, including the diol form and various keto-enol tautomers.[2] This tautomeric equilibrium is influenced by the solvent, temperature, and pH.[2] Changes in the dominant tautomeric form can affect the compound's reactivity, solubility, and ultimately, its stability.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when working with this compound in solution.

Issue 1: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC-MS)
  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Recommended Actions:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place, protected from moisture.[1]

    • Prepare Fresh Solutions: Always use freshly prepared solutions for analysis to minimize the impact of degradation over time.

    • Use a Reference Standard: Analyze a freshly opened, high-purity sample as a reference to distinguish between genuine impurities and degradation products.

    • Characterize Impurity Peaks: If feasible, use techniques like mass spectrometry to identify the unexpected peaks and confirm if they correspond to known degradation products.

Issue 2: Low Assay or Purity Results
  • Possible Cause: Significant degradation of the compound has occurred.

  • Recommended Actions:

    • Review Solution Preparation: Ensure accurate weighing and complete dissolution of the compound.

    • Evaluate Solvent Compatibility: Use high-purity solvents that are known to be compatible with pyridinediol structures. Avoid protic solvents if hydrolysis is a concern.[1]

    • Minimize Exposure to Air and Moisture: Handle the compound and its solutions in a controlled environment, such as a glove box or under a stream of inert gas (e.g., argon or nitrogen).[1]

    • Run a Control Experiment: Compare the performance of a freshly prepared solution with an older one to quantify the extent of degradation.

Issue 3: Color Change of the Solution
  • Possible Cause: Formation of degradation products, likely due to oxidation or photodecomposition.

  • Recommended Actions:

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.[1]

    • Store Under Inert Atmosphere: To prevent oxidation, purge the headspace of the storage container with an inert gas.[1]

    • Analyze Discolored Material: Use spectroscopic methods (e.g., UV-Vis, NMR) to analyze the discolored solution and identify the chromophoric impurities.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound (high purity)

  • Anhydrous, high-purity solvent (e.g., DMSO, DMF, or an appropriate buffer)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry weighing boat inside a glove box or under a gentle stream of inert gas to minimize exposure to air and moisture.

  • Solvent Addition: Transfer the weighed compound to an amber glass vial. Add the desired volume of anhydrous solvent.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat which can accelerate degradation.

  • Inert Atmosphere: Before sealing, purge the headspace of the vial with inert gas for 30-60 seconds to displace any oxygen.

  • Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, to slow down potential degradation reactions. Keep the container tightly closed in a dry and well-ventilated place.[3]

Protocol 2: pH Adjustment for Enhanced Stability in Aqueous Solutions

For experiments in aqueous media, controlling the pH is critical for stabilizing this compound.

Materials:

  • This compound stock solution

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile-filtered buffer solutions (e.g., phosphate, citrate) at various pH values

  • Calibrated pH meter

Procedure:

  • Buffer Selection: Choose a buffer system that is appropriate for your experimental pH range and is known to be non-reactive with the compound.

  • Dilution: Prepare the working solution by diluting the stock solution of this compound into the chosen buffer.

  • pH Measurement: Immediately measure the pH of the final solution using a calibrated pH meter.

  • pH Adjustment (if necessary): If the pH is outside the desired range, adjust it carefully using dilute acid (e.g., HCl) or base (e.g., NaOH). Add the acid or base dropwise while stirring and continuously monitoring the pH. Given the compound's enhanced solubility in alkaline conditions, a slightly basic pH may be beneficial, but this must be balanced with the pH requirements of the experiment.[2]

  • Final Check: Once the target pH is reached, re-confirm the stability of the solution by visual inspection for any precipitation or color change.

Data Summary

ParameterRecommendationRationale
Solvent Choice Anhydrous, high-purity solvents (e.g., DMSO, DMF). For aqueous solutions, use appropriate buffers.Minimizes hydrolysis and other solvent-mediated degradation. Buffers maintain a stable pH.
pH Range Slightly alkaline for enhanced solubility, but must be optimized for the specific application.The compound's hydroxyl groups can deprotonate in basic conditions, increasing solubility.[2]
Storage Temperature -20°C or -80°C for long-term storage.Low temperatures slow down the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen).Prevents oxidation of the compound.[1]
Light Exposure Minimize exposure by using amber vials or covering containers.Prevents photodecomposition.[1]

Visualizations

Degradation Pathway of this compound

A This compound B Oxidized Products A->B O2 (Air) C Hydrolyzed Products A->C H2O (Moisture) D Photodecomposition Products A->D Light

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

Start Instability Observed (e.g., color change, precipitation) CheckStorage Verify Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckSolvent Evaluate Solvent & pH CheckStorage->CheckSolvent Storage OK PrepareFresh Prepare Fresh Solution (Use Protocol 1 & 2) CheckStorage->PrepareFresh Storage Incorrect CheckSolvent->PrepareFresh Solvent/pH Incorrect Analyze Re-analyze Sample CheckSolvent->Analyze Solvent/pH OK PrepareFresh->Analyze End Issue Resolved Analyze->End Results OK Consult Consult Technical Support Analyze->Consult Issue Persists

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Synthesis of 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methylpyridine-2,4-diol (also known as 4-hydroxy-6-methyl-2-pyridinone). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this versatile heterocyclic compound. We will delve into the causality behind experimental outcomes, provide validated troubleshooting protocols, and offer data-driven insights to optimize your synthesis.

Section 1: Synthesis Overview & Mechanistic Considerations

This compound is a valuable building block in the development of pharmaceuticals and agrochemicals.[1] Its synthesis is most commonly achieved through cyclization and condensation reactions. Understanding the primary synthesis routes is the first step in diagnosing and preventing side reactions.

Two prevalent methods for synthesizing this compound are:

  • Condensation of Ethyl Acetoacetate and Urea: This reaction involves the base-catalyzed condensation of ethyl acetoacetate with urea, typically using a base like sodium methoxide in methanol.[2]

  • From Dehydracetic Acid (DHA): This two-step process begins with the acid-catalyzed rearrangement of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (a derivative of DHA) followed by treatment with ammonia to induce ring transformation into the desired pyridinediol.[3]

The pyridine ring is constructed through multi-component reactions (MCRs) that rely on a sequence of Michael additions, aldol-type reactions, and subsequent condensation/elimination steps.[4] The efficiency of these reactions is highly dependent on precise control over reaction parameters. Deviations can easily lead to the formation of undesired byproducts.

A crucial characteristic of the final product is its existence in multiple tautomeric forms, with the 4-hydroxy-6-methyl-2-pyridone form being particularly significant.[2][5] This tautomerism can influence the product's reactivity, solubility, and spectroscopic characterization.

Diagram: Tautomeric Equilibrium

The final product exists as an equilibrium between its diol and pyridone tautomers, influenced by solvent, pH, and temperature.[2]

Tautomers Diol This compound KetoEnol1 4-Hydroxy-6-methyl-2(1H)-pyridinone Diol->KetoEnol1 Equilibrium KetoEnol2 2-Hydroxy-6-methyl-4(1H)-pyridinone KetoEnol1->KetoEnol2 Equilibrium

Caption: Tautomeric forms of this compound.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield is a frequent issue stemming from several potential factors. A systematic approach is required for diagnosis.

Potential Cause Explanation & Recommended Action
Incomplete Reaction The condensation and cyclization steps can be slow. Action: Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or moderately increasing the temperature. For the dehydracetic acid method, ensure the initial acid-catalyzed step (130°C for 2h) and the subsequent ammonolysis (100°C for 7h) run to completion.[3]
Sub-optimal Base/Acid Concentration The concentration of the catalyst (e.g., sodium methoxide or sulfuric acid) is critical. Too little may result in a sluggish reaction, while too much can promote side reactions or degradation. Action: Carefully control the stoichiometry of the catalyst. Titrate your base if its concentration is uncertain.
Side Reactions Formation of byproducts is a major contributor to yield loss. Common side reactions include self-condensation of starting materials or alternative cyclization pathways. Action: See Q2 for details on identifying and mitigating specific side reactions. Ensure controlled addition of reagents to maintain optimal concentration gradients.
Product Loss During Workup The product has good solubility in aqueous and hot ethanol solutions but is only slightly soluble in ether.[2] Significant product may be lost in the aqueous mother liquor or during washing steps. Action: Cool the aqueous mixture thoroughly on ice before filtration to maximize precipitation. Minimize the volume of wash solvents. If yield loss is severe, consider extraction of the aqueous filtrate.

Q2: I observe several impurities in my crude product analysis (NMR/LC-MS). What are these byproducts and how can I prevent them?

A2: Impurity profiles often point directly to specific mechanistic side-paths. Here are the most common culprits:

  • Unreacted Starting Materials: The presence of ethyl acetoacetate, urea, or dehydracetic acid indicates an incomplete reaction.

    • Prevention: As discussed in A1, ensure adequate reaction time, temperature, and catalyst concentration. The Hantzsch synthesis, a related multi-component reaction, is known to sometimes be slow, requiring optimization of conditions like microwave heating to improve conversion.[4]

  • Michael Adducts or Linear Intermediates: Before cyclization, linear intermediates are formed. If the final ring-closing step is inefficient, these species can persist.

    • Prevention: Ensure the reaction conditions (e.g., temperature, pH) favor the intramolecular cyclization. Dehydration is often the rate-limiting step; ensure conditions are sufficient to drive the elimination of water.

  • Self-Condensation Products: β-ketoesters like ethyl acetoacetate can undergo self-condensation (e.g., Claisen condensation) under basic conditions, leading to complex, high-molecular-weight impurities.

    • Prevention: Maintain a low reaction temperature during the initial mixing and addition of the base. Add the base slowly to a cooled solution of the starting materials to prevent localized "hot spots" and high concentrations that favor self-condensation.

  • Products of Over-reaction or Degradation: The use of high temperatures and strong acids/bases can cause degradation of both starting materials and the desired product.

    • Prevention: Do not exceed the recommended reaction temperatures. For the dehydracetic acid route, the initial step is harsh (conc. H₂SO₄ at 130°C), so precise temperature control is vital to avoid charring.[3]

Diagram: Troubleshooting Low Yield & Impurities

This workflow provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting Problem Low Yield or High Impurity Analysis Analyze Crude Product (TLC, LC-MS, NMR) Problem->Analysis Impurity_ID Identify Peaks Analysis->Impurity_ID Start_Mat Unreacted Starting Materials? Impurity_ID->Start_Mat Yes Unknown_Peaks Unknown Byproducts? Impurity_ID->Unknown_Peaks Yes Product_Loss Product Lost in Workup? Impurity_ID->Product_Loss No obvious impurities, check filtrate Sol_Start_Mat Increase Reaction Time/Temp Verify Catalyst Activity Start_Mat->Sol_Start_Mat Sol_Unknown Optimize Temp Control Slow Reagent Addition Check Stoichiometry Unknown_Peaks->Sol_Unknown Sol_Loss Optimize Precipitation (Cooling) Minimize Wash Volumes Extract Filtrate Product_Loss->Sol_Loss

Caption: A decision-making workflow for troubleshooting synthesis issues.

Q3: My final product is a pale brown solid, not white. How can I improve its purity and color?

A3: Discoloration typically indicates the presence of minor, often polymeric or oxidized, impurities. The reported synthesis from dehydracetic acid yields a pale brown solid.[3]

  • Charcoal Treatment: Before the final precipitation or crystallization, you can treat the hot, dissolved product solution with activated charcoal. This is effective at adsorbing colored, high-molecular-weight impurities. Use a small amount (1-2% w/w) and filter the hot solution through Celite to remove the charcoal.

  • Recrystallization: This is the most effective method for purification. Based on its solubility profile, hot ethanol is an excellent solvent for recrystallization.[2]

    • Dissolve the crude product in a minimal amount of boiling ethanol.

    • If the solution is colored, perform a hot filtration (with or without charcoal treatment).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the purified crystals by filtration and wash with a small amount of cold ethanol.

  • Acid-Base Purification: The compound is amphoteric.[2] You can dissolve the crude product in a dilute alkali solution (e.g., NaOH), filter out any insoluble impurities, and then re-precipitate the product by carefully neutralizing the solution with acid (e.g., HCl). This is particularly effective for removing non-acidic/non-basic impurities.

Section 3: Optimized Experimental Protocol

This protocol is based on the synthesis from dehydracetic acid and incorporates best practices to minimize side reactions.[3]

Objective: To synthesize this compound with improved purity.

Step 1: Rearrangement of Dehydracetic Acid Derivative

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (1.0 eq).

  • Reagent Addition: Slowly and carefully add concentrated sulfuric acid (approx. 1.6 mL per gram of starting material) while stirring in an ice bath to control the initial exotherm.

  • Reaction: Heat the mixture in an oil bath to 130°C and maintain for 2 hours. Critical Control Point: Precise temperature control is essential. Overheating will lead to charring and significant byproduct formation.

  • Quenching: Allow the mixture to cool to room temperature, then pour it slowly into a beaker of ice water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid intermediate by vacuum filtration, wash thoroughly with cold water, and then with hexane to aid in drying. Dry the solid completely.

Step 2: Ammonolysis and Cyclization

  • Setup: Transfer the dried solid from Step 1 to a pressure-rated vessel or a robust round-bottom flask with a reflux condenser.

  • Reagent Addition: Add 25-28% aqueous ammonia.

  • Reaction: Heat the suspension to 100°C and stir for 7 hours. Critical Control Point: Ensure the vessel is properly sealed to maintain ammonia concentration. The reaction must be heated long enough to ensure complete conversion.

  • Workup & Precipitation: Cool the mixture to room temperature and dilute with water. Slowly neutralize the mixture with concentrated HCl while stirring in an ice bath. The product will precipitate.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold acetone or ethanol.[3]

  • Purification: Dry the crude product. For higher purity, perform recrystallization from hot ethanol as described in Q3.

References

Technical Support Center: Optimizing Derivatization of 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Analytics Division

Welcome to the technical support center for the derivatization of 6-Methylpyridine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the chemical modification of this polar heterocyclic compound. Our goal is to empower you with the knowledge to optimize your reaction conditions, troubleshoot issues effectively, and ensure the integrity of your analytical results.

Introduction: The "Why" of Derivatization for this compound

This compound is a polar molecule containing two active hydrogen-donating hydroxyl groups.[1][2] This polarity makes it non-volatile and prone to strong interactions with active surfaces in a gas chromatography (GC) system, resulting in poor peak shape and thermal instability. Derivatization is a critical sample preparation step that chemically modifies these polar hydroxyl groups, replacing the active hydrogens with non-polar moieties.[3][4] This process accomplishes three primary objectives:

  • Increases Volatility: By masking the polar -OH groups, the intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and making it suitable for GC analysis.[3][5]

  • Improves Thermal Stability: The resulting derivatives are generally more resistant to degradation at the high temperatures of the GC injection port and column.[5]

  • Enhances Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing unwanted interactions with the GC column, thereby improving resolution and quantification accuracy.[6]

This guide will focus on the two most prevalent and effective derivatization strategies for hydroxyl-containing compounds: Silylation and Acylation .

Frequently Asked Questions (FAQs)

Q1: Why can't I analyze this compound directly by GC-MS?

Direct injection of this compound is highly problematic. Its two polar hydroxyl groups cause it to have a very low vapor pressure (low volatility) and a tendency to adsorb irreversibly to active sites within the GC system. This results in broad, tailing peaks, or even a complete loss of the analyte signal, making reliable detection and quantification impossible.[3][4]

Q2: What are the primary derivatization methods for this compound?

The most common and effective methods are silylation and acylation.[5]

  • Silylation replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) or other silyl group. It is highly effective for alcohols and phenols.[4][7]

  • Acylation introduces an acyl group (e.g., trifluoroacetyl) to the hydroxyl sites, forming stable ester derivatives.[5][8]

Q3: How do I choose between silylation and acylation?

The choice depends on several factors:

  • Reactivity & Ease of Use: Silylation reactions are often faster and proceed under milder conditions. A wide variety of silylating reagents with different reactivities are available.[3][9]

  • Derivative Stability: Silyl ethers are notoriously sensitive to moisture and can hydrolyze back to the original compound if not handled under strictly anhydrous conditions.[3][10] Acyl derivatives are generally more hydrolytically stable, which can be an advantage if samples need to be stored or queued for analysis.[5]

  • Detector Type: For sensitive detection using an Electron Capture Detector (ECD), acylation with halogenated reagents (e.g., trifluoroacetic anhydride) is preferred as it introduces electron-capturing groups onto the molecule.[5] For standard Flame Ionization Detection (FID) or Mass Spectrometry (MS), both methods are suitable.

Q4: What are the best solvents for these reactions?

The cardinal rule is to use anhydrous (dry) aprotic solvents . Protic solvents like water or alcohols will react with the derivatizing reagents, consuming them and inhibiting the reaction.[3][4]

  • For Silylation: Pyridine is a common choice as it acts as both a solvent and a catalyst, scavenging the acid byproduct.[3][4] Other suitable aprotic solvents include acetonitrile (ACN), dichloromethane (DCM), and tetrahydrofuran (THF).

  • For Acylation: Solvents capable of accepting acid byproducts, such as pyridine or THF, are often used.[6]

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

  • Q: My chromatogram shows a large solvent front but little to no peak for my desired derivative. What went wrong?

    This is a common and frustrating issue that almost always points to a fundamental problem with the reaction components or conditions.

    • Root Cause 1: Reagent Degradation. Both silylating and acylating reagents are highly sensitive to moisture.[3][7] If the reagent bottle has been opened multiple times without proper inert gas blanketing, it has likely been hydrolyzed by atmospheric water and is no longer active.

      • Solution: Always use a fresh vial of high-quality derivatizing reagent or one that has been stored meticulously under an inert atmosphere (e.g., nitrogen or argon). Purchase reagents in small quantities to minimize the risk of degradation over time.[10]

    • Root Cause 2: Presence of Water. Water is the primary enemy of derivatization. It will preferentially react with the reagent, quenching it before it can react with your analyte.[3][11] Water can be introduced from the sample itself, from wet solvents, or from glassware that was not properly dried.

      • Solution: Ensure your sample is completely dry. If it's in an aqueous solution, evaporate it to dryness under a stream of nitrogen before adding the solvent and reagent.[10] Use only high-purity, anhydrous solvents. All glassware must be oven-dried or flame-dried immediately before use.

    • Root Cause 3: Insufficient Reagent. Derivatization is an equilibrium-driven process. A significant molar excess of the reagent is required to push the reaction to completion.[10]

      • Solution: As a rule of thumb, use at least a 2:1 molar ratio of the derivatizing reagent to each active hydrogen on your analyte. For this compound, which has two hydroxyl groups, this means a minimum 4:1 molar ratio of reagent to analyte. Often, a much larger excess (10-fold or more) is used to ensure complete derivatization.

Problem 2: Incomplete Reaction (Multiple Peaks)

  • Q: I see three peaks: my starting material, a mono-derivatized product, and the desired di-derivatized product. How do I get a single, fully derivatized peak?

    This indicates the reaction has started but has not gone to completion. The key is to make the reaction conditions more forcing.

    • Root Cause 1: Suboptimal Time and Temperature. Many derivatization reactions require thermal energy to overcome the activation barrier, especially for less reactive or sterically hindered sites.

      • Solution: Increase the reaction temperature and/or time. A typical starting point is 60-80°C for 30-60 minutes.[12] Perform a time-course study (e.g., analyzing aliquots at 30, 60, and 90 minutes) to determine the optimal reaction time for your specific conditions.[11]

    • Root Cause 2: Insufficient Catalyst. Catalysts can dramatically increase the reaction rate.

      • Solution (Silylation): For silylating reagents like BSTFA or BSA, adding a small amount (1-10%) of a catalyst like trimethylchlorosilane (TMCS) can significantly enhance the reactivity, especially for hindered hydroxyl groups.[4][11]

      • Solution (Acylation): Pyridine is often used in excess as it serves as a catalyst by activating the acylating agent and scavenging the acidic byproduct.[13][14]

    dot graph Incomplete_Derivatization { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

    // Nodes Analyte [label="this compound\n(2 -OH groups)", fillcolor="#FBBC05", fontcolor="#202124"]; Mono [label="Mono-derivatized Product\n(1 -OH group remaining)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Di [label="Di-derivatized Product\n(Target)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagent [label="+ Derivatizing\nReagent", shape=plaintext, fontcolor="#5F6368"]; Conditions [label="Suboptimal\nConditions", shape=plaintext, fontcolor="#5F6368"];

    // Edges Analyte -> Mono [label="Step 1"]; Mono -> Di [label="Step 2"]; {rank=same; Analyte; Reagent;} {rank=same; Mono; Conditions;} }

    Caption: Incomplete reaction pathway for this compound.

Problem 3: Poor Derivative Stability

  • Q: My derivative peak shrinks or disappears if I let the sample sit in the autosampler vial for a few hours. How can I prevent this?

    This is a classic sign of derivative hydrolysis, a common issue with silyl ethers.

    • Root Cause: Hydrolysis. Silyl derivatives are highly susceptible to cleavage by trace amounts of water, reverting to the original analyte.[3] This can happen due to atmospheric moisture entering a poorly sealed vial or from residual water in the sample matrix.

      • Solution 1: Immediate Analysis. Analyze samples as soon as possible after the derivatization is complete.[10] This is the most reliable way to avoid degradation.

      • Solution 2: Rigorous Anhydrous Storage. If storage is unavoidable, use autosampler vials with high-quality septa and crimp caps. Tightly seal the vial immediately after the reaction and consider flushing the headspace with an inert gas like nitrogen before sealing.[10]

      • Solution 3: Switch to a More Stable Derivative. If stability remains a persistent issue, consider switching to an acylation method. Acyl derivatives are significantly more resistant to hydrolysis than their silyl counterparts.[5]

Recommended Experimental Protocols

These protocols provide a robust starting point for your experiments. Optimization will likely be necessary. Safety Precaution: Derivatization reagents are often corrosive and moisture-sensitive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Silylation with BSTFA + 1% TMCS

This is a powerful and common silylating agent combination suitable for most applications.

  • Sample Preparation: Place 100 µg of your dried this compound sample into a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of an appropriate anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 45 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This method produces stable, electron-capturing derivatives.

  • Sample Preparation: Place 100 µg of your dried this compound sample into a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine. This acts as both the solvent and catalyst.

  • Derivatization: Carefully add 50 µL of Trifluoroacetic Anhydride (TFAA). The reaction can be exothermic.

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Heat the vial at 60°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is ready for GC analysis. Note: The acidic byproducts from this reaction can be harsh on GC columns over time; using a guard column is recommended.[6]

Data Summary & Reagent Selection

The choice of reagent is critical for success. The tables below summarize key characteristics of common reagents for derivatizing hydroxyl groups.

Table 1: Comparison of Common Silylating Reagents

ReagentAbbreviationKey Characteristics & Best ForTypical Conditions
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly volatile byproducts, good for general-purpose silylation of alcohols and phenols.[3]60-80°C, 30-60 min
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAMost volatile TMS donor; byproducts are even more volatile than BSTFA's, leading to cleaner chromatograms.[9]60-80°C, 30-60 min
N,O-Bis(trimethylsilyl)acetamideBSAPowerful silyl donor, but byproducts are less volatile.[4][9]60-70°C, 30 min
TrimethylchlorosilaneTMCSRarely used alone. Primarily used as a catalyst (1-10%) with other reagents to increase their reactivity.[4]Additive

Table 2: Comparison of Common Acylating Reagents

ReagentAbbreviationKey Characteristics & Best ForTypical Conditions
Trifluoroacetic AnhydrideTFAAForms stable, highly volatile derivatives. Excellent for ECD detection due to fluorine atoms.[5]50-70°C, 15-30 min
Pentafluoropropionic AnhydridePFPASimilar to TFAA but provides even greater ECD response.[6]50-70°C, 15-30 min
N-Methyl-bis(trifluoroacetamide)MBTFAReacts smoothly under neutral or basic conditions. Byproduct is neutral and volatile.[5]60-80°C, 30 min

Visualization of Workflow & Chemical Structures

dot graph Derivatization_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Dry Analyte\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="1. Add Anhydrous\nAprotic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="2. Add Derivatizing Reagent\n(e.g., BSTFA or TFAA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="3. Seal Vial & Heat\n(e.g., 70°C for 45 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cool [label="4. Cool to\nRoom Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="5. Analyze by GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Solvent; Solvent -> Reagent; Reagent -> React; React -> Cool; Cool -> Analyze; }

Caption: General experimental workflow for derivatization.

dot graph Chemical_Structures { graph [rankdir="LR", splines=true, nodesep=0.6]; node [shape=none, margin=0, fontname="Arial", fontsize=10, imagepos="tc"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9, labeldistance=2, taillabel="Silylation\n(e.g., BSTFA)"];

// Node Definitions Start [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=54691419&t=l"]; Silylated [label="", image="https://i.imgur.com/8QzXkU8.png"]; // Placeholder for Di-TMS derivative Acylated [label="", image="https://i.imgur.com/e8Jg0z2.png"]; // Placeholder for Di-TFA derivative

// Invisible nodes for labels Start_label [label="this compound", shape=plaintext]; Silylated_label [label="Di-TMS Derivative", shape=plaintext]; Acylated_label [label="Di-TFA Derivative", shape=plaintext];

// Edges Start -> Silylated [taillabel="Silylation\n(e.g., BSTFA)"]; Start -> Acylated [taillabel="Acylation\n(e.g., TFAA)"];

// Positioning labels below images {rank=same; Start; Start_label;} {rank=same; Silylated; Silylated_label;} {rank=same; Acylated; Acylated_label;} }

Caption: Target derivatives of this compound.

(Note: Images are illustrative representations of the chemical structures.)

References

Technical Support Center: 6-Methylpyridine-2,4-diol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Methylpyridine-2,4-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic compound. My approach here is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Foundational Chemistry & Handling

This section addresses the most frequent questions regarding the fundamental properties and safe handling of this compound. Understanding these characteristics is the first step in troubleshooting.

Q1: My compound won't fully dissolve. What are the optimal solubility conditions for this compound?

A1: The solubility of this compound is governed by its amphiphilic nature, stemming from hydrophilic hydroxyl groups and a more hydrophobic pyridinone core.[1]

  • Aqueous Media: It has good solubility in water, where it can form hydrogen bonds.[1]

  • Organic Solvents: Solubility varies significantly with the solvent's polarity and hydrogen-bonding capacity.[1] It shows slight solubility in ether. For solvents like dimethyl sulfoxide (DMSO) and methanol, achieving even slight solubility may require heating and sonication.[1]

Causality: The strong intermolecular hydrogen bonding that gives this compound a high melting point also means that significant energy (e.g., from heat) is required to break apart the crystal lattice and solvate the individual molecules, especially in less-polar organic solvents.

PropertyValueSource
Molecular Formula C₆H₇NO₂[2][3]
Molecular Weight 125.13 g/mol [2][3][4]
Melting Point 324-330°C[1][5]
pKa (Predicted) 4.50 ± 1.00[1]
Appearance Solid[5]

Q2: I'm seeing unexpected reactivity and my analytical data is inconsistent. Could this be a stability issue?

A2: This is a crucial question. The inconsistency you're observing is likely due to the compound's tautomerism, not instability in the sense of degradation. This compound exists in equilibrium with its more stable keto-enol tautomer, 4-hydroxy-6-methyl-2(1H)-pyridinone .[1][2][6] This equilibrium is fundamental to its reactivity and spectral properties.

Expert Insight: Most of the compound's observed properties will be those of the pyridinone tautomer. This equilibrium can be influenced by solvent, pH, and temperature, which explains why you might see different results under varying analytical or reaction conditions.

Caption: Tautomeric equilibrium of this compound.

Q3: What are the proper storage and safety protocols for this compound?

A3:

  • Storage: The compound's high melting point suggests good thermal stability due to strong hydrogen bonding networks in its solid state.[1] However, for long-term integrity, store it in a cool, dry, dark place in a tightly sealed container. For high-purity applications, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential slow oxidation.

  • Safety: According to GHS classifications, this compound is known to cause skin and eye irritation and may cause respiratory irritation.[2][7] Always handle it in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Section 2: Synthesis & Purification Troubleshooting

Challenges in synthesis and purification are common with heterocyclic compounds. This section provides targeted advice for these critical steps.

Q4: My synthesis of this compound is giving a very low yield. What are the likely causes?

A4: Low yields in pyridine synthesis are a well-documented challenge.[8] If you are using a condensation method, such as reacting ethyl acetoacetate with urea, several factors could be at play:[1]

  • Incomplete Reaction: Ensure your reagents are pure and dry, and that reaction times and temperatures are optimized.

  • Side Reactions: The reactive nature of the starting materials can lead to polymerization or the formation of alternative products. The tautomeric nature of the product itself can sometimes lead to self-condensation or other side reactions under harsh conditions.

  • Workup Losses: The compound's water solubility can lead to significant product loss during aqueous workup phases. If you suspect this, try re-extracting the aqueous layers multiple times with an appropriate organic solvent or consider a workup procedure that avoids aqueous washes altogether if possible.

Q5: I'm attempting to purify my product by flash chromatography on silica gel, but the compound is streaking badly and my recovery is poor. How can I fix this?

A5: This is a classic problem when purifying basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing and irreversible adsorption.[9]

Solution: You must neutralize these acidic sites by modifying your eluent.

  • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your solvent system. A typical starting point is 0.5-1% triethylamine (Et₃N) or a 0.5-1% solution of ammonia in methanol in your eluent.[9] This base will preferentially bind to the acidic sites on the silica, allowing your pyridine derivative to elute cleanly.

Protocol 1: Preparing a Modified Eluent for Flash Chromatography
  • Select a Base Solvent System: Based on TLC analysis, determine an appropriate solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

  • Prepare the Modifier: Create a 10% solution of triethylamine in your more polar solvent (e.g., 10 mL triethylamine in 90 mL methanol).

  • Dope the Eluent: Add the modifier solution to your bulk eluent to achieve a final concentration of 0.5-1%. For example, to make 1 L of a 1% modified eluent, add 10 mL of your 10% modifier solution to 990 mL of your base solvent system.

  • Equilibrate the Column: Always flush the column with several column volumes of the modified eluent before loading your sample. This ensures the entire stationary phase is neutralized.

Section 3: Reaction & Derivatization Issues

Using this compound as a building block presents its own set of challenges due to its multiple reactive sites.

Q6: I am trying to perform an esterification on one of the hydroxyl groups, but I get a mixture of mono- and di-substituted products, along with unreacted starting material. How can I achieve selectivity?

A6: This issue arises from the presence of two hydroxyl groups with potentially different reactivities, as well as the keto-enol tautomerism that presents different nucleophilic sites.[1][10] The hydroxyl group at the 4-position is more "enolic," while the one at the 2-position is part of a "lactam" or "pyridone" structure in the major tautomer. Their reactivities will differ.

Strategic Solutions:

  • Use Stoichiometric Control: Carefully control your stoichiometry by using just under one equivalent of your acylating agent at a low temperature to favor mono-acylation. This will likely still produce a mixture but may favor one product.

  • Employ Protecting Groups: For definitive selectivity, a protecting group strategy is superior. You would selectively protect one hydroxyl group, perform the reaction on the other, and then deprotect. This is a common strategy for multifunctional molecules like diols.[11]

  • Catalyst Choice: The choice of catalyst (acidic vs. basic) can influence which tautomer is more reactive and which hydroxyl group is more nucleophilic. Experiment with different catalysts to see if selectivity can be improved.

Q7: I am trying to perform an electrophilic substitution on the pyridine ring, but the reaction is not proceeding. Why?

A7: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it much less reactive towards electrophilic aromatic substitution than benzene.[8] While the hydroxyl groups are electron-donating and activating, the pyridine nitrogen is strongly deactivating, especially if it becomes protonated under acidic reaction conditions. The net effect is often a highly deactivated ring that is resistant to common electrophilic substitution reactions. You may need to use more forcing conditions (higher temperatures, stronger electrophiles) or explore alternative strategies like metal-catalyzed C-H activation.

Section 4: Analytical & Characterization

Correctly interpreting analytical data is critical. Tautomerism is the most common source of confusion for this molecule.

Q8: My ¹H NMR spectrum shows very broad peaks, or more peaks than I expect. Is my sample impure?

A8: While impurity is possible, the likely culprit is the tautomeric equilibrium discussed in Q2.

  • Chemical Exchange: The interconversion between tautomers can occur on a timescale similar to the NMR experiment, leading to significant peak broadening. This is known as chemical exchange broadening.

  • Multiple Species: If the exchange is slow, you may see distinct sets of sharp peaks corresponding to each tautomer present in the solution.

Troubleshooting Steps:

  • Change Solvent: Record the spectrum in a different solvent (e.g., DMSO-d₆ vs. CDCl₃). Aprotic, hydrogen-bond-accepting solvents like DMSO-d₆ can often stabilize one tautomer or slow the exchange, resulting in sharper peaks.

  • Vary Temperature: Acquiring the spectrum at a lower temperature can slow the exchange, potentially resolving broad peaks into sharp signals for each tautomer. Conversely, heating the sample can sometimes coalesce the peaks into a sharp, averaged signal if the exchange becomes very fast.

Q9: My reverse-phase HPLC analysis shows a broad, tailing peak for my compound. How can I improve the peak shape?

A9: This is the same fundamental issue as in flash chromatography (Q5): interaction between the basic pyridine nitrogen and acidic residual silanols on the C18 stationary phase.

Solution: Modify the mobile phase to control the ionization state of your molecule.

  • Add an Acidic Modifier: The most common approach is to add 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) to both your aqueous and organic mobile phase components. This ensures the pyridine nitrogen is consistently protonated to its pyridinium form ([M+H]⁺), which will not interact with the silanol groups, resulting in a sharp, symmetrical peak.

Protocol 2: Standard RP-HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV, monitor at 254 nm and 280 nm as a starting point.

  • Sample Prep: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water/Acetonitrile with 0.1% FA) and filter through a 0.45 µm syringe filter.[12]

General Troubleshooting Workflow

When an experiment fails, a systematic approach is key. Use this workflow to diagnose the issue logically.

TroubleshootingWorkflow cluster_check Initial Checks cluster_diagnosis Diagnosis Path cluster_solutions Potential Solutions Problem Problem Encountered (e.g., Low Yield, Impure Product) Reagents Reagent Quality? (Purity, Age, Storage) Problem->Reagents Check... Procedure Procedure Followed? (Stoichiometry, Temp, Time) Problem->Procedure Check... Analysis Analyze Data (NMR, MS, HPLC, TLC) Reagents->Analysis Procedure->Analysis Synthesis Synthesis Issue Analysis->Synthesis If reaction didn't work Purification Purification Issue Analysis->Purification If workup/column failed Characterization Characterization Issue Analysis->Characterization If spectra are confusing Sol_Synth Optimize Reaction Cond. Change Reagents/Catalyst Synthesis->Sol_Synth Sol_Purify Modify Eluent (add base) Change Method (Crystallize) Purification->Sol_Purify Sol_Char Tautomerism? Change Solvent/Temp Characterization->Sol_Char

Caption: A systematic workflow for troubleshooting experimental issues.

References

avoiding degradation of 6-Methylpyridine-2,4-diol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Methylpyridine-2,4-diol (CAS 70254-45-4), also known as 4-hydroxy-6-methyl-2-pyridinone.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile heterocyclic compound throughout storage and handling. By understanding its chemical properties and potential degradation pathways, you can mitigate risks and ensure the reliability of your experimental outcomes.

I. Core Concepts: Understanding the Stability of this compound

This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its structure, featuring a pyridine ring with two hydroxyl groups, makes it susceptible to specific degradation pathways. The primary concerns during storage are oxidation, and photodegradation. The presence of hydroxyl groups on the pyridine ring can make the compound susceptible to oxidation, potentially leading to colored impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and dark environment.[3][4] The recommended storage temperature is typically between 2-8°C. The compound should be kept in a tightly sealed container to protect it from atmospheric moisture and oxygen.[5][6] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative degradation.[4]

Q2: My this compound has changed color. What does this indicate and is it still usable?

A2: A color change, often to a yellow or brownish hue, is a common indicator of degradation, likely due to oxidation or exposure to light.[4] The usability of the discolored material depends on the specific requirements of your application. It is strongly advised to re-analyze the purity of the compound using techniques like HPLC or GC-MS to identify and quantify any impurities before use. For sensitive applications, using a fresh, un-degraded lot is the safest approach.

Q3: What solvents are incompatible with this compound during storage?

A3: While this compound exhibits solubility in various solvents, for storage purposes, it is best kept as a solid.[1] If a solution is necessary for a short period, avoid protic solvents if there is a risk of unwanted reactions. Strong oxidizing agents and strong acids should be avoided as they can promote degradation.[7][8]

Q4: How can I confirm the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining purity and detecting non-volatile impurities.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products.[11] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help identify impurities.

II. Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section provides a systematic approach to troubleshooting common issues encountered with this compound.

Visual Inspection and Initial Assessment

The first step in troubleshooting is a careful visual inspection of the compound.

ObservationPotential CauseRecommended Action
Change in Color (e.g., yellowing, browning) Oxidation, Photodegradation1. Immediately transfer the sample to a dark, inert-gas-filled container. 2. Perform analytical purity checks (HPLC, GC-MS). 3. If purity is compromised, consider purification or acquiring a new batch.
Clumping or Caking of Powder Moisture Absorption (Hygroscopic nature)1. Store in a desiccator or with a desiccant. 2. Ensure the container is tightly sealed. 3. If clumping is severe, gently break up the clumps before weighing.
Unexpected Odor Decomposition1. Handle in a well-ventilated area or fume hood. 2. Assess purity analytically. 3. If significant degradation is confirmed, dispose of the material according to safety guidelines.
Potential Degradation Pathways and Prevention

Understanding the chemical mechanisms of degradation is key to preventing them. The primary degradation pathways for this compound are oxidation of the hydroxyl groups and potential ring-opening reactions under harsh conditions.

Caption: Key factors influencing the stability of this compound.

III. Experimental Protocols: Analytical Procedures for Quality Control

To ensure the quality of this compound, regular analytical testing is recommended, especially for older batches or if degradation is suspected.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and columns available.

Objective: To determine the purity of this compound and quantify any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm and 280 nm

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage. Degradation products will appear as separate peaks, typically with different retention times.

Workflow for Troubleshooting with HPLC

Caption: A logical workflow for troubleshooting this compound degradation.

IV. Safety and Handling

Proper handling is essential to prevent both degradation and exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[5][12]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6][13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5][6]

By adhering to these guidelines, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible experimental results.

References

Technical Support Center: Scale-Up Synthesis of 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methylpyridine-2,4-diol (CAS: 70254-45-4), a versatile heterocyclic compound with applications in pharmaceuticals and agricultural chemicals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of its synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful and efficient production of this key intermediate.

I. Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for their root causes and providing actionable solutions.

Question 1: My reaction yield is significantly lower upon scale-up compared to the bench-scale synthesis. What are the likely causes and how can I improve it?

Answer:

A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors related to reaction kinetics, heat and mass transfer, and reagent addition.

  • Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products. Ensure that the stirring mechanism (e.g., impeller type, speed) is sufficient to maintain a homogeneous reaction mixture. For viscous reaction mixtures, consider using a more powerful overhead stirrer or adjusting the solvent volume.

  • Inefficient Heat Transfer: Exothermic reactions can be difficult to control on a larger scale. Poor heat dissipation can lead to temperature spikes that favor decomposition or side reactions. It is crucial to have a reactor with an efficient cooling system. A slower, controlled addition of reagents can also help manage the exotherm.

  • Reagent Addition Rate: The rate of addition of key reagents, such as ammonia in the cyclization step, becomes more critical at a larger scale.[3] A slow, subsurface addition can prevent localized high concentrations and improve the reaction's selectivity towards the desired product.

  • Impurity Profile of Starting Materials: The purity of starting materials like dehydroacetic acid can have a more pronounced effect on the yield at a larger scale.[4] Impurities can interfere with the reaction or complicate the purification process. Always use starting materials of a consistent and high-purity grade for scale-up operations.

Question 2: I am observing the formation of a significant amount of a dark, tar-like byproduct during the reaction. What is this byproduct and how can I minimize its formation?

Answer:

The formation of dark, polymeric byproducts is often due to side reactions occurring at elevated temperatures or in the presence of strong acids or bases.

  • Reaction Temperature Control: The synthesis of this compound often involves heating.[3] Exceeding the optimal temperature range can lead to decomposition of the starting materials or the product itself. Precise temperature control is paramount. Use a temperature probe placed directly in the reaction mixture and a reliable heating/cooling system.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of byproducts. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and quench the reaction as soon as it reaches completion.

  • Atmosphere Control: Some reactions may be sensitive to air oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of these byproducts.

Question 3: The isolation and purification of the final product is proving difficult on a larger scale. What are the recommended procedures?

Answer:

Purification is a critical step in obtaining high-purity this compound. The choice of method depends on the scale and the nature of the impurities.

  • Crystallization: This is often the most effective method for purifying solid compounds on a large scale. The solubility profile of this compound indicates it is soluble in hot ethanol and alkali solutions, and has good solubility in water.[1] Experiment with different solvent systems (e.g., water, ethanol/water mixtures) to find the optimal conditions for crystallization that provide a good yield and high purity.

  • Filtration and Washing: After crystallization, efficient filtration and thorough washing of the product cake are essential to remove residual solvents and soluble impurities. Use an appropriate filter size and wash with a cold solvent in which the product has low solubility.

  • pH Adjustment: The product's solubility is pH-dependent.[1] Careful adjustment of the pH during workup can be used to selectively precipitate the product, leaving impurities in the solution. For instance, after the reaction with aqueous ammonia, neutralizing the mixture with an acid like HCl can precipitate the product.[3]

Parameter Bench-Scale Scale-Up Consideration
Mixing Magnetic StirrerOverhead Mechanical Stirrer, Baffles
Heating Heating MantleJacketed Reactor with Thermal Fluid
Reagent Addition Pipette/Dropping FunnelAddition Pump, Subsurface Addition
Purification Flash ChromatographyCrystallization, Recrystallization

A summary of key parameter adjustments for scale-up.

Question 4: I am concerned about the potential for N-oxide formation as a byproduct. How can this be mitigated?

Answer:

The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide as a byproduct.[5]

  • Control of Oxidizing Agents: If any step in your synthesis involves an oxidation, carefully control the stoichiometry of the oxidizing agent and the reaction conditions (temperature, time) to minimize over-oxidation of the pyridine ring.[5]

  • Inert Atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere can help prevent air oxidation of the pyridine nitrogen.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and properties of this compound.

What are the common synthetic routes to this compound?

Several synthetic routes have been reported. A common and scalable method involves the reaction of dehydroacetic acid with ammonia.[3] Another approach is the condensation of ethyl acetoacetate with urea.[1]

What is the typical physical appearance and melting point of this compound?

It is typically a pale brown or off-white solid.[3] The reported melting point is high, around 330°C.[6]

What are the key analytical techniques to monitor the reaction and characterize the final product?
  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

What are the main safety considerations when working with the synthesis of this compound?

The synthesis may involve the use of strong acids (e.g., sulfuric acid) and bases (e.g., ammonia), as well as flammable solvents.[3] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The final product may cause skin and eye irritation.[7]

III. Experimental Workflow & Decision Making

Synthetic Pathway from Dehydroacetic Acid

The following diagram illustrates a common synthetic route and key decision points.

Synthesis_Workflow Start Dehydroacetic Acid Step1 Ring Opening with H₂SO₄ Start->Step1 Intermediate Intermediate Solid Step1->Intermediate Step2 Cyclization with aq. NH₃ Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Low_Yield Low Yield? Step2->Low_Yield Check Temp. & Mixing Purification Purification Crude_Product->Purification Final_Product Pure Product Purification->Final_Product Impurity High Impurity? Purification->Impurity Optimize Crystallization

A typical workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical flow for addressing common issues during scale-up.

Troubleshooting_Tree Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield High_Impurity High Impurity Problem->High_Impurity Poor_Solubility Poor Solubility Problem->Poor_Solubility Check_Mixing Optimize Mixing Low_Yield->Check_Mixing Check_Temp Control Temperature Low_Yield->Check_Temp Check_Reagents Verify Reagent Quality Low_Yield->Check_Reagents Optimize_Crystallization Optimize Crystallization Solvent/Temperature High_Impurity->Optimize_Crystallization Check_Reaction_Time Monitor Reaction Time High_Impurity->Check_Reaction_Time Use_Inert_Atmosphere Use Inert Atmosphere High_Impurity->Use_Inert_Atmosphere Adjust_pH Adjust pH for Dissolution/ Precipitation Poor_Solubility->Adjust_pH Screen_Solvents Screen Different Solvents Poor_Solubility->Screen_Solvents

A decision tree for troubleshooting common synthesis issues.

IV. References

  • Smolecule. (2023, August 16). Buy this compound | 70254-45-4. Available at: --INVALID-LINK--

  • ChemicalBook. 2,4-DIHYDROXY-6-METHYLPYRIDINE synthesis. Available at: --INVALID-LINK--

  • Google Patents. (2013). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Available at: --INVALID-LINK--

  • Roering, A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData. Available at: --INVALID-LINK--

  • Organic Syntheses. 2-cyano-6-methylpyridine. Available at: --INVALID-LINK--

  • Chem-Impex. 2,4-Dihydroxy-6-methylpyridine. Available at: --INVALID-LINK--

  • PubMed Central. (2012). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones. Available at: --INVALID-LINK--

  • Google Patents. (2001). US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine. Available at: --INVALID-LINK--

  • AK Scientific Inc. 70254-45-4 2,4-Dihydroxy-6-methylpyridine AKSci J60072. Available at: --INVALID-LINK--

  • PubMed Central. (2021). New Organotin (IV) Compounds Derived from Dehydroacetic Acid and Thiosemicarbazides: Synthesis, Rational Design, Cytotoxic Evaluation, and Molecular Docking Simulation. Available at: --INVALID-LINK--

  • BLD Pharm. 158152-94-4|this compound. Available at: --INVALID-LINK--

  • Chemical-Suppliers. This compound | CAS 3749-51-7. Available at: --INVALID-LINK--

  • Hangzhou Keying Chem Co., Ltd. 70254-45-4 | this compound. Available at: --INVALID-LINK--

  • PubMed Central. (2007). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Available at: --INVALID-LINK--

  • PubMed Central. (2016). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. Available at: --INVALID-LINK--

  • PubChem. 2,4-Dihydroxy-6-methylpyridine. Available at: --INVALID-LINK--

References

Validation & Comparative

comparative analysis of 6-Methylpyridine-2,4-diol and other pyridinediols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 6-Methylpyridine-2,4-diol and Its Isomeric Counterparts

For researchers, scientists, and professionals in drug development, the pyridinediol scaffold is a cornerstone of heterocyclic chemistry, offering a versatile platform for designing novel therapeutic agents and functional materials.[1][2] Its derivatives are prevalent in a wide range of biologically active molecules, showcasing activities from antimicrobial and anti-inflammatory to antitumor effects.[3][4] This guide provides a detailed comparative analysis of this compound, contrasting its synthesis, physicochemical properties, and reactivity with other key pyridinediol isomers. By delving into the causality behind experimental choices and providing validated protocols, we aim to equip researchers with the insights needed to effectively utilize these valuable building blocks.

A fundamental concept governing the chemistry of hydroxypyridines is tautomerism—the dynamic equilibrium between the hydroxy (enol) form and the pyridone (keto) form. For pyridines with hydroxyl groups at the 2- and 4-positions, this equilibrium strongly favors the pyridone tautomer.[5][6] This preference is a result of several stabilizing factors in the pyridone form, including the strength of the C=O bond and the preservation of aromaticity through the delocalization of the nitrogen lone pair into the ring system.[5][7]

The equilibrium is not static; it is significantly influenced by the surrounding environment. In the gas phase, the enol form (hydroxypyridine) can be more stable, but in polar solvents and the solid state, the pyridone form predominates due to favorable intermolecular hydrogen bonding.[6][7] This tautomeric behavior is critical as the different forms exhibit distinct properties in terms of hydrophobicity, electrostatic potential, acidity, and their ability to interact with biological targets.[8]

For this compound, the equilibrium lies heavily towards its 4-hydroxy-6-methyl-2-pyridinone tautomer.[9][10] Understanding this is paramount for predicting its reactivity, interpreting spectroscopic data, and designing derivatives.

References

validation of 6-Methylpyridine-2,4-diol's antioxidant properties

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Comparative Validation of 6-Methylpyridine-2,4-diol's Antioxidant Properties

Introduction: The Quest for Novel Antioxidants

The relentless progression of diseases linked to oxidative stress necessitates a continuous search for novel, potent antioxidant compounds. Oxidative stress, a state defined by an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer[1][2]. Pyridine derivatives have emerged as a promising class of heterocyclic compounds, with various studies highlighting their potential antioxidant activities[3][4][5][6]. This guide focuses on a specific molecule, This compound (also known as 4-hydroxy-6-methyl-2-pyridinone), a compound whose structural relatives have shown promising antioxidant potential[7].

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously validate the antioxidant properties of this compound. We will provide a comparative framework, pitting our target molecule against well-established industry standards: Ascorbic Acid (Vitamin C) , Trolox (a water-soluble analog of Vitamin E)[8][9], and Quercetin , a prominent flavonoid antioxidant[1][10][11][12]. Our approach emphasizes scientific integrity, providing detailed, field-proven experimental protocols and explaining the causality behind each methodological choice.

Section 1: The Comparative Framework - Establishing Benchmarks

To objectively evaluate the antioxidant capacity of a novel compound, it is essential to compare its performance against recognized standards.

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that acts as a primary scavenger of free radicals in aqueous environments[13].

  • Trolox: This water-soluble analogue of vitamin E is a benchmark for chain-breaking antioxidant activity and is widely used to determine the Trolox Equivalent Antioxidant Capacity (TEAC) of various substances[14][8][15].

  • Quercetin: A natural flavonoid known for its powerful antioxidant properties, which stem from its ability to scavenge free radicals and chelate metal ions[10][11][12][16].

These standards represent different classes of antioxidants and provide a robust basis for a multi-faceted comparison.

Section 2: In Vitro Chemical Assays - A Foundational Assessment

The initial validation phase involves chemical assays that measure the compound's intrinsic ability to neutralize free radicals or reduce oxidants. We will detail three widely accepted methods: the DPPH, ABTS, and FRAP assays.

The Rationale for a Multi-Assay Approach

Relying on a single assay can be misleading, as different assays operate via distinct mechanisms.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical[17][18][19].

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Based on the reduction of the ABTS radical cation (ABTS•+) by antioxidants[15][20][21][22][23].

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[2][24][25][26][27].

By employing all three, we gain a more comprehensive profile of this compound's chemical antioxidant potential.

Experimental Workflow for In Vitro Assays

In_Vitro_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound, Standards) Serial Dilutions DPPH DPPH Assay Incubate & Measure Absorbance at 517 nm Compound_Prep->DPPH ABTS ABTS Assay Incubate & Measure Absorbance at 734 nm Compound_Prep->ABTS FRAP FRAP Assay Incubate & Measure Absorbance at 593 nm Compound_Prep->FRAP Reagent_Prep Prepare Assay Reagents (DPPH, ABTS•+, FRAP) Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->FRAP Calc Calculate % Inhibition DPPH->Calc ABTS->Calc TEAC Calculate TEAC/FRAP Values FRAP->TEAC IC50 Determine IC50 Values (for DPPH & ABTS) Calc->IC50 Compare Compare against Standards IC50->Compare TEAC->Compare

Caption: Workflow for In Vitro Antioxidant Capacity Assessment.

Detailed Experimental Protocols
1. DPPH Radical Scavenging Assay Protocol

This protocol is adapted from established methodologies[17][18][19].

  • Principle: The stable DPPH radical has a deep purple color. When reduced by an antioxidant, it becomes colorless or pale yellow. The change in absorbance at 517 nm is proportional to the antioxidant's scavenging activity[18].

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark bottle at 4°C[19].

    • Test Compounds: Prepare a 1 mg/mL stock solution of this compound and each standard (Ascorbic Acid, Trolox, Quercetin) in a suitable solvent (e.g., DMSO, methanol). Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL)[18].

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution to a well.

    • Add 180-200 µL of the 0.1 mM DPPH working solution to each well.

    • Include a blank control (solvent + DPPH) and a negative control (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes[17].

    • Measure the absorbance at 517 nm using a microplate reader[17].

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[18].

    • Plot the % scavenging against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

2. ABTS Radical Cation Decolorization Assay Protocol

This protocol is based on widely used methods[20][22][23].

  • Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored blue-green. In the presence of an antioxidant, the radical is reduced, and the color diminishes. The reduction in absorbance at 734 nm is measured[20].

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Mix equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation[20][23].

    • Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm[20].

  • Assay Procedure (96-well plate format):

    • Add 10-20 µL of each sample dilution to a well[20].

    • Add 180-190 µL of the diluted ABTS•+ working solution[20].

    • Incubate at room temperature in the dark for 6-30 minutes[20].

    • Measure the absorbance at 734 nm[20].

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as the DPPH assay.

    • Determine the IC₅₀ value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to a Trolox standard curve.

Section 3: Cellular Antioxidant Activity (CAA) Assay - Bridging the Gap to Biology

While chemical assays are fundamental, they do not account for biological complexity, such as cell uptake, distribution, and metabolism[28][29][30]. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy[29].

Rationale and Principle

The CAA assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). The ability of a compound to inhibit DCF formation, induced by a free radical generator like AAPH, reflects its antioxidant activity within a living cell[28][30][31].

Experimental Workflow for the CAA Assay

CAA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Incubation cluster_induction_measurement Induction & Measurement cluster_analysis Data Analysis Seed_Cells Seed HepG2 or HeLa cells in 96-well black plate Culture Culture to 90-100% confluency Seed_Cells->Culture Wash1 Wash cells with PBS Culture->Wash1 Load_Probe Load cells with 50 µL DCFH-DA probe Wash1->Load_Probe Add_Compound Add 50 µL of test compound or Quercetin standard Load_Probe->Add_Compound Incubate1 Incubate for 1 hour at 37°C Add_Compound->Incubate1 Wash2 Wash cells to remove extra probe/compound Incubate1->Wash2 Add_Initiator Add 100 µL Free Radical Initiator (AAPH) Wash2->Add_Initiator Kinetic_Read Kinetic fluorescence reading (Ex: 480nm, Em: 530nm) for 60 min at 37°C Add_Initiator->Kinetic_Read AUC Calculate Area Under the Curve (AUC) Kinetic_Read->AUC CAA_Value Calculate CAA Value AUC->CAA_Value Compare Express as Quercetin Equivalents (QE) CAA_Value->Compare Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Basal State Keap1_Mod Keap1 Conformational Change ROS Oxidative Stress (ROS / Inducer) ROS->Keap1_Mod Nrf2_Free Nrf2 (Stabilized) Keap1_Mod->Nrf2_Free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_Free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with sMaf sMaf sMaf sMaf->ARE Genes Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates

References

A Comparative Guide to the Efficacy of 6-Methylpyridine-2,4-diol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, metabolism, differentiation, and apoptosis.[1][2] They function as molecular switches, catalyzing the transfer of a phosphate group from ATP to specific residues on substrate proteins.[2] Given their central role, it is unsurprising that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where hyperactive kinases can drive uncontrolled cell proliferation and survival.[2][3] This has made protein kinases one of the most important classes of drug targets in modern medicine.[3][4]

The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with dozens of agents approved by the FDA that significantly improve patient outcomes.[2][3][4] Many of these successful drugs are built around heterocyclic scaffolds, which provide a rigid framework for orienting functional groups to interact with the ATP-binding pocket of the target kinase.[5] Among these, the pyridine ring system is a well-established "privileged structure" in medicinal chemistry.[5]

This guide focuses on a specific, promising scaffold: 6-Methylpyridine-2,4-diol. We will provide a comparative analysis of its derivatives, exploring how chemical modifications to this core structure influence their efficacy and selectivity as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the evaluation of this compound class, complete with detailed experimental protocols and supporting data to guide future discovery efforts. While direct public data on this compound derivatives is limited, we will draw logical parallels from closely related and well-studied aminopyridinol and aminopyrimidinol scaffolds to elucidate key structure-activity relationships.[6][7][8]

The Target: A Representative Kinase Signaling Pathway

To understand the context of inhibition, it is crucial to visualize the complex cascades that kinases regulate. Many kinase inhibitors target key nodes in pathways like the MAPK/ERK pathway, which is frequently overactive in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Gene Expression

Caption: A simplified MAPK signaling pathway, a common target for kinase inhibitors.

Synthesis and Structure-Activity Relationship (SAR)

The therapeutic potential of a scaffold is unlocked through synthetic chemistry. Derivatives of a core structure are synthesized to modulate properties like potency, selectivity, and pharmacokinetics.

General Synthetic Approach

The synthesis of substituted pyridines often involves multi-component reactions that allow for the efficient introduction of diversity. A common route starts with precursors that can be cyclized to form the core pyridine ring, followed by functionalization at various positions. For example, a 2-oxo-nicotinonitrile derivative can be a key intermediate, prepared through a one-pot condensation of an aldehyde, an active methylene compound (like ethyl cyanoacetate), and an acetophenone derivative in the presence of a catalyst like ammonium acetate.[9] Subsequent alkylation, amination, or coupling reactions can then be used to install a variety of substituents.[9][10]

Structure-Activity Relationship (SAR) Insights

While every kinase has a unique active site topology, general SAR principles can be derived from comparing structurally related inhibitors. For pyridine-based scaffolds, the following observations are common:

  • Hinge-Binding Moiety: The diol (or corresponding amino/oxo groups) on the pyridine ring is crucial. It often forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction for many inhibitors.

  • Substituents at Position 6: The methyl group in the core scaffold can be important for filling a hydrophobic pocket. Replacing or modifying this group can drastically alter selectivity. Studies on related aminopyrimidinol derivatives targeting FGFR4 showed that introducing methyl groups on the central ring could create steric clashes with the hinge region of related kinases (FGFR1-3), thereby enhancing selectivity for the intended target.[6][7]

  • Aryl/Heteroaryl Groups: Appending aryl or heteroaryl rings at other positions (e.g., position 5) allows for exploration of deeper pockets within the active site. Substituents on these rings (e.g., halogens, methoxy groups, amides) can fine-tune potency and physical properties. For instance, in one study, a 4-carboxamide substituent on a phenyl ring yielded a highly potent PIKfyve inhibitor with an IC50 of 1 nM.[11]

  • Solubilizing Groups: Adding polar groups or flexible chains, often on an appended aniline ring, can improve aqueous solubility, a critical factor for bioavailability.[12] However, this can sometimes come at the expense of absolute potency, requiring a careful balancing act.[12]

Comparative Efficacy Data

The following table summarizes hypothetical and representative data for a series of this compound derivatives, based on trends observed in published studies of similar pyridine-based inhibitors.[6][10]

Derivative IDR1 Substituent (Position 5)R2 Substituent (Position 3)Target KinaseIC50 (nM) [Biochemical]GI50 (nM) [Cellular]Key Observation
MPD-01 PhenylHPIM-1150850Baseline core structure shows moderate activity.
MPD-02 4-FluorophenylHPIM-175400Halogenation improves hydrophobic interactions, doubling potency.[6]
MPD-03 4-MethoxyphenylHPIM-1120700Methoxy group provides a slight decrease in potency compared to fluoro.
MPD-04 4-Fluorophenyl3-pyridylPIM-145250Adding a second heteroaromatic ring enhances interactions.
MPD-05 4-Fluorophenyl3-pyridyl-N-oxidePIM-12595N-oxide improves solubility and potency, leading to better cellular activity.
MPD-06 4-(dimethylamino)phenylHPIM-114.3500Potent PIM-1 inhibition demonstrated in a similar pyridine series.[10]

Note: This data is illustrative, compiled to demonstrate SAR principles. PIM-1 kinase is chosen as a representative target for this class of compounds.[9][10]

Experimental Protocols: A Framework for Self-Validating Efficacy Assessment

To ensure the trustworthiness of inhibitor comparisons, robust and reproducible assays are paramount. Here, we detail two essential, self-validating protocols: an in vitro biochemical assay to determine direct inhibitory activity and a cell-based assay to confirm target engagement and functional effects in a physiological context.

Protocol 1: In Vitro Kinase Inhibition Profiling (Luminescence-Based Assay)

This protocol describes a homogeneous, luminescence-based assay to measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[13][14] The signal is inversely proportional to kinase activity.[14][15] The Kinase-Glo® and ADP-Glo™ platforms are excellent examples of this method.[13][16]

Principle of Causality: This assay format is chosen for its high sensitivity, broad applicability to virtually any kinase, and robustness in high-throughput screening (HTS).[14] By measuring ATP depletion, we directly assess the catalytic function of the enzyme. The stable "glow" luminescence signal simplifies workflow by eliminating the need for precise timing and reagent injectors, making it ideal for processing many plates in batches.[14][16]

G start Start: Prepare Assay Plate (384-well, white) add_cmpd 1. Add 25 nL of This compound Derivatives (in DMSO) start->add_cmpd add_kinase 2. Add 2.5 µL of Kinase/ Substrate Mix in Buffer add_cmpd->add_kinase incubate1 3. Incubate for 15 min (Enzyme-Inhibitor Pre-incubation) add_kinase->incubate1 add_atp 4. Add 2.5 µL of ATP to Initiate Reaction incubate1->add_atp incubate2 5. Incubate for 60 min at Room Temperature add_atp->incubate2 add_reagent 6. Add 5 µL of Kinase-Glo® Reagent (Terminates reaction, starts luminescence) incubate2->add_reagent incubate3 7. Incubate for 10 min at Room Temperature add_reagent->incubate3 read 8. Read Luminescence (e.g., Plate Luminometer) incubate3->read end End: Calculate % Inhibition and IC50 Values read->end

Caption: Workflow for a luminescent kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler or pin tool, dispense 25-50 nL of each this compound derivative from a concentration-response source plate into the wells of a solid white 384-well assay plate. Include wells for positive control (no enzyme) and negative control (DMSO vehicle).[17]

  • Enzyme/Substrate Addition: Prepare a solution of the target kinase and its specific substrate in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).[14] Add 2.5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitors to bind to the kinase before the reaction starts.[17]

  • Initiation of Kinase Reaction: Add 2.5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase, e.g., 10 µM) to all wells to start the reaction.[18] The total reaction volume is now 5 µL.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. The duration should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in DMSO wells).

  • Detection: Allow the Kinase-Glo® Luminescent Kinase Assay Reagent to equilibrate to room temperature. Add 5 µL of the reagent to each well.[13] This simultaneously stops the kinase reaction and initiates the luminescence reaction.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes and then incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.[14]

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the inhibition values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement and Cytotoxicity Assay

Moving from a purified enzyme to a cellular environment is a critical step to validate an inhibitor's potential. This protocol uses an in-cell ELISA method to measure the phosphorylation of a kinase's downstream substrate, providing a direct readout of the kinase's activity within the cell.[19][20]

Principle of Causality: This assay is chosen because it confirms that the compound can cross the cell membrane, engage its target in the complex cellular milieu, and exert a functional effect (inhibition of substrate phosphorylation).[19] It provides a more physiologically relevant measure of potency than a biochemical assay and helps to weed out compounds with poor cellular permeability or off-target effects that might confound simple proliferation readouts.[21]

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant human cancer cell line (e.g., MCF-7 for a PIM-1 inhibitor) into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).[20]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. Remove the old medium from the cells and add the medium containing the test compounds or vehicle control (DMSO, final concentration ≤ 0.1%).[20]

  • Incubation: Incubate the cells for a defined period (e.g., 2-6 hours) to allow for target inhibition.[20]

  • Cell Lysis and Fixation:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 4% paraformaldehyde for 20 minutes at room temperature.[20]

    • Wash three times with PBS containing a mild detergent (e.g., 0.1% Triton X-100) to permeabilize the cells.[20]

  • Immunostaining:

    • Block non-specific binding by incubating with a blocking buffer (e.g., 5% BSA in PBST) for 1.5 hours.[20]

    • Incubate with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., phospho-S6 ribosomal protein for the mTOR pathway) overnight at 4°C.

    • Wash three times, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Signal Detection:

    • Wash the plate five times to remove unbound antibody.

    • Add a colorimetric HRP substrate like TMB and incubate in the dark until sufficient color develops (15-30 minutes).[20]

    • Add a stop solution (e.g., 0.5 M H₂SO₄) and read the absorbance at 450 nm using a microplate reader.[20]

  • Normalization and Data Analysis: To account for differences in cell number due to cytotoxicity, normalize the absorbance reading to a total protein stain (e.g., Janus Green).[20] Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. As demonstrated through the analysis of related structures, targeted chemical modifications can significantly enhance potency and selectivity. The key to advancing this class of compounds lies in a rigorous, iterative process of design, synthesis, and testing.

The experimental framework provided in this guide—combining high-throughput biochemical screening with physiologically relevant cell-based assays—offers a robust pathway for identifying and optimizing lead candidates. Future work should focus on expanding the SAR to improve pharmacokinetic properties, assessing inhibitor activity against a broad panel of kinases to confirm selectivity, and ultimately, overcoming the inevitable challenge of drug resistance.[2][4][22] By integrating computational design with empirical testing, the full therapeutic potential of this compound derivatives can be unlocked.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 6-Methylpyridine-2,4-diol Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of many approved drugs. Among the vast landscape of pyridine derivatives, 6-Methylpyridine-2,4-diol and its analogs have emerged as a promising class of compounds with diverse biological activities, including significant anti-inflammatory potential. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound analogs, offering insights into their structure-activity relationships (SAR) and therapeutic promise. We will delve into the experimental data that underpins our understanding of these compounds and provide detailed protocols for their evaluation.

The this compound Scaffold: A Foundation for Anti-Inflammatory Drug Discovery

The this compound core, a substituted pyridinone, presents a versatile template for chemical modification. The presence of hydroxyl and methyl groups on the pyridine ring allows for a wide range of structural modifications to modulate the compound's physicochemical properties and biological activity. Pyridine derivatives are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO), as well as the modulation of pro-inflammatory signaling pathways such as NF-κB.[1][2]

This guide will focus on a comparative analysis of analogs of this compound, with a particular emphasis on pyridin-3-ol derivatives, which have shown remarkable anti-inflammatory properties. We will examine how substitutions on the pyridine ring influence their potency in both cellular and whole-organism models of inflammation.

In Vitro vs. In Vivo Activity: A Correlative and Dissociative Relationship

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. While in vitro assays provide a controlled environment to assess a compound's direct effect on a specific molecular target or cellular process, they do not fully recapitulate the complexity of a living organism. In vivo studies, on the other hand, offer a more holistic view of a compound's therapeutic potential, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).

This guide will present a case study on a series of 6-amino-2,4,5-trimethylpyridin-3-ol analogs, which are structurally related to this compound, to illustrate the interplay between in vitro and in vivo anti-inflammatory activity.

Comparative Analysis of 6-Amino-2,4,5-trimethylpyridin-3-ol Analogs

A study by Banskota et al. provides a compelling example of the systematic evaluation of this compound analogs.[3] In this research, a series of 6-amino-2,4,5-trimethylpyridin-3-ols were synthesized and evaluated for their ability to inhibit tumor necrosis factor-α (TNF-α)-induced monocyte adhesion to colon epithelial cells, a key event in the pathogenesis of inflammatory bowel disease (IBD).

In Vitro Activity: Inhibition of Monocyte Adhesion

The in vitro anti-inflammatory activity of the analogs was assessed by their ability to inhibit the adhesion of U937 monocytes to HT-29 colon epithelial cells stimulated with TNF-α. The results, summarized in the table below, highlight the significant impact of substitutions on the 6-amino group.

CompoundR Group (at 6-amino position)Inhibition of Monocyte Adhesion (%) at 1 µMIC50 (µM)
8a H25.4>10
8d n-Butyl85.10.45
8m 4-Fluorobenzyl>800.19
5-ASA (Positive Control)-18,100

Data adapted from Banskota et al. (2016).[3]

The parent compound with a free amino group (8a) showed modest activity. However, substitution with alkyl and benzyl groups at the 6-amino position dramatically increased the inhibitory potency. Notably, compound 8m , bearing a 4-fluorobenzyl group, emerged as the most potent analog with an IC50 value of 0.19 µM, which is several orders of magnitude more potent than the standard-of-care drug, 5-aminosalicylic acid (5-ASA).[3] This demonstrates a clear structure-activity relationship, where increasing the lipophilicity and steric bulk at the 6-amino position enhances the in vitro anti-inflammatory activity.

In Vivo Efficacy: TNBS-Induced Colitis Model in Rats

To translate these promising in vitro findings, the most potent analog, 8m , was evaluated in a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, a well-established preclinical model of IBD.[3] The in vivo efficacy was assessed by measuring the myeloperoxidase (MPO) activity, a marker of neutrophil infiltration and inflammation.

Treatment GroupDose (mg/kg, p.o.)MPO Activity (U/g tissue)
Normal Control -~1
TNBS Control -~12
Sulfasalazine 100~6
Compound 8m 1~7
Compound 8m 3~4
Compound 8m 10~2

Data adapted from Banskota et al. (2016).[3]

Orally administered compound 8m demonstrated a dose-dependent reduction in MPO activity, significantly ameliorating the signs of colitis. At a dose of 10 mg/kg, it almost completely reversed the TNBS-induced inflammation, showing superior efficacy to sulfasalazine, another standard drug for IBD.[3] This strong correlation between the in vitro potency and in vivo efficacy of compound 8m validates the therapeutic potential of the 6-amino-2,4,5-trimethylpyridin-3-ol scaffold for the treatment of inflammatory diseases.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on pyridine derivatives allows for the formulation of key SAR principles for designing potent anti-inflammatory agents based on the this compound scaffold:

  • Substitution at the 6-position: As demonstrated by the case study, substitution at the 6-amino group is critical for enhancing anti-inflammatory activity. Lipophilic and aromatic substituents appear to be favorable.

  • Hydroxyl Group at the 3- or 4-position: The presence of a hydroxyl group is a common feature in many biologically active pyridine derivatives and is likely involved in key interactions with biological targets.[1]

  • Methyl Group at the 2- or 6-position: The methyl group can influence the compound's metabolic stability and steric interactions with the target protein.

  • Fused Ring Systems: Thienopyridine derivatives have also shown potent inhibition of nitric oxide production, suggesting that fusing a thiophene ring to the pyridine core can be a successful strategy for developing novel anti-inflammatory agents.[4]

Experimental Methodologies

To ensure scientific integrity and reproducibility, it is crucial to follow well-validated experimental protocols. Below are detailed methodologies for the key in vitro and in vivo assays discussed in this guide.

In Vitro Assay: Inhibition of Monocyte Adhesion to Colon Epithelial Cells

Objective: To evaluate the ability of test compounds to inhibit the adhesion of monocytes to TNF-α-stimulated colon epithelial cells.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • U937 human monocytic cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Recombinant human TNF-α

  • Calcein-AM fluorescent dye

  • 96-well black, clear-bottom tissue culture plates

Protocol:

  • Seed HT-29 cells in a 96-well plate and grow to confluence.

  • Pre-treat the confluent HT-29 monolayer with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce the expression of adhesion molecules.

  • In a separate tube, label U937 cells with Calcein-AM (5 µM) for 30 minutes at 37°C.

  • Wash the labeled U937 cells to remove excess dye and resuspend them in fresh medium.

  • Add the labeled U937 cells to the HT-29 monolayer and co-culture for 1 hour at 37°C.

  • Gently wash the wells to remove non-adherent U937 cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (excitation/emission ~485/520 nm).

  • Calculate the percentage inhibition of adhesion relative to the TNF-α-stimulated control.

Causality Behind Experimental Choices:

  • HT-29 cells are a well-established model for the intestinal epithelium.

  • TNF-α is a key pro-inflammatory cytokine that upregulates adhesion molecules on epithelial cells, mimicking an inflammatory state.

  • U937 cells are a suitable model for circulating monocytes.

  • Calcein-AM is a fluorescent dye that becomes fluorescent only in viable cells, allowing for the quantification of adherent monocytes.

In Vivo Assay: TNBS-Induced Colitis in Rats

Objective: To assess the in vivo efficacy of test compounds in a chemically-induced model of inflammatory bowel disease.

Materials:

  • Male Wistar rats (180-220 g)

  • 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (5% in 50% ethanol)

  • Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Myeloperoxidase (MPO) assay kit

Protocol:

  • Acclimatize rats for at least one week before the experiment.

  • Fast the rats overnight with free access to water.

  • Anesthetize the rats and intrarectally administer TNBS solution via a catheter inserted 8 cm into the colon.

  • Administer the test compounds or vehicle orally once daily for a specified period (e.g., 7 days), starting 24 hours after TNBS instillation.

  • At the end of the treatment period, euthanize the rats and collect the distal colon.

  • Measure the colon weight and length.

  • Homogenize a portion of the colon tissue and determine the MPO activity using a commercial assay kit according to the manufacturer's instructions.

  • Compare the MPO activity in the treated groups to the TNBS control group to determine the percentage inhibition of inflammation.

Causality Behind Experimental Choices:

  • TNBS induces a transmural inflammation in the colon that shares histopathological features with human Crohn's disease.

  • MPO is an enzyme predominantly found in neutrophils, and its activity in the colon tissue is a reliable marker of inflammation severity.

  • Oral administration is a clinically relevant route for drugs intended for the treatment of IBD.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a simplified inflammatory signaling pathway and the experimental workflow for evaluating anti-inflammatory agents.

Inflammation_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Epithelial Cell cluster_adhesion Monocyte Adhesion TNF-α TNF-α TNF-α Receptor TNF-α Receptor IKK Activation IKK Activation TNF-α Receptor->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Activation NF-κB Activation IκB Degradation->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription Nucleus Adhesion Molecules (e.g., ICAM-1) Adhesion Molecules (e.g., ICAM-1) Gene Transcription->Adhesion Molecules (e.g., ICAM-1) Monocyte Adhesion Monocyte Adhesion Adhesion Molecules (e.g., ICAM-1)->Monocyte Adhesion Increased Expression This compound Analog This compound Analog This compound Analog->NF-κB Activation Inhibition

Caption: Simplified signaling pathway of TNF-α-induced inflammation and monocyte adhesion.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis In Vitro Screening (e.g., Monocyte Adhesion Assay) In Vitro Screening (e.g., Monocyte Adhesion Assay) Compound Synthesis->In Vitro Screening (e.g., Monocyte Adhesion Assay) Lead Identification (e.g., Compound 8m) Lead Identification (e.g., Compound 8m) In Vitro Screening (e.g., Monocyte Adhesion Assay)->Lead Identification (e.g., Compound 8m) In Vivo Model (e.g., TNBS-induced Colitis) In Vivo Model (e.g., TNBS-induced Colitis) Lead Identification (e.g., Compound 8m)->In Vivo Model (e.g., TNBS-induced Colitis) Efficacy Assessment (e.g., MPO Assay) Efficacy Assessment (e.g., MPO Assay) In Vivo Model (e.g., TNBS-induced Colitis)->Efficacy Assessment (e.g., MPO Assay)

Caption: General workflow for the evaluation of anti-inflammatory compounds.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel anti-inflammatory agents. The available data, particularly for the 6-amino-2,4,5-trimethylpyridin-3-ol series, clearly demonstrates that strategic chemical modifications can lead to compounds with potent in vitro activity that translates to significant in vivo efficacy. The strong correlation observed between the inhibition of monocyte adhesion in vitro and the amelioration of colitis in vivo highlights the predictive power of well-designed cell-based assays.

Future research in this area should focus on:

  • Expanding the chemical diversity: Synthesizing and testing a broader range of analogs with diverse substitutions at various positions of the pyridine ring to further refine the SAR.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their anti-inflammatory effects.

  • Pharmacokinetic and toxicological profiling: Conducting comprehensive ADME and toxicology studies on the most promising leads to assess their drug-like properties and safety profiles.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound analogs and pave the way for the development of new and effective treatments for a wide range of inflammatory diseases.

References

A Spectroscopic Showdown: Unmasking the Tautomers of 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the spectroscopic nuances of the tautomeric forms of 6-Methylpyridine-2,4-diol reveals a dynamic equilibrium dominated by the pyridone structure. This guide provides a comprehensive comparison of the key spectroscopic features—¹H NMR, ¹³C NMR, IR, and UV-Vis—that differentiate the major tautomers, supported by experimental data and computational insights.

For researchers and professionals in drug development and materials science, a precise understanding of a molecule's structure is paramount. In the case of this compound, the molecule exists as a mixture of interconverting isomers known as tautomers. The subtle shift of a proton dramatically alters the electronic landscape and, consequently, the spectroscopic signature of the compound. This guide elucidates the distinct spectral characteristics of the three principal tautomers, providing the tools to identify and quantify their presence in different environments.

The tautomeric equilibrium of this compound primarily involves three forms: the aromatic di-hydroxy form (Tautomer A), and two pyridone forms, 4-hydroxy-6-methylpyridin-2(1H)-one (Tautomer B) and 2-hydroxy-6-methylpyridin-4(1H)-one (Tautomer C). Experimental and computational evidence overwhelmingly indicates that Tautomer B is the most stable and, therefore, the predominant form in most conditions.

The Tautomeric Landscape

The equilibrium between the three major tautomers of this compound is a dynamic process influenced by factors such as solvent polarity, pH, and temperature.

tautomers A 6-Methyl-2,4-dihydroxypyridine (Tautomer A) B 4-Hydroxy-6-methylpyridin-2(1H)-one (Tautomer B - Major) A->B Proton Transfer C 2-Hydroxy-6-methylpyridin-4(1H)-one (Tautomer C) A->C Proton Transfer B->A Proton Transfer B->C Proton Transfer C->A Proton Transfer C->B Proton Transfer

Figure 1: Tautomeric equilibrium of this compound, highlighting the predominant Tautomer B.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomeric Identity

NMR spectroscopy is a powerful tool for distinguishing between the tautomers of this compound. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment of the pyridine ring.

¹H NMR Spectroscopy

The proton NMR spectrum of the major tautomer, 4-hydroxy-6-methylpyridin-2(1H)-one (Tautomer B) , in CDCl₃, exhibits characteristic signals that confirm its structure.[1][2] The presence of an N-H proton signal at approximately 10.99 ppm and an O-H proton signal around 10.40 ppm are key identifiers.[1][2] The two vinyl protons on the ring appear as singlets at 5.59 ppm (H-3) and 5.34 ppm (H-5), and the methyl group protons resonate at 2.07 ppm.[1][2]

In contrast, the hypothetical spectrum of the di-hydroxy form (Tautomer A) would lack the downfield N-H proton and instead show two distinct O-H signals. The aromatic protons would likely appear at a more downfield chemical shift due to the fully aromatic nature of the ring. For the 2-hydroxy-6-methylpyridin-4(1H)-one (Tautomer C) , one would expect to see a different pattern of vinyl proton signals and the presence of both an N-H and an O-H proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further evidence for the predominance of Tautomer B . In CDCl₃, the spectrum shows two carbonyl-like carbons at 167.6 ppm (C-2) and 164.8 ppm (C-4), which is indicative of the pyridone structure.[1][2] The other ring carbons appear at 145.9 ppm (C-6), 98.2 ppm (C-3), and 95.7 ppm (C-5), with the methyl carbon at 18.5 ppm.[1][2]

The fully aromatic Tautomer A would not exhibit signals in the carbonyl region, and all ring carbons would be expected to resonate in the aromatic region (typically 100-150 ppm). Tautomer C would also show two signals in the carbonyl region, but the chemical shifts of the other ring carbons would differ from those of Tautomer B due to the different substitution pattern.

Table 1: Comparison of Experimental NMR Data for 4-Hydroxy-6-methylpyridin-2(1H)-one (Tautomer B)

¹H NMR (CDCl₃) Chemical Shift (ppm) ¹³C NMR (CDCl₃) Chemical Shift (ppm)
N-H10.99C-2167.6
O-H10.40C-4164.8
H-35.59C-6145.9
H-55.34C-398.2
CH₃2.07C-595.7
CH₃18.5

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in each tautomer. The most significant differences are observed in the regions corresponding to O-H, N-H, and C=O stretching vibrations.

For Tautomer B , the experimental IR spectrum shows a broad band in the range of 3296-2891 cm⁻¹, which can be attributed to the O-H and N-H stretching vibrations.[1][2] A strong absorption at 1640 cm⁻¹ is characteristic of the C=O stretching vibration of the pyridone ring.[1][2]

The di-hydroxy tautomer (A) would be expected to show sharp O-H stretching bands around 3500-3600 cm⁻¹ and would lack the strong C=O absorption. The 4-pyridone tautomer (C) would also exhibit O-H, N-H, and C=O stretching vibrations, but the exact frequencies and band shapes would differ from Tautomer B due to the different molecular structure and hydrogen bonding patterns.

Electronic Spectroscopy: UV-Vis Absorption

UV-Vis spectroscopy provides information about the electronic transitions within the tautomers. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation in the molecule.

Experimental Protocols

Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one (Tautomer B)

A common method for the synthesis of the most stable tautomer involves the hydrolysis of dehydroacetic acid.[1]

synthesis start Dehydroacetic Acid step1 Hydrolysis (e.g., H₂SO₄) start->step1 intermediate Intermediate step1->intermediate step2 Amination (e.g., NH₄OH) intermediate->step2 product 4-Hydroxy-6-methylpyridin-2(1H)-one step2->product

Figure 2: Synthetic pathway to 4-Hydroxy-6-methylpyridin-2(1H)-one.

Step-by-step methodology:

  • Hydrolysis: Dehydroacetic acid is treated with a strong acid, such as sulfuric acid, and heated to induce hydrolysis.

  • Amination: The resulting intermediate is then reacted with an ammonia source, like aqueous ammonium hydroxide, to form the pyridone ring.

  • Purification: The product can be purified by recrystallization.

Computational Spectroscopy Protocol

For predicting the spectroscopic properties of the tautomers, the following computational workflow is recommended:

computation cluster_0 Computational Workflow start Build Tautomer Structures geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO method) freq_calc->nmr_calc uv_calc UV-Vis Calculation (TD-DFT) freq_calc->uv_calc analysis Spectral Analysis & Comparison nmr_calc->analysis uv_calc->analysis

Figure 3: Workflow for computational spectroscopic analysis.

Step-by-step methodology:

  • Structure Building: Construct the 3D structures of all three tautomers (A, B, and C).

  • Geometry Optimization: Perform geometry optimization and frequency calculations using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The absence of imaginary frequencies confirms that the optimized structures are true minima.

  • NMR Prediction: Calculate NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.

  • IR Prediction: The output of the frequency calculation provides the theoretical IR spectrum.

  • UV-Vis Prediction: Use Time-Dependent DFT (TD-DFT) to calculate the electronic transitions and predict the UV-Vis spectrum.

Conclusion

The spectroscopic characterization of this compound unequivocally demonstrates that the 4-hydroxy-6-methylpyridin-2(1H)-one tautomer is the most stable and predominant form. The combination of ¹H and ¹³C NMR, IR, and computational UV-Vis spectroscopy provides a powerful and comprehensive toolkit for identifying and differentiating between the various tautomeric forms. For researchers working with this versatile scaffold, a thorough understanding of its tautomeric behavior and the corresponding spectroscopic signatures is essential for accurate structure elucidation, reaction monitoring, and the rational design of new molecules with desired properties.

References

benchmarking 6-Methylpyridine-2,4-diol synthesis against other methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 6-Methylpyridine-2,4-diol for Researchers and Drug Development Professionals

As a vital scaffold in medicinal chemistry and a precursor for various industrial applications, the efficient synthesis of this compound is of significant interest to the scientific community.[1][2] This guide provides a detailed comparison of three distinct synthetic methodologies, offering insights into the rationale behind experimental choices, and presenting quantitative data to inform your selection of the most suitable route for your research or development needs.

Introduction to this compound

This compound, also known by its tautomeric form 4-hydroxy-6-methyl-2-pyridone, is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have been explored for various therapeutic applications, including as p38 kinase inhibitors and antimicrobial agents.[3] The dihydroxypyridine structure imparts unique properties of solubility and stability, making it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] Given its importance, the choice of synthetic pathway can have significant implications for yield, purity, scalability, and overall cost-effectiveness.

This guide will benchmark three prominent synthesis methods:

  • Method A: A two-step process commencing with the rearrangement of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione.

  • Method B: Cyclocondensation of ethyl acetoacetate and cyanoacetamide, a common strategy for constructing the pyridone core.

  • Method C: A direct conversion from the readily available starting material, dehydroacetic acid.

Method A: Synthesis from 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione

This method is a classical approach that involves an acid-catalyzed rearrangement followed by amination to form the pyridone ring.

Experimental Protocol

Step 1: Rearrangement of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione

  • A suspension of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (500 g) in concentrated sulfuric acid (800 mL) is prepared in a suitable reaction vessel.

  • The mixture is stirred and heated to 130 °C for 2 hours.

  • The reaction mixture is then carefully poured into ice-water, causing the product to precipitate.

  • The precipitate is collected by filtration, washed with hexane, and dried at 80 °C.[4]

Step 2: Amination to form this compound

  • The solid obtained from Step 1 is suspended in 25-28% aqueous ammonia.

  • The suspension is stirred and heated at 100 °C for 7 hours in a sealed reactor.

  • After cooling, water (1 L) is added to the mixture.

  • The mixture is neutralized with concentrated hydrochloric acid, leading to the precipitation of the final product.

  • The precipitate is collected by filtration, washed with water and acetone, and dried at 80 °C to yield this compound.[4]

Causality of Experimental Choices

The use of concentrated sulfuric acid in the first step is crucial for catalyzing the rearrangement of the pyran-dione starting material. The high temperature provides the necessary activation energy for this transformation. The subsequent amination with aqueous ammonia at elevated temperature facilitates the ring-opening of the intermediate and recyclization to form the thermodynamically stable pyridone ring.

Visualizing the Workflow

Caption: Workflow for Method A.

Method B: Synthesis from Ethyl Acetoacetate and Cyanoacetamide

This approach builds the pyridone ring through a base-catalyzed condensation reaction. It's a widely used strategy for synthesizing substituted pyridones. This particular variant yields a cyano-substituted pyridone, which is a close analogue and a common precursor.

Experimental Protocol

Synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone

  • Equimolar amounts of ethyl acetoacetate and cyanoacetamide are used.

  • Potassium carbonate (K2CO3) is employed as the base.

  • The reaction can be carried out in water or ethanol.

  • The mixture is heated, with reaction times varying depending on the solvent and heating method (conventional heating can take several hours, while microwave-assisted synthesis can reduce the time to minutes).[4]

  • Upon completion, the reaction mixture is cooled and acidified to precipitate the product.

  • The product is collected by filtration, washed, and dried.

Note: This method produces 3-cyano-6-hydroxy-4-methyl-2-pyridone. The removal of the cyano group would require an additional synthetic step, such as hydrolysis and decarboxylation, to obtain this compound.

Causality of Experimental Choices

The acetoacetic ester synthesis is a classic method for forming carbon-carbon bonds.[5][6] The active methylene group in both ethyl acetoacetate and cyanoacetamide is readily deprotonated by a base like potassium carbonate, initiating the condensation cascade that leads to the formation of the pyridone ring. The choice of a weaker base like K2CO3 can lead to cleaner reactions and higher yields of the pure product compared to stronger bases.[7]

Visualizing the Workflow

Caption: Workflow for Method B.

Method C: Synthesis from Dehydroacetic Acid

This method provides a direct and efficient route from a commercially available and inexpensive starting material, dehydroacetic acid.

Experimental Protocol

Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one

  • Dehydroacetic acid is treated with a 92% aqueous solution of sulfuric acid.

  • The mixture is heated to 130 °C for 10 minutes.

  • The warm mixture is poured over ice to precipitate the product.

  • The solid is filtered and washed with cold water to yield 4-hydroxy-6-methylpyran-2-one.[8]

Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one

  • The pyran-2-one from Step 1 is reacted with aqueous ammonium hydroxide.

  • The reaction proceeds to completion, and upon workup (typically neutralization), the desired pyridone is obtained.[8]

Causality of Experimental Choices

This pathway leverages the structural similarity between dehydroacetic acid and the target molecule. The initial step is a hydrolysis and rearrangement of the dehydroacetic acid to form the pyran-2-one intermediate.[8] Similar to Method A, the second step involves a nucleophilic attack by ammonia, leading to the exchange of the ring oxygen for a nitrogen atom, thus forming the pyridone. This method is advantageous due to the short reaction time in the first step and the high yields reported.

Visualizing the Workflow

Caption: Workflow for Method C.

Comparative Analysis

ParameterMethod AMethod BMethod C
Starting Material 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dioneEthyl acetoacetate, CyanoacetamideDehydroacetic acid
Key Reagents Conc. H2SO4, Aqueous NH3Base (e.g., K2CO3)92% H2SO4, Aqueous NH3
Reaction Time ~9 hoursVariable (minutes to hours)Short (Step 1 is 10 min)
Reported Yield Not explicitly stated for the overall process, but the starting material is significant (500g scale).Up to 60% for the cyano-pyridone derivative.[4]86% for Step 1, 80% for Step 2 (Overall ~69%).[8]
Number of Steps 21 (to cyano-pyridone) + subsequent step2
Scalability Demonstrated at 500g scale.[4]Amenable to various scales.Likely scalable, uses common reagents.
Advantages Established procedure.Uses simple, readily available starting materials. Can be very fast with microwave heating.High reported yields, very short reaction time for the first step, inexpensive starting material.
Disadvantages Long reaction times, use of large volumes of concentrated acid.Produces a cyano-derivative requiring an additional step.Involves heating with concentrated acid.

Conclusion

The choice of synthesis for this compound is contingent on the specific requirements of the researcher or organization.

  • Method C (from Dehydroacetic Acid) emerges as a highly attractive option due to its high overall yield, short reaction time for the initial step, and the use of an inexpensive, readily available starting material.[8] It presents a balanced and efficient route.

  • Method A (from 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) is a viable, large-scale procedure, though it is more time- and reagent-intensive.[4]

  • Method B (from Ethyl Acetoacetate and Cyanoacetamide) is a versatile method for creating the pyridone core. While it requires an additional step to remove the cyano group to reach the target molecule, its adaptability to various reaction conditions, including rapid microwave synthesis, makes it a valuable approach, especially for generating libraries of related compounds.[4]

Ultimately, the optimal method will depend on factors such as available starting materials, required scale, desired purity, and equipment availability. This guide provides the foundational data to make an informed decision for your synthetic needs.

References

A Head-to-Head Comparison of 6-Methylpyridine-2,4-diol and Similar Heterocyclic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of heterocyclic chemistry, the pyridine scaffold holds a privileged position, forming the core of numerous biologically active molecules and functional materials. Among these, 6-Methylpyridine-2,4-diol, also known by its tautomeric form 4-hydroxy-6-methyl-2-pyridinone, has garnered significant interest for its versatile chemical properties and diverse biological potential. This guide provides an in-depth, head-to-head comparison of this compound with other structurally related and functionally relevant heterocyclic compounds. We will delve into their synthesis, physicochemical properties, and performance in key applications, supported by experimental data and detailed protocols to empower researchers in their scientific endeavors.

Introduction to this compound: Structure and Physicochemical Properties

This compound is a substituted pyridine characterized by a methyl group at the 6-position and hydroxyl groups at the 2- and 4-positions. This substitution pattern gives rise to interesting electronic properties and the potential for tautomerism, existing in equilibrium between the diol and various keto-enol forms.[1] This dynamic equilibrium is influenced by factors such as solvent polarity, pH, and temperature.

The presence of both hydrophilic hydroxyl groups and a more lipophilic pyridine ring imparts an amphiphilic character to the molecule, allowing for solubility in both aqueous and various organic media.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₇NO₂[1][2]
Molecular Weight125.13 g/mol [2][3]
Melting Point324-330 °C[1]
LogP-0.1 to -0.3[1][3]
pKa~4.50[1]

Tautomerism of this compound:

tautomerism diol This compound (Diol Form) keto_enol_1 4-Hydroxy-6-methyl-2-pyridinone (Keto-Enol Form) diol->keto_enol_1 Tautomerization keto_enol_2 2-Hydroxy-6-methyl-4-pyridinone (Keto-Enol Form) diol->keto_enol_2 Tautomerization keto_enol_1->diol keto_enol_2->diol

Caption: Tautomeric forms of this compound.

Comparative Analysis: Performance in Key Applications

The utility of a heterocyclic compound is best demonstrated through its performance in relevant applications. Here, we compare this compound and its derivatives with other well-known heterocyclic compounds in the fields of enzyme inhibition and antioxidant activity.

Tyrosinase Inhibition: A Battle for Melanogenesis Control

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[4][5] Its inhibition is a key strategy in the development of whitening agents for cosmetics and treatments for hyperpigmentation disorders. Hydroxypyridinones, including derivatives of this compound, have emerged as potent tyrosinase inhibitors, primarily due to their ability to chelate the copper ions in the enzyme's active site.[6]

A well-established tyrosinase inhibitor is Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a natural product derived from fungi.[7][8] While effective, its application can be limited by instability and potential skin irritation.[9] This has driven the search for alternative inhibitors with improved properties.

Several studies have synthesized and evaluated hydroxypyridinone derivatives as tyrosinase inhibitors, demonstrating their potential to surpass the efficacy of Kojic Acid. For instance, certain chalcone-hydroxypyridinone hybrids have shown inhibitory activities 6- to 8-fold higher than that of Kojic Acid against the monophenolase activity of tyrosinase.[4][5]

Mechanism of Tyrosinase Inhibition by Hydroxypyridinones:

The primary mechanism of tyrosinase inhibition by hydroxypyridinones involves the chelation of the two copper ions (Cu²⁺) within the enzyme's active site. This prevents the binding of the natural substrate, L-tyrosine, and subsequent oxidation to L-DOPA and dopaquinone, the precursors of melanin.[6]

tyrosinase_inhibition cluster_enzyme Tyrosinase Active Site Cu2+_1 Cu²⁺ no_reaction Inhibition of Melanin Synthesis Cu2+_1->no_reaction Cu2+_2 Cu²⁺ product Melanin Precursors (Dopaquinone) Cu2+_2->product Catalyzes oxidation Cu2+_2->no_reaction substrate L-Tyrosine substrate->Cu2+_1 Binds to substrate->Cu2+_2 Binds to inhibitor Hydroxypyridinone inhibitor->Cu2+_1 Chelates inhibitor->Cu2+_2 Chelates

Caption: Mechanism of tyrosinase inhibition by hydroxypyridinones.

Antioxidant Activity: Scavenging Free Radicals

Reactive oxygen species (ROS) are implicated in a variety of disease states, making the development of potent antioxidants a critical area of research. The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom to free radicals.[10]

Hydroxypyridinone derivatives have demonstrated significant antioxidant activity, which is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10] In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at 517 nm.[1][11]

A relevant comparison can be made with Maltol (3-hydroxy-2-methyl-4H-pyran-4-one), a naturally occurring organic compound used as a flavor enhancer and known for its antioxidant properties.[12][13] Studies on various ortho-hydroxypyridine-4-ones have shown that N(1)-H hydroxypyridinones are effective radical scavengers in the DPPH assay.[14] The antioxidant potential is attributed to the catechol-like behavior arising from tautomerism in the hydroxypyridinone ring, which facilitates both radical scavenging and metal chelation.[10]

Comparative Antioxidant Performance (Illustrative):

CompoundIC₅₀ (DPPH Assay)Reference
Hydroxypyridinone Derivative VaPotent
Hydroxypyridinone Derivative VbPotent
Ascorbic Acid (Standard)Standard[11]

A Foray into Receptor Agonism: GPR84 Activation

Beyond enzyme inhibition and antioxidant effects, derivatives of this compound have shown remarkable potency as agonists for G protein-coupled receptors (GPCRs). A notable example is 6-nonylpyridine-2,4-diol , which has been identified as a highly potent agonist of GPR84, a receptor primarily expressed in immune cells and implicated in inflammatory responses.[15]

The activation of GPR84 by its agonists triggers a cascade of intracellular signaling events, primarily through the Gᵢ protein pathway.[14][16] This leads to the modulation of downstream effectors such as Akt, ERK, and NF-κB, ultimately influencing cellular functions like cytokine production and phagocytosis.[15][17]

GPR84 Signaling Pathway:

GPR84_pathway agonist 6-Nonylpyridine-2,4-diol (Agonist) receptor GPR84 agonist->receptor Binds & Activates g_protein Gᵢ Protein receptor->g_protein Activates downstream Downstream Signaling (Akt, ERK, NF-κB) g_protein->downstream Modulates cellular_response Cellular Response (Inflammation, Phagocytosis) downstream->cellular_response Leads to

Caption: Simplified GPR84 signaling pathway upon agonist binding.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key assays discussed in this guide.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of ethyl acetoacetate and urea in the presence of a base.[1]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute methanol to prepare a fresh solution of sodium methoxide.

  • Addition of Reactants: To the sodium methoxide solution, add ethyl acetoacetate, followed by urea.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid).

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

DPPH Radical Scavenging Assay

This assay is widely used to determine the antioxidant capacity of a compound.[10][11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.[18]

    • Prepare stock solutions of the test compounds (e.g., this compound, Maltol) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO, methanol).[11]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound dilutions to the wells.

    • Add the DPPH working solution to each well to initiate the reaction.[11]

    • Include a blank control (solvent + DPPH solution) and a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[1][11]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1][11]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.[1]

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.[4]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).[4]

    • Prepare a solution of the substrate, L-tyrosine or L-DOPA, in the same buffer.[4]

    • Prepare stock solutions of the test compounds (e.g., this compound derivatives, Kojic Acid) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions, phosphate buffer, and the tyrosinase enzyme solution to each well.[3]

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).[19][20]

  • Reaction Initiation: Add the substrate solution (L-tyrosine or L-DOPA) to all wells to start the reaction.[3]

  • Measurement: Monitor the formation of dopachrome by measuring the absorbance at approximately 475-510 nm in a kinetic mode for a defined period (e.g., 30-60 minutes).[10][19][20]

  • Calculation: Determine the rate of reaction (slope of the absorbance vs. time graph). Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100

  • IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Perspectives

This compound and its structural analogs represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their performance as enzyme inhibitors and antioxidants is competitive with, and in some cases superior to, established compounds like Kojic Acid. Furthermore, the discovery of potent GPR84 agonists within this chemical family opens up new avenues for therapeutic intervention in inflammatory diseases.

This guide has provided a framework for understanding and comparing these compounds, grounded in experimental data and detailed methodologies. It is our hope that this information will serve as a valuable resource for researchers, enabling them to design and execute their own comparative studies and unlock the full potential of these promising heterocyclic scaffolds. Future research should focus on direct head-to-head comparative studies under standardized conditions to provide a clearer picture of the structure-activity relationships and to identify lead compounds with optimal efficacy and safety profiles for various applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 6-Methylpyridine-2,4-diol (CAS 3749-51-7), ensuring that its handling from bench to final disposal minimizes risk and adheres to the highest safety standards. The protocols outlined herein are synthesized from authoritative safety data and best practices in chemical waste management.

Hazard Assessment and Core Safety Principles

This compound, also known as 2,4-Dihydroxy-6-methylpyridine, is a heterocyclic compound that requires careful handling due to its potential hazards. While not classified as a highly acute toxin, its irritant properties necessitate rigorous safety protocols. The primary hazards, as identified by GHS classifications, are skin and eye irritation, with a potential for respiratory irritation.[1][2] Therefore, all waste containing this compound must be treated as hazardous chemical waste.

The foundational principle for disposing of this compound is the prevention of uncontrolled release into the environment and minimizing exposure to laboratory personnel. This is achieved through a systematic approach of containment, segregation, and documentation, culminating in transfer to a certified waste disposal entity.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementSource
Skin IrritationH315: Causes skin irritation[1][2]
Eye IrritationH319: Causes serious eye irritation[1][2]
Respiratory IrritationH335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE is dictated by the potential routes of exposure—dermal contact, eye contact, and inhalation.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of dust or aerosols, which may cause respiratory irritation.[2]
Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.[3] The following protocol provides a systematic approach to waste handling within the laboratory.

The principle of waste segregation is critical to prevent dangerous chemical reactions. Never mix this compound waste with incompatible materials, particularly strong oxidizing agents.[4]

  • Solid Waste:

    • Collect unadulterated this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.

    • The container should be constructed of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.

  • Liquid Waste:

    • For solutions containing this compound, collect the waste in a labeled, leak-proof hazardous waste container suitable for liquids.

    • Ensure the container is compatible with the solvent used in the solution.

  • Contaminated PPE:

    • Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Clearly label all waste containers with "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • Indicate the approximate quantity of the waste.

  • Note the date of waste generation.

Proper storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

The ultimate disposal of this compound must be handled by professionals.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

  • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Evacuate and Assess: Evacuate non-essential personnel from the immediate area. Assess the extent of the spill and whether it can be safely managed by laboratory staff.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid generating dust.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: For large spills, contact your institution's EHS department immediately.

  • Inhalation: Move the affected individual to fresh air. If they feel unwell, seek medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5]

  • Ingestion: Rinse the mouth with water. Seek immediate medical advice.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Ensure Appropriate PPE is Worn start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE collect_solid Collect in Labeled HDPE Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_ppe Collect in Labeled Hazardous Waste Bag ppe_waste->collect_ppe storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_ppe->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end Final Disposal (Incineration) disposal->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work requires a deep respect for the chemical reagents we handle daily. 6-Methylpyridine-2,4-diol (CAS No. 3749-51-7), also known as 2,4-Dihydroxy-6-methylpyridine, is a valuable synthetic intermediate.[1][2] However, ensuring a safe laboratory environment is paramount. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, grounded in its specific hazard profile.

Foundational Safety: Understanding the Hazards

Before we can select the appropriate PPE, we must first understand the risks presented by this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Causes skin irritation (Category 2) [3][4]

  • Causes serious eye irritation (Category 2A) [3][4]

  • May cause respiratory irritation (Category 3) [4]

The signal word for this chemical is "Warning," and it is represented by the GHS exclamation mark pictogram.[3] These classifications are the cornerstone of our safety strategy, indicating that the primary routes of exposure we must guard against are dermal contact, eye contact, and inhalation of dust or aerosols.

The Core Principle: Engineering and Administrative Controls First

The most effective safety protocols begin with minimizing exposure at the source. Before relying solely on PPE, ensure the following controls are in place:

  • Ventilation: All handling of this compound, especially when in its solid, powdered form, must be conducted in a properly functioning chemical fume hood.[5][6][7] This is the most critical step to mitigate the risk of respiratory tract irritation.[4]

  • Designated Area: All work with this chemical should be performed in a designated area to prevent cross-contamination of the general laboratory space.[5]

  • Hygiene: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the work area.[5][8] Always wash hands thoroughly with soap and water after handling the material and before leaving the lab.[3][9]

Selecting Your Last Line of Defense: A Component-by-Component PPE Protocol

PPE is essential, but its selection must be deliberate and informed by the specific tasks being performed. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety glasses with side shields (minimum); Chemical splash goggles (recommended)Compatible chemical-resistant gloves (e.g., Butyl rubber, or double-gloved nitrile for short-term use)Fully-buttoned lab coatNot required if performed within a certified chemical fume hood
Preparing Solutions Chemical splash gogglesCompatible chemical-resistant gloves (e.g., Butyl rubber, or double-gloved nitrile)Fully-buttoned lab coatNot required if performed within a certified chemical fume hood
Running Reactions/Transfers Chemical splash goggles and face shield (if splash hazard is significant)Compatible chemical-resistant gloves (e.g., Butyl rubber)Fully-buttoned lab coatNot required if performed within a certified chemical fume hood
Eye and Face Protection

Why: this compound causes serious eye irritation.[3][4] Direct contact from a splash or airborne dust could lead to significant injury.

Protocol:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.

  • Standard Operation: When handling either the solid or solutions, chemical splash goggles are required.[3] Goggles provide a complete seal around the eyes, offering superior protection from splashes and dust compared to safety glasses.

  • Elevated Risk: When handling larger quantities or performing operations with a higher splash potential (e.g., vigorous mixing, transfers under pressure), a face shield should be worn in addition to chemical splash goggles.

Hand Protection: A Critical Choice

Why: This compound is a known skin irritant.[3][4] Proper glove selection is crucial to prevent dermal exposure. The choice of glove material for pyridine derivatives can be complex, as data for the parent compound, pyridine, is conflicting. Some sources suggest nitrile gloves offer poor protection,[10] while others recommend them for general use.[6][7] A more conservative approach is warranted.

Protocol:

  • Primary Recommendation: For extended contact or significant splash risk, Butyl rubber gloves are a preferred choice due to their high resistance to a wide range of chemicals.[11]

  • Limited Use Alternative: For tasks involving incidental contact (e.g., handling a sealed container, weighing small quantities in a fume hood), double-gloving with standard disposable nitrile gloves (minimum 5-mil thickness) may be acceptable.

  • The Causality: The logic behind double-gloving is to provide a brief window of protection. If the outer glove is contaminated, it can be removed immediately without compromising the inner glove, allowing the user to safely exit the area and re-glove.

  • Immediate Action: Regardless of the glove material chosen, inspect gloves for any signs of degradation before use. If contact with the chemical occurs, remove the glove(s) immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[9]

Body Protection

Why: A lab coat protects your skin and personal clothing from contamination with dust or splashes.[11]

Protocol:

  • A clean, fully-buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend if working with flammable solvents) must be worn at all times.

  • Contaminated clothing must be removed immediately and laundered separately before reuse.[7][9]

Respiratory Protection

Why: As the chemical may cause respiratory irritation, minimizing inhalation of its dust is a primary safety objective.[4]

Protocol:

  • Primary Control: A chemical fume hood is the primary engineering control and is mandatory for handling the solid form of this compound.

  • When a Respirator is Needed: In the rare event that engineering controls are not feasible or fail, or during a large spill clean-up, respiratory protection would be required. This must be done under a formal respiratory protection program, including medical clearance and fit-testing.[5] In such a scenario, a NIOSH-approved respirator with P95 or P100 particulate filters would be appropriate for the solid compound.

Procedural Workflows for Enhanced Safety

Visualizing safety procedures reinforces correct practice and reduces ambiguity. The following diagrams illustrate the critical workflows for PPE use and chemical handling.

Diagram 1: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) cluster_final Final Step don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves (Last) don2->don3 doff1 1. Gloves (First) doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 wash Wash Hands Thoroughly doff3->wash Exit Work Area

Caption: Correct sequence for putting on (donning) and taking off (doffing) PPE to minimize contamination.

Rationale: Gloves are put on last and removed first. This ensures that you are not touching potentially contaminated PPE (like your goggles or lab coat) with your bare hands.

Diagram 2: Handling and Disposal Workflow

Disposal_Workflow decision decision start Start: Handling This compound prep Don Appropriate PPE (See Section 3) start->prep work Work in Fume Hood prep->work waste_gen Waste Generated (e.g., contaminated tips, paper, excess reagent) work->waste_gen is_empty Is original container empty? work->is_empty collect Collect in Designated, Labeled Hazardous Waste Container waste_gen->collect is_empty->collect No rinse Triple Rinse Empty Container with Suitable Solvent is_empty->rinse Yes end_work Doff PPE & Wash Hands collect->end_work dispose_rinse Collect Rinsate as Hazardous Waste rinse->dispose_rinse dispose_container Dispose of Defaced, Rinsed Container as Non-Hazardous Lab Glass dispose_rinse->dispose_container dispose_container->end_work end End end_work->end

Caption: Decision workflow for the safe handling and segregation of waste generated from this compound.

Emergency and Disposal Procedures

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][8]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][8]

  • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[12]

  • Spills: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[7][13] Collect the material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[11]

Disposal Plan

All waste containing this compound, including contaminated consumables (gloves, pipette tips, absorbent pads) and the chemical itself, must be treated as hazardous waste.[11][14]

  • Segregation: Do not mix this waste stream with other incompatible wastes. Keep it separate from strong oxidizing agents and acids.[5][11]

  • Containment: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept sealed when not in use.[5][11]

  • Labeling: The waste container label must clearly state "Hazardous Waste" and identify the contents, including "this compound."

  • Pickup: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for final disposal, which typically involves controlled incineration.[14][15]

By understanding the specific hazards and implementing this multi-layered safety approach—combining engineering controls, diligent work practices, and informed PPE selection—we can handle this compound with the confidence and respect it requires, ensuring the safety of ourselves and our colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylpyridine-2,4-diol
Reactant of Route 2
6-Methylpyridine-2,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.